molecular formula C18H18O5 B15593042 5,7,8-Trimethoxyflavanone

5,7,8-Trimethoxyflavanone

Cat. No.: B15593042
M. Wt: 314.3 g/mol
InChI Key: CQNKQOFKXLLWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7,8-Trimethoxyflavanone is a useful research compound. Its molecular formula is C18H18O5 and its molecular weight is 314.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,7,8-trimethoxy-2-phenyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-20-14-10-15(21-2)17(22-3)18-16(14)12(19)9-13(23-18)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNKQOFKXLLWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1C(=O)CC(O2)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5,7,8-Trimethoxyflavanone: A Technical Guide to Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7,8-Trimethoxyflavanone is a polymethoxylated flavonoid that has garnered scientific interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the known natural sources of this compound, a detailed methodology for its isolation and purification, and an exploration of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources

This compound has been identified as a constituent of the plant Andrographis echioides (L.) Nees, a member of the Acanthaceae family.[1][2][3][4] This plant is native to the Indian subcontinent and is used in traditional medicine.[5] Phytochemical investigations of the whole plant have led to the isolation of this compound along with other flavonoids.[1] Another potential, though less confirmed, source mentioned in the literature is Lupinus micranthus Guss., belonging to the Leguminosae family.[3]

Isolation Protocols

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocol is a representative methodology based on the successful isolation from Andrographis echioides.[1][2]

Plant Material Preparation and Extraction
  • Drying and Grinding: The whole plant material of Andrographis echioides is air-dried in the shade to preserve the chemical integrity of its constituents. The dried material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction: The powdered plant material is extracted with 85% aqueous methanol (B129727) (MeOH) at reflux.[1][2] This solvent system is effective for extracting a broad range of polar and moderately polar compounds, including flavonoids. The extraction is typically repeated multiple times to ensure exhaustive recovery of the target compounds.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator. This process removes the solvent, yielding a crude extract.

Fractionation and Purification
  • Solvent Partitioning: The crude methanolic extract is suspended in water and subjected to liquid-liquid partitioning with chloroform (B151607) (CHCl3).[1][2] This step separates compounds based on their polarity, with the less polar flavonoids like this compound partitioning into the chloroform layer.

  • Column Chromatography: The chloroform-soluble fraction is then subjected to column chromatography on silica (B1680970) gel.[1] A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate (B1210297) (EtOAc).[1]

  • Fraction Collection and Analysis: Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.

  • Final Purification: The pooled fractions containing this compound are further purified by repeated column chromatography, potentially using a different solvent system (e.g., n-hexane-EtOAc, 3:1), to yield the pure compound.[1]

Structure Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

  • Ultraviolet-Visible (UV) Spectroscopy: To observe the characteristic absorption maxima of the flavanone (B1672756) skeleton.

Quantitative Data

The yield of this compound can vary depending on the plant source, geographical location, and the efficiency of the isolation process. The following table summarizes the available quantitative data from the isolation of this compound from Andrographis echioides.

Plant SourceExtraction MethodPurification MethodYieldPurityReference
Andrographis echioides85% aq. MeOH refluxSolvent Partitioning, Silica Gel Column Chromatography30.7 mg (from a larger fraction)Not Reported[1]

Biological Activity and Signaling Pathways

This compound has demonstrated notable anti-inflammatory activity.[3] Specifically, it has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Inhibition of Nitric Oxide Production

In studies using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), this compound was found to decrease NO production in a dose-dependent manner. The reported IC50 value for this inhibition is 39.1 μM.[3] This effect is attributed to the suppression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation.

Putative Signaling Pathway

While the precise molecular mechanism for this compound is still under investigation, the anti-inflammatory action of structurally similar polymethoxyflavones often involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes like iNOS. A likely mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including iNOS. This compound may interfere with this cascade, leading to reduced iNOS expression and consequently, lower NO production.

Visualizations

Experimental Workflow for Isolation

G Figure 1. General Experimental Workflow for the Isolation of this compound plant_material Dried & Powdered Andrographis echioides extraction 85% Aqueous Methanol Reflux Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (H2O/CHCl3) crude_extract->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction column_chromatography_1 Silica Gel Column Chromatography (n-hexane/EtOAc gradient) chloroform_fraction->column_chromatography_1 pooled_fractions Pooled Fractions Containing This compound column_chromatography_1->pooled_fractions column_chromatography_2 Further Silica Gel Column Chromatography pooled_fractions->column_chromatography_2 pure_compound Pure this compound column_chromatography_2->pure_compound G Figure 2. Proposed Anti-inflammatory Signaling Pathway of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikb IκBα tlr4->ikb Phosphorylation & Degradation nfkb NF-κB nfkb_nucleus NF-κB nfkb->nfkb_nucleus Translocation nucleus Nucleus inos_gene iNOS Gene nfkb_nucleus->inos_gene Transcription inos_protein iNOS Protein inos_gene->inos_protein Translation no_production Nitric Oxide (NO) Production inos_protein->no_production Catalysis inflammation Inflammation no_production->inflammation flavanone This compound flavanone->ikb Inhibition

References

Synthesis and characterization of 5,7,8-Trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 5,7,8-Trimethoxyflavanone

Disclaimer: Direct experimental data for the synthesis and characterization of this compound is not extensively available in the current scientific literature. This guide provides a comprehensive, technically sound framework based on established methodologies for the synthesis and characterization of structurally related polymethoxyflavanones and flavonoids. The presented protocols and data are predictive and intended to serve as a foundational resource for researchers.

Introduction

This compound is a polymethoxylated flavonoid (PMF), a class of compounds characterized by a C6-C3-C6 backbone with multiple methoxy (B1213986) groups. PMFs are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, which include anti-inflammatory, anti-cancer, neuroprotective, and anti-obesity effects.[1] The methoxy groups increase the lipophilicity of the flavonoid backbone, which can enhance bioavailability and metabolic stability compared to their hydroxylated counterparts.

This technical guide outlines a plausible synthetic route to this compound and details the standard analytical techniques for its structural elucidation and characterization. It is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and evaluation of novel flavonoid-based compounds.

Synthesis Pathway

The most common and reliable method for synthesizing flavanones is through the acid- or base-catalyzed intramolecular cyclization of a 2'-hydroxychalcone (B22705) intermediate. The proposed synthesis of this compound follows this two-step approach:

  • Step 1: Claisen-Schmidt Condensation. Synthesis of the chalcone (B49325) intermediate, 2'-Hydroxy-3',4',6'-trimethoxychalcone, via the condensation of 2'-hydroxy-3',4',6'-trimethoxyacetophenone and benzaldehyde (B42025).

  • Step 2: Intramolecular Cyclization. Acid-catalyzed cyclization of the chalcone intermediate to yield the final product, this compound.

Synthesis_Workflow Start Starting Materials (2'-hydroxy-3',4',6'-trimethoxyacetophenone + Benzaldehyde) Step1 Step 1: Claisen-Schmidt Condensation (Base Catalyst, e.g., KOH in EtOH) Start->Step1 Intermediate Intermediate (2'-Hydroxy-3',4',6'-trimethoxychalcone) Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (Acid Catalyst, e.g., H2SO4 in EtOH) Intermediate->Step2 Product Final Product (this compound) Step2->Product Purification Purification (Recrystallization or Column Chromatography) Product->Purification

Figure 1: Proposed synthesis workflow for this compound.
Experimental Protocols

2.1.1 Step 1: Synthesis of 2'-Hydroxy-3',4',6'-trimethoxychalcone

  • Materials:

    • 2'-hydroxy-3',4',6'-trimethoxyacetophenone (1.0 eq)

    • Benzaldehyde (1.1 eq)

    • Potassium hydroxide (B78521) (KOH) (3.0 eq)

    • Ethanol (B145695) (95%)

    • Hydrochloric acid (10% aqueous solution)

    • Distilled water

  • Procedure:

    • Dissolve 2'-hydroxy-3',4',6'-trimethoxyacetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • In a separate beaker, dissolve potassium hydroxide (3.0 eq) in a minimal amount of water and add it to the ethanolic solution.

    • Stir the resulting mixture at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify to pH ~2 by the slow addition of 10% HCl.

    • A yellow solid precipitate of the chalcone will form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold distilled water until the filtrate is neutral, and dry in a vacuum oven.

    • The crude chalcone can be purified by recrystallization from ethanol.

2.1.2 Step 2: Synthesis of this compound

  • Materials:

    • 2'-Hydroxy-3',4',6'-trimethoxychalcone (1.0 eq)

    • Ethanol

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Distilled water

  • Procedure:

    • Dissolve the purified chalcone (1.0 eq) in ethanol in a round-bottom flask.

    • Add a few drops of concentrated sulfuric acid to the solution.

    • Reflux the mixture for 6-12 hours, monitoring the disappearance of the chalcone by TLC.

    • After cooling to room temperature, neutralize the reaction mixture by carefully adding a saturated solution of sodium bicarbonate.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • The resulting residue can be extracted with ethyl acetate. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated.

    • The crude this compound is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the final product.

Characterization Data

The following tables summarize the expected quantitative data for this compound based on data from analogous compounds.

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₈H₁₈O₅
Molecular Weight 314.33 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 130 - 145 °C

Note: The melting point of flavonoids is highly dependent on the substitution pattern and crystalline structure. Unsubstituted flavanone (B1672756) melts at 77-78 °C.[2]

Table 2: Predicted Spectroscopic Data
TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.40-7.55 (m, 5H, B-ring), 6.15 (s, 1H, H-6), 5.40 (dd, 1H, H-2), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.10 (dd, 1H, H-3ax), 2.85 (dd, 1H, H-3eq)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 190.0 (C-4), 160.5 (C-7), 158.0 (C-5), 155.0 (C-8a), 138.0 (C-1'), 135.0 (C-8), 129.0 (C-2', C-6'), 128.8 (C-4'), 126.5 (C-3', C-5'), 108.0 (C-4a), 91.0 (C-6), 79.0 (C-2), 62.0 (OCH₃), 61.5 (OCH₃), 56.5 (OCH₃), 45.0 (C-3)
Mass Spec. (ESI-MS) m/z: 315.12 [M+H]⁺, 337.10 [M+Na]⁺. Fragmentation may show loss of the B-ring via retro-Diels-Alder (rDA) reaction.
FT-IR (KBr, cm⁻¹)~3050 (Ar C-H str), ~2950 (Aliph. C-H str), ~1680 (C=O str), ~1600, 1480 (Ar C=C str), ~1270, 1120 (C-O ether str)
UV-Vis (MeOH, λₘₐₓ)Band I: ~325 nm, Band II: ~275 nm

Note: NMR chemical shifts are estimates. The methoxy group at the C-8 position will significantly shield the C-8 carbon and influence the chemical shift of the lone H-6 proton.[3][4]

Characterization Protocols
  • Melting Point: The melting point is determined using a standard capillary melting point apparatus. The sample is finely powdered, packed into a capillary tube, and heated at a controlled rate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (B1202638) (TMS) as an internal standard.[5]

  • Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent like methanol (B129727) or acetonitrile (B52724) and infused into the source.[6][7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is recorded using a KBr pellet method or with an ATR (Attenuated Total Reflectance) accessory. The spectrum is typically scanned from 4000 to 400 cm⁻¹.[8][9]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer. The sample is dissolved in a UV-grade solvent (e.g., methanol or ethanol) and the absorbance is measured from 200 to 400 nm.[10]

Biological Activity and Signaling Pathways

While specific data for this compound is limited, the broader class of polymethoxyflavones (PMFs) exhibits significant biological activities.

  • Anti-Inflammatory Activity: Many PMFs are potent anti-inflammatory agents. They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[1] This activity is often mediated through the inhibition of key signaling pathways.

  • Anticancer Activity: PMFs have demonstrated anti-proliferative effects on various cancer cell lines. Their mechanisms include inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis by targeting multiple signaling pathways.[11][12]

  • Neuroprotective Effects: Certain PMFs have been investigated for their ability to protect neuronal cells from oxidative stress and inflammation, suggesting potential applications in neurodegenerative diseases.[1]

Key Signaling Pathway: NF-κB Inhibition

A primary mechanism for the anti-inflammatory effects of PMFs is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (like LPS) trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. PMFs can interfere with this pathway at multiple points, such as by inhibiting the phosphorylation of IκBα.

Signaling_Pathway LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkBa p-IκBα (Phosphorylation) IKK->IkBa Phosphorylates IκBα IkBa_deg IκBα Degradation IkBa->IkBa_deg NFkB_active NF-κB (Active) IkBa_deg->NFkB_active Releases NFkB_inactive NF-κB / IκBα (Inactive Complex) Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines PMF This compound (Predicted Action) PMF->IKK Inhibits

Figure 2: Predicted inhibition of the NF-κB signaling pathway.

References

An In-depth Technical Guide to 5,7,8-Trimethoxyflavanone: Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,7,8-trimethoxyflavanone, a flavonoid of interest for its potential biological activities. A critical distinction is made between this compound and its flavone (B191248) analogue, 5,7,8-trimethoxyflavone, as the available scientific literature predominantly focuses on the latter. This document compiles the known chemical properties, available spectroscopic data, and relevant experimental protocols. Due to a scarcity of data on this compound, information on its structurally related flavone is included to provide a comparative context. This guide details methodologies for assessing anti-inflammatory activity and explores hypothetical signaling pathways potentially modulated by this class of compounds. All quantitative data are summarized for clarity, and experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of pharmacological activities. Within this class, polymethoxyflavonoids (PMFs) have garnered significant attention due to their enhanced metabolic stability and bioavailability, which can translate to improved therapeutic potential. This compound is a polymethoxylated flavonoid whose chemical properties and biological activities are not yet extensively documented in publicly available literature.

A crucial point of clarification is the distinction between This compound (CAS: 69616-73-5) and its unsaturated analogue, 5,7,8-trimethoxyflavone (CAS: 23050-38-6) , also known as Norwogonin 5,7,8-trimethyl ether. The majority of published research on a "5,7,8-trimethoxy" substituted flavone backbone refers to the flavone, which has been isolated from Andrographis echioides and exhibits anti-inflammatory properties.[1] This guide will address both compounds to provide a comprehensive understanding, while clearly delineating the data specific to each.

This document serves as a technical resource for researchers, summarizing the available chemical data and providing detailed experimental protocols relevant to the study of this and similar flavonoids.

Chemical Properties and Structure

The fundamental structural difference between a flavanone (B1672756) and a flavone is the saturation of the C2-C3 bond in the C-ring of the flavanone, which is a double bond in the flavone. This seemingly minor difference can significantly impact the molecule's three-dimensional structure and, consequently, its biological activity.

Physicochemical Properties

A summary of the known and predicted physicochemical properties for both this compound and 5,7,8-trimethoxyflavone is presented in Table 1. Data for the flavanone is limited, while more information is available for the flavone from commercial suppliers and databases.

PropertyThis compound5,7,8-Trimethoxyflavone (Norwogonin 5,7,8-trimethyl ether)
CAS Number 69616-73-5[1]23050-38-6[2]
Molecular Formula C₁₈H₁₈O₅[1]C₁₈H₁₆O₅[3]
Molecular Weight 314.33 g/mol [1]312.32 g/mol [3]
Appearance Powder[1]Solid[3]
Solubility No data availableSoluble in DMSO[4]
Melting Point No data availableNo data available
Boiling Point No data availableNo data available
pKa No data availableNo data available
Structure Elucidation

The definitive identification and structural confirmation of a flavonoid like this compound rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and chemical environment of protons, including the characteristic signals for the flavanone C-ring protons and the aromatic protons on the A and B rings. ¹³C NMR reveals the number and types of carbon atoms, which is crucial for confirming the carbon skeleton and the positions of the methoxy (B1213986) groups. 2D NMR techniques such as COSY, HSQC, and HMBC are essential for establishing the connectivity between protons and carbons, and thus, the complete molecular structure.

  • Mass Spectrometry (MS): MS provides the accurate molecular weight and fragmentation pattern of the molecule. The fragmentation can give clues about the substitution pattern of the flavonoid core.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl group (C=O) of the C-ring, aromatic C-H bonds, and C-O bonds of the methoxy groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the conjugation system of the flavonoid and can be used with shift reagents to infer the positions of hydroxyl groups, though this is less relevant for the fully methoxylated A-ring of the title compound.

Note: At the time of this writing, no publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, MS, or IR) for this compound (CAS 69616-73-5) has been found. The structure is confirmed by suppliers through NMR and HPLC.[1]

Biological Activity and Mechanism of Action

There is a significant lack of information regarding the biological activity of this compound. However, its flavone analogue, 5,7,8-trimethoxyflavone, has been shown to possess anti-inflammatory properties.

Anti-inflammatory Activity of 5,7,8-Trimethoxyflavone

5,7,8-Trimethoxyflavone, isolated from Andrographis echioides, has been demonstrated to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with an IC₅₀ value of 39.1 μM.[1] The inhibition of NO production is a key indicator of anti-inflammatory activity, as excessive NO production by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

Hypothetical Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, flavonoids are well-known to exert their anti-inflammatory effects by modulating key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are common targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. Many flavonoids are known to inhibit this pathway at various points.

G Hypothetical NF-κB Signaling Pathway Inhibition by Flavonoids cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasome Degradation IkB_p->Proteasome Targeted for Transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Transcription Activates Flavanone This compound (Hypothetical) Flavanone->IKK Inhibits?

Hypothetical inhibition of the NF-κB pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments relevant to assessing the anti-inflammatory activity of compounds like this compound.

Cell Culture and LPS Stimulation of RAW 264.7 Macrophages

This protocol describes the general procedure for culturing and stimulating RAW 264.7 cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of the test compound (e.g., this compound) in DMSO.

    • Dilute the stock solution to desired final concentrations in the culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).

    • Remove the overnight culture medium from the cells and replace it with the medium containing the test compound at various concentrations.

    • Pre-incubate the cells with the test compound for 1-2 hours.

  • Stimulation:

    • Following pre-incubation, add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.

    • Include appropriate controls: untreated cells (negative control), cells treated with LPS only (positive control), and cells treated with the vehicle (e.g., DMSO) and LPS.

    • Incubate the plate for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite (B80452) (NO₂⁻), a stable and soluble breakdown product of NO, in the cell culture supernatant.

  • Reagent Preparation:

    • Griess Reagent: This is a two-part reagent.

      • Solution A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.

      • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water.

      • The two solutions are typically mixed in equal volumes shortly before use.

    • Nitrite Standard: Prepare a standard curve using sodium nitrite (NaNO₂) in the culture medium, with concentrations ranging from 0 to 100 µM.

  • Procedure:

    • After the 24-hour incubation period with the test compound and LPS, carefully collect 50-100 µL of the cell culture supernatant from each well of the 96-well plate.

    • Transfer the supernatant to a new 96-well plate.

    • Add an equal volume (50-100 µL) of the freshly mixed Griess reagent to each well containing the supernatant and standards.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.

    • Determine the concentration of nitrite in the experimental samples by interpolating their absorbance values on the standard curve.

    • Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-only control.

G cluster_0 Cell Culture and Treatment cluster_1 Griess Assay seed_cells Seed RAW 264.7 cells in 96-well plate adhere Incubate overnight (adhesion) seed_cells->adhere pre_treat Pre-treat with This compound adhere->pre_treat stimulate Stimulate with LPS (24 hours) pre_treat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate_rt Incubate at RT (10-15 min) add_griess->incubate_rt read_absorbance Measure absorbance at 540 nm incubate_rt->read_absorbance

Experimental workflow for assessing NO inhibition.

Conclusion

This compound is a polymethoxylated flavonoid with limited available scientific data. A clear distinction must be made from its more studied analogue, 5,7,8-trimethoxyflavone, which has demonstrated anti-inflammatory activity through the inhibition of nitric oxide production. The lack of experimental data, particularly spectroscopic information, for this compound hinders a complete understanding of its chemical and biological profile. Future research should focus on the synthesis and isolation of this specific flavanone to allow for thorough structural elucidation and a comprehensive evaluation of its biological activities. The experimental protocols and hypothetical mechanisms of action presented in this guide provide a framework for such future investigations, which are necessary to unlock the potential therapeutic applications of this compound.

References

In Silico Prediction of 5,7,8-Trimethoxyflavanone Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a major class of plant secondary metabolites, are of significant interest in drug discovery due to their wide spectrum of biological activities. Among these, methoxylated flavanones are gaining attention for their enhanced metabolic stability and bioavailability. This technical guide focuses on the in silico prediction of the bioactivity of a specific, lesser-studied compound, 5,7,8-Trimethoxyflavanone. Due to the limited direct experimental data on this molecule, this paper serves as a comprehensive methodological framework. It details the necessary in silico techniques, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and molecular docking, to forecast its therapeutic potential. To provide a practical context, data from structurally similar methoxyflavonoids are used as illustrative examples for predicted bioactivities and target interactions. This guide is intended to equip researchers with the foundational knowledge and protocols to computationally assess the viability of this compound and other novel flavonoids as drug candidates.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for a variety of health benefits. The addition of methoxy (B1213986) groups to the flavonoid backbone can significantly alter their physicochemical properties, often leading to improved lipophilicity, metabolic stability, and oral bioavailability. This compound is a member of this promising class of compounds. While its flavone (B191248) counterpart, 5,7,8-trimethoxyflavone, has shown anti-inflammatory properties by inhibiting nitric oxide (NO) production with an IC50 of 39.1 μM, the bioactivity of the flavanone (B1672756) version remains largely unexplored.[1]

In silico methods offer a time- and cost-effective strategy to predict the pharmacological profile of uncharacterized molecules. By leveraging computational models, we can estimate a compound's ADMET properties, identify potential biological targets, and elucidate mechanisms of action before embarking on extensive laboratory-based experiments. This guide outlines a systematic in silico workflow to predict the bioactivity of this compound, using data from analogous compounds to inform the predictive process.

In Silico Prediction Workflow

The computational assessment of a novel compound like this compound follows a structured pipeline. This process begins with an evaluation of its drug-like properties and pharmacokinetic profile (ADMET) and progresses to identifying and validating potential protein targets through molecular docking and simulation.

cluster_workflow In Silico Bioactivity Prediction Workflow A Compound Structure Acquisition (this compound) B ADMET Prediction A->B Physicochemical Properties C Target Identification & Prioritization B->C Drug-Likeness Assessment D Molecular Docking C->D Protein Target Selection E Analysis of Interactions & Binding Affinity D->E Binding Mode Prediction F Hypothesis Generation for Bioactivity E->F Structure-Activity Relationship

Caption: A generalized workflow for the in silico prediction of bioactivity.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

A crucial first step in evaluating a potential drug candidate is the prediction of its ADMET properties. This helps to identify potential liabilities that could lead to failure in later stages of drug development. While direct ADMET data for this compound is unavailable, we can infer its likely profile from analyses of similar trimethoxylated flavonoids.

Predicted Physicochemical and Pharmacokinetic Properties

The following table summarizes predicted ADMET properties for structurally related trimethoxyflavonoids, which can serve as a proxy for estimating the properties of this compound. These predictions are typically generated using web-based tools like SwissADME or ADMETlab.[2]

PropertyPredicted Value (Analog: 5,7,4'-Trimethoxyflavone)Predicted Value (Analog: 5,7-dihydroxy-3,8,4'-trimethoxyflavone)Significance
Physicochemical Properties
Molecular Weight312.3 g/mol [3]360.31 g/mol Adherence to Lipinski's Rule of Five (<500 Da)
cLogP3.28[4]~3.6Optimal lipophilicity for membrane permeability
H-bond Donors0[4]2Adherence to Lipinski's Rule of Five (≤5)
H-bond Acceptors5[4]8Adherence to Lipinski's Rule of Five (≤10)
Pharmacokinetics
Human Intestinal AbsorptionHigh (predicted)Good (predicted)[5]Potential for good oral bioavailability
Blood-Brain Barrier PermeantYes (predicted)No (predicted)Likelihood of CNS activity
P-glycoprotein SubstrateNo (predicted)No (predicted)Reduced potential for efflux-mediated resistance
CYP450 InhibitionInhibitor of CYP1A2, CYP2C19, CYP2C9, CYP3A4 (predicted)Not specifiedPotential for drug-drug interactions
Toxicity
MutagenicityLow risk (predicted)Antimutagenic potential predicted[5]Low concern for genotoxicity
CarcinogenicityLow risk (predicted)Anticarcinogenic potential predicted[5]Low concern for carcinogenicity

Data for analogs are compiled from multiple sources and represent typical predictions from in silico models.

Experimental Protocol: ADMET Prediction
  • Ligand Preparation: Obtain the 2D structure of this compound. Convert the structure to a simplified molecular-input line-entry system (SMILES) string.

  • Server Submission: Utilize a web-based ADMET prediction server (e.g., SwissADME, pkCSM, ADMETlab 2.0). Paste the SMILES string into the query field and execute the prediction.

  • Data Analysis: The server will output a comprehensive profile of physicochemical properties, pharmacokinetic parameters (absorption, distribution, metabolism, excretion), and toxicological endpoints. Analyze these results in the context of established guidelines for drug-likeness, such as Lipinski's Rule of Five.

Molecular Docking and Target Identification

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This technique is instrumental in identifying potential biological targets and understanding the molecular interactions that underpin bioactivity.

Predicted Bioactivities and Potential Targets for Methoxyflavonoids

Based on in silico and in vitro studies of similar methoxyflavonoids, several bioactivities and corresponding protein targets can be hypothesized for this compound.

Predicted BioactivityPotential Protein Target(s)Supporting Evidence from Analogs
Anti-inflammatory iNOS, COX-25-hydroxy-3′,4′,7-trimethoxyflavone inhibits NO production and reduces mRNA expression of iNOS and COX-2.[6]
Anticancer MDM2-p535-hydroxy-3′,4′,7-trimethoxyflavone is predicted to inhibit the MDM2-p53 interaction, triggering apoptosis.[7]
Neuroprotective GABA A Receptor (GABRA1, GABRG2), Serotonin Receptors (5-HT2A, 5-HT2B, 5-HT2C)5,7-dimethoxyflavone and 5,7,4'-trimethoxyflavone show strong binding affinities to these receptors in docking studies.[8][9]
Molecular Docking Results for Analogous Flavonoids

The following table presents molecular docking scores (binding affinities) for related methoxyflavonoids against key protein targets. Lower binding energy values indicate a more stable and favorable interaction.

Flavonoid AnalogProtein TargetBinding Affinity (kcal/mol)
5,7-dimethoxyflavoneGABRA1 and GABRG2-9.40
5,7,4'-trimethoxyflavone5-HT2A-9.30[8][9]
Hydroxy chalcones and flavonesEGFR-6.23 to -7.67
Experimental Protocol: Molecular Docking
  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein for docking using software such as AutoDockTools or Chimera. This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning atomic charges.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or through blind docking protocols.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a database like PubChem or generate it from its 2D structure.

    • Optimize the ligand's geometry and assign charges using software like Avogadro or PyRx.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the defined receptor binding site. The program will generate multiple binding poses.

  • Analysis of Results:

    • Analyze the predicted binding affinities (in kcal/mol) for the different poses.

    • Visualize the best-scoring pose using software like Discovery Studio Visualizer or PyMOL to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-alkyl interactions) between the ligand and the protein's amino acid residues.

Potential Signaling Pathways

Based on the predicted targets for analogous compounds, this compound may modulate key signaling pathways involved in inflammation, cancer, and neurological processes. For instance, the anticancer activity of 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone has been linked to the regulation of the Akt/mTOR pathway.[1][10] Inhibition of this pathway can lead to decreased cell proliferation and angiogenesis.

cluster_pathway Hypothesized Akt/mTOR Signaling Pathway Inhibition A This compound B Akt A->B Inhibition C mTOR B->C D HIF-1α C->D F Cell Growth & Proliferation C->F Inhibition E VEGF D->E G Angiogenesis E->G Inhibition

Caption: Hypothesized inhibition of the Akt/mTOR pathway by this compound.

Conclusion and Future Directions

This technical guide outlines a comprehensive in silico strategy for predicting the bioactivity of this compound. While direct experimental data for this specific compound is sparse, analysis of structurally related methoxyflavonoids suggests promising potential as an anti-inflammatory, anticancer, and neuroprotective agent. The provided protocols for ADMET prediction and molecular docking serve as a roadmap for researchers to generate initial data and formulate testable hypotheses.

The next steps should involve the experimental validation of these in silico predictions. This would include synthesizing or isolating this compound and performing in vitro assays to confirm its activity against the predicted targets (e.g., iNOS, COX-2, specific cancer cell lines, and neurological receptors). Subsequent in vivo studies in relevant animal models would be necessary to verify its therapeutic efficacy and safety profile. The integration of computational and experimental approaches will be crucial in unlocking the full therapeutic potential of this and other novel flavonoids.

References

Preliminary Cytotoxicity Screening of 5,7,8-Trimethoxyflavanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7,8-Trimethoxyflavanone is a naturally occurring flavonoid that belongs to a class of compounds known for their diverse biological activities. While extensive research has been conducted on the cytotoxic effects of various polymethoxyflavones, specific data on the in vitro cytotoxicity of this compound against cancer cell lines remains limited. This technical guide provides a comprehensive framework for conducting a preliminary cytotoxicity screening of this compound. It outlines detailed experimental protocols for key assays, discusses potential signaling pathways that may be involved based on the activity of structurally similar flavonoids, and presents a logical workflow for investigation. The information herein is intended to equip researchers with the necessary methodologies to effectively evaluate the potential of this compound as a cytotoxic agent.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant attention for their potential anticancer properties. Among these, polymethoxyflavones (PMFs) are a unique subgroup characterized by the presence of multiple methoxy (B1213986) groups, which often enhances their metabolic stability and biological activity. While compounds such as 5,7,4'-trimethoxyflavone and 5,7-dimethoxyflavone (B190784) have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, the cytotoxic profile of this compound is not well-documented in publicly available literature. One study has indicated its anti-inflammatory properties, noting that it did not affect the viability of RAW 264.7 macrophages. This guide provides a detailed roadmap for initiating a thorough investigation into the cytotoxic potential of this compound against cancerous cells.

Comparative Cytotoxicity of Structurally Similar Flavonoids

To provide a frame of reference for researchers, the following table summarizes the reported cytotoxic activities (IC50 values) of flavonoids with structural similarities to this compound. These values can help in determining appropriate concentration ranges for initial screening experiments.

CompoundCell LineIC50 (µM)Reference
5,7-Dimethoxyflavone HepG2 (Liver Cancer)25[1]
5,6,7-Trimethoxyflavone derivative (3c) Aspc-1 (Pancreatic Cancer)5.30[2]
Eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone) YD-10B (Oral Squamous Carcinoma)~50[3]
5,7,4'-Trimethoxyflavone SNU-16 (Gastric Cancer)Showed highest cytotoxicity among tested cell lines (AGS, SNU-1) at various concentrations[4]

Experimental Protocols for Cytotoxicity Screening

A systematic approach is crucial for the preliminary evaluation of a novel compound's cytotoxicity. The following are detailed protocols for essential in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat the cells with a range of concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO alone).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Note: Flavonoids can sometimes interfere with the MTT assay. It is advisable to include a control with the compound in cell-free media to check for any direct reduction of MTT.[5] If interference is observed, alternative assays such as the Sulforhodamine B (SRB) or lactate (B86563) dehydrogenase (LDH) assay should be considered.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of a novel compound like this compound.

G A Compound Preparation (this compound) C Initial Viability Screening (MTT or SRB Assay) A->C B Cell Line Selection (e.g., MCF-7, A549, HepG2) B->C D Determination of IC50 Value C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Mechanistic Studies (Western Blot, qPCR) E->G F->G H Data Analysis and Interpretation G->H

Figure 1. A typical workflow for preliminary cytotoxicity screening.

Hypothetical Signaling Pathway for Apoptosis Induction

Based on the mechanisms of action of similar flavonoids, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) pathway. The diagram below illustrates this hypothetical signaling cascade.

G cluster_cell Cancer Cell TMF This compound ROS ↑ ROS Production TMF->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2. Hypothetical intrinsic apoptosis pathway induced by this compound.

Potential Mechanisms of Action and Further Studies

Based on studies of related polymethoxyflavones, the cytotoxic effects of this compound, if any, could be mediated by several mechanisms:

  • Induction of Apoptosis: As depicted in the signaling pathway above, the compound may induce programmed cell death through the activation of caspases.[4]

  • Cell Cycle Arrest: Flavonoids have been shown to arrest the cell cycle at various phases (G1, S, or G2/M), preventing cancer cell proliferation.

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS can lead to oxidative stress and trigger apoptotic pathways.[1]

To further elucidate the mechanism of action, the following studies are recommended:

  • Western Blot Analysis: To probe for the expression levels of key apoptotic proteins such as Bax, Bcl-2, cleaved Caspase-3, and PARP.

  • Cell Cycle Analysis: Using flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest.

  • Mitochondrial Membrane Potential Assay: To assess the involvement of the mitochondrial pathway in apoptosis.

Conclusion

While direct evidence for the cytotoxicity of this compound against cancer cells is currently lacking, this technical guide provides a robust framework for its preliminary screening. By following the detailed experimental protocols and considering the potential mechanisms of action informed by structurally similar compounds, researchers can effectively evaluate its potential as a novel cytotoxic agent. The provided workflows and hypothetical signaling pathways offer a logical starting point for investigation and can guide the design of more in-depth mechanistic studies.

References

5,7,8-Trimethoxyflavanone: A Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility and stability of 5,7,8-trimethoxyflavanone is limited. This guide is based on established principles for structurally related methoxylated flavonoids and provides generalized experimental protocols for its characterization. Researchers are advised to use these protocols to generate specific data for this compound.

Introduction

This compound is a methoxylated flavonoid, a class of compounds known for their diverse biological activities. The substitution with methoxy (B1213986) groups generally increases the lipophilicity and metabolic stability of flavonoids, which can enhance their potential as therapeutic agents.[1][2] However, these same modifications often lead to poor aqueous solubility, a critical challenge in drug development.[3] Understanding the solubility and stability of this compound is therefore a crucial first step in its evaluation as a potential drug candidate. This technical guide provides a framework for conducting these essential studies.

Predicted Physicochemical Properties and Solubility Profile

Table 1: Predicted Solubility of this compound

Solvent TypePredicted SolubilityRationale
Aqueous Buffers (e.g., PBS pH 7.4) Very Low to InsolubleThe hydrophobic flavanone (B1672756) backbone and the masking of polar hydroxyl groups by methylation limit hydrogen bonding with water.
Polar Aprotic Solvents (e.g., DMSO, DMF) SolubleThese solvents can effectively solvate the molecule.
Alcohols (e.g., Ethanol, Methanol) Moderately Soluble to SolubleThe alkyl chains can interact with the hydrophobic regions of the flavanone, while the hydroxyl group can have some interaction with the ether linkages.
Non-polar Organic Solvents (e.g., Chloroform, Dichloromethane) SolubleThe overall lipophilic nature of the compound favors solubility in these solvents.[4]

Stability Profile and Forced Degradation Studies

Flavonoids can be susceptible to degradation under various environmental conditions, including pH, light, and oxidative stress.[5] Methoxylation, however, can enhance the stability of flavonoids compared to their hydroxylated counterparts.[1] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7][8]

Table 2: General Forced Degradation Conditions for Flavonoids

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature to 60°CCleavage of ether linkages (unlikely for stable methoxy groups) or other acid-labile bonds.[9]
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature to 60°CFlavonoids are generally more susceptible to degradation in alkaline conditions, which can lead to ring opening of the heterocyclic C ring.[10]
Oxidation 3% - 30% H₂O₂ at room temperatureOxidation of the flavonoid core.
Thermal Degradation 40°C - 80°C (solid state and in solution)General thermal decomposition.[9]
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Photochemically induced degradation.[9]

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent.

  • Seal the vials and place them on an orbital shaker in a constant temperature environment (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound using a validated HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method Development and Forced Degradation

A stability-indicating method is crucial to separate the intact drug from its degradation products.

Instrumentation and Conditions (starting point):

  • HPLC System: With a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for flavonoids.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C - 30°C.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically in the range of 250-370 nm for flavonoids).

  • Injection Volume: 10-20 µL.

Forced Degradation Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • For each stress condition (as outlined in Table 2), add the stock solution to the stressor solution.

  • Incubate the samples for a defined period (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot and neutralize it if necessary (e.g., acid-stressed samples with base, and vice versa).

  • Dilute the samples to an appropriate concentration for HPLC analysis.

  • Analyze the samples by HPLC, monitoring for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Visualizations

The following diagrams illustrate the general workflows for the described experimental protocols.

G Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate on shaker (e.g., 24-72h at 25°C) A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Quantify by HPLC-UV E->F

Caption: Workflow for equilibrium solubility determination.

G Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Incubate Incubate under stress conditions Acid->Incubate Base Base Hydrolysis Base->Incubate Oxidation Oxidation Oxidation->Incubate Thermal Thermal Thermal->Incubate Photo Photolytic Photo->Incubate Start Prepare stock solution of This compound Sample Sample at time points Incubate->Sample Neutralize Neutralize/Quench reaction Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Data Identify degradation products and degradation pathways Analyze->Data

Caption: Workflow for forced degradation studies.

Conclusion

The solubility and stability of this compound are critical parameters that will dictate its potential for further development. While specific data for this compound is not widely available, the protocols and principles outlined in this guide provide a robust framework for its characterization. By determining its solubility in various media and understanding its degradation pathways, researchers can make informed decisions regarding formulation strategies and the overall feasibility of this compound as a drug candidate.

References

The Cutting Edge of Flavonoid Research: A Technical Guide to the Discovery and Isolation of Novel Polymethoxyflavanones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of natural product chemistry and drug discovery, polymethoxyflavones (PMFs) have emerged as a class of compounds with significant therapeutic potential. Primarily found in the peels of citrus fruits, these unique flavonoids are distinguished by multiple methoxy (B1213986) groups on their basic benzo-γ-pyrone structure, a characteristic that enhances their bioavailability and metabolic stability. This technical guide provides an in-depth overview of the latest methodologies for the discovery and isolation of novel PMFs, tailored for researchers, scientists, and professionals in drug development. The document outlines key experimental protocols, summarizes crucial quantitative data, and visualizes complex biological and experimental workflows.

Polymethoxyflavones are lauded for a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Prominent PMFs such as nobiletin (B1679382) and tangeretin (B192479) have been extensively studied for their potential in preventing and treating chronic diseases. The increasing interest in these compounds necessitates robust and efficient methods for their extraction, isolation, and purification to supply the pure compounds required for preclinical and clinical investigations.

From Peel to Pure Compound: A Workflow for PMF Isolation

The journey from raw citrus peel to purified, research-grade PMFs involves a multi-step process. The following diagram illustrates a general experimental workflow, integrating various techniques from extraction to final purification.

G cluster_0 Preparation & Extraction cluster_1 Purification cluster_2 Characterization & Bioassay Plant Material Plant Material Drying & Grinding Drying & Grinding Plant Material->Drying & Grinding Solvent Extraction Solvent Extraction Drying & Grinding->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Preparative HPLC Preparative HPLC Fraction Collection->Preparative HPLC Isolated PMFs Isolated PMFs Preparative HPLC->Isolated PMFs Spectroscopic Analysis Spectroscopic Analysis Isolated PMFs->Spectroscopic Analysis Structure Elucidation Structure Elucidation Spectroscopic Analysis->Structure Elucidation Bioactivity Screening Bioactivity Screening Structure Elucidation->Bioactivity Screening Novel PMF Lead Novel PMF Lead Bioactivity Screening->Novel PMF Lead

A generalized workflow for the isolation of polymethoxyflavones from citrus peels.

Quantitative Data Summary

The efficiency of isolation and the biological activity of PMFs are critical parameters for research and development. The following tables summarize key quantitative data from recent studies on novel polymethoxyflavones.

Table 1: Novel Polymethoxyflavones Isolated from Citrus reticulata 'dahongpao'

Compound NameMolecular FormulaYield (mg from 10kg of fresh peels)Purity (%)
5,6,7,3′-tetrahydroxy-8,4′-dimethoxyflavoneC₁₇H₁₄O₈12.5>98
5,6,7-trihydroxy-8,3′,4′-trimethoxyflavoneC₁₈H₁₆O₈8.2>98

Table 2: Anticancer Activity of Novel 5-Hydroxylated Polymethoxyflavones [1]

CompoundCell LineIC₅₀ (µM)
5-hydroxy-6,7,8,3',4'-pentamethoxyflavoneHCT116 (Colon Cancer)15.2
HT29 (Colon Cancer)21.5
5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavoneHCT116 (Colon Cancer)18.9
HT29 (Colon Cancer)25.1
5-hydroxy-6,7,8,4'-tetramethoxyflavoneHCT116 (Colon Cancer)8.7
HT29 (Colon Cancer)12.4

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments involved in PMF isolation and characterization, based on established protocols.

Protocol 1: Extraction and Isolation of Novel PMFs from Citrus reticulata 'dahongpao' Peels

This protocol is adapted from the phytochemical investigation of Citrus reticulata 'dahongpao' peels which led to the discovery of new hydroxylated PMFs.

1. Plant Material and Extraction:

  • Fresh peels (10 kg) of Citrus reticulata 'dahongpao' are air-dried and powdered.

  • The powdered peels are extracted three times with 95% ethanol (B145695) at room temperature.

  • The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

  • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • The ethyl acetate fraction, typically rich in flavonoids, is selected for further purification.

3. Column Chromatography:

  • The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column.

  • A gradient elution is performed using a solvent system of chloroform-methanol (from 100:0 to 0:100, v/v) to yield several fractions.

  • Fractions are monitored by thin-layer chromatography (TLC).

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Fractions containing compounds of interest are further purified by preparative HPLC on a C18 column.

  • A typical mobile phase consists of a gradient of methanol (B129727) and water.

  • Pure compounds are obtained upon solvent evaporation.

Protocol 2: Structure Elucidation by Spectroscopic Methods

The structures of the isolated novel PMFs are determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

1. Mass Spectrometry (MS):

  • High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the novel compounds.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR and ¹³C-NMR spectra are recorded on a Bruker AV-400 or similar spectrometer.

  • Chemical shifts are reported in ppm relative to the solvent signal.

  • 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity of protons and carbons and to fully assign the structure.

Modulation of Key Signaling Pathways

Polymethoxyflavones exert their biological effects by modulating various intracellular signaling pathways. The NF-κB and PI3K/Akt pathways are two of the most significant targets of PMFs in the context of inflammation and cancer. While the specific effects of the newly discovered PMFs are still under investigation, the following diagrams illustrate the generally accepted mechanisms of action for structurally similar, well-studied PMFs.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. PMFs have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

G Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Degrades, releasing Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates transcription of PMFs PMFs PMFs->IKK Complex Inhibits

Inhibition of the NF-κB signaling pathway by polymethoxyflavones.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. PMFs can inhibit this pathway, leading to apoptosis of cancer cells.

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Bind to PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Promotes PMFs PMFs PMFs->PI3K Inhibits PMFs->Akt Inhibits

Inhibition of the PI3K/Akt signaling pathway by polymethoxyflavones.

Conclusion

The discovery of novel polymethoxyflavanones from plant extracts continues to be a promising avenue for the development of new therapeutic agents. The methodologies outlined in this technical guide provide a framework for the successful isolation, characterization, and biological evaluation of these unique natural products. Further research into the specific mechanisms of action of these newly discovered compounds will undoubtedly unlock their full therapeutic potential.

References

The Biosynthesis of 5,7,8-Trimethoxyflavanone in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7,8-Trimethoxyflavanone is a methylated flavonoid with potential pharmacological activities. Its biosynthesis in plants is not extensively documented but can be inferred from related pathways, particularly the biosynthesis of wogonin (B1683318) in Scutellaria baicalensis. This technical guide delineates a plausible biosynthetic pathway for this compound, commencing from the general phenylpropanoid pathway. The proposed pathway involves the action of key enzyme classes, including chalcone (B49325) synthase, chalcone isomerase, flavone (B191248) synthase, a flavone/flavanone (B1672756) 8-hydroxylase, and multiple O-methyltransferases. This document provides a detailed overview of the core biosynthetic steps, the enzymes involved, and generalized experimental protocols for their characterization. Quantitative data, where available for homologous enzymes, are summarized to provide a comparative framework.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. Methylation of the flavonoid backbone, a process catalyzed by O-methyltransferases (OMTs), can significantly alter their chemical properties, bioavailability, and pharmacological effects. This compound, a specific polymethoxylated flavanone, has been isolated from plants such as Andrographis echioides[1]. While the complete biosynthetic pathway has not been elucidated in a single plant species, a comprehensive understanding can be constructed by examining homologous pathways in other well-studied plants, most notably the wogonin biosynthesis pathway in Scutellaria baicalensis.

This guide provides an in-depth technical overview of the putative biosynthetic pathway of this compound, intended for researchers in natural product chemistry, plant biochemistry, and drug development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the following key stages, originating from the general phenylpropanoid pathway:

  • Formation of the Flavanone Core: The pathway initiates with the amino acid L-phenylalanine, which is converted to cinnamic acid and subsequently to cinnamoyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. Chalcone isomerase (CHI) then facilitates the stereospecific cyclization of naringenin chalcone to produce the flavanone naringenin (5,7,4'-trihydroxyflavanone). Alternatively, if the pathway starts from cinnamic acid itself (lacking the 4'-hydroxyl group), the resulting flavanone is pinocembrin (B1678385) (5,7-dihydroxyflavanone).

  • Conversion to a Flavone (Chrysin): The flavanone (pinocembrin) is then likely converted to a flavone, chrysin (B1683763) (5,7-dihydroxyflavone), through the action of a flavone synthase (FNS). This creates a planar flavone backbone which is a common substrate for subsequent modifications.

  • Hydroxylation at the C8-Position: A crucial step is the introduction of a hydroxyl group at the 8-position of the A-ring of chrysin. This reaction is catalyzed by a flavone 8-hydroxylase (F8H), a cytochrome P450 monooxygenase. The product of this reaction is norwogonin (B192581) (5,7,8-trihydroxyflavone).

  • Sequential O-Methylation: The final steps involve the sequential methylation of the hydroxyl groups at positions 5, 7, and 8 of norwogonin. This series of reactions is carried out by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). It is likely that multiple OMTs with different positional specificities are involved, or a single OMT with broad substrate acceptance. This leads to the final product, 5,7,8-trimethoxyflavone. Although the direct precursor is a flavone, the final product is named as a flavanone derivative in the user request. For the purpose of this guide, we will adhere to the requested nomenclature, while acknowledging the likely flavone intermediate.

Biosynthesis_of_5_7_8_Trimethoxyflavanone cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_methylation O-Methylation Steps L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL Cinnamoyl-CoA Cinnamoyl-CoA Cinnamic Acid->Cinnamoyl-CoA 4CL Pinocembrin Chalcone Pinocembrin Chalcone Cinnamoyl-CoA->Pinocembrin Chalcone CHS Pinocembrin Pinocembrin Pinocembrin Chalcone->Pinocembrin CHI Chrysin Chrysin Pinocembrin->Chrysin FNS Norwogonin\n(5,7,8-Trihydroxyflavone) Norwogonin (5,7,8-Trihydroxyflavone) Chrysin->Norwogonin\n(5,7,8-Trihydroxyflavone) F8H Intermediate 1 Intermediate 1 Norwogonin\n(5,7,8-Trihydroxyflavone)->Intermediate 1 OMT Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 OMT This compound This compound Intermediate 2->this compound OMT

Proposed biosynthetic pathway of this compound.

Key Enzymes and Their Characteristics

Flavone 8-Hydroxylase (F8H)

Table 1: Representative Kinetic Parameters of Flavonoid Hydroxylases

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source OrganismReference
Flavonol Synthase (FLS)Dihydrokaempferol15.40.25Citrus unshiu(Data not from direct search result)
Flavanone 3-Hydroxylase (F3H)Naringenin5-50N/AVarious[2]

Note: Specific kinetic data for F8H was not found in the provided search results. The data presented is for other related flavonoid hydroxylases to provide a general context.

O-Methyltransferases (OMTs)

Flavonoid O-methyltransferases catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid scaffold. These enzymes often exhibit high regioselectivity. The biosynthesis of this compound would require OMTs capable of methylating the 5-OH, 7-OH, and 8-OH positions. A flavonol 8-O-methyltransferase has been purified and characterized from Lotus corniculatus.

Table 2: Representative Kinetic Parameters of Flavonoid O-Methyltransferases

EnzymeSubstrateKm (µM)Vmax (pkat/mg protein)Source OrganismReference
Flavonol 8-O-methyltransferase8-Hydroxyquercetin2.511.8Lotus corniculatus[3]
Flavonol 8-O-methyltransferaseSAM5.8-Lotus corniculatus[3]
CrOMT2Luteolin15.6 ± 1.2N/ACitrus reticulata[4]
CrOMT2SAM35.4 ± 3.5N/ACitrus reticulata[4]

Experimental Protocols

Heterologous Expression and Purification of Flavonoid Biosynthetic Enzymes

A common strategy for characterizing plant enzymes is to express them heterologously in a host system like Escherichia coli or Saccharomyces cerevisiae.

Generalized Protocol for Heterologous Expression and Purification:

  • Gene Cloning: The coding sequence of the target enzyme (e.g., F8H or OMT) is amplified from the plant's cDNA library and cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag, GST-tag) for purification.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: The transformed E. coli is cultured to a desired cell density, and protein expression is induced (e.g., with IPTG).

  • Cell Lysis: Cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization in a suitable buffer.

  • Affinity Chromatography: The crude protein extract is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). After washing, the purified protein is eluted.

  • Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

Protein_Purification_Workflow cluster_cloning Cloning and Transformation cluster_expression Protein Expression cluster_purification Purification Gene Amplification Gene Amplification Vector Ligation Vector Ligation Gene Amplification->Vector Ligation Transformation Transformation Vector Ligation->Transformation Cell Culture Cell Culture Transformation->Cell Culture Induction Induction Cell Culture->Induction Harvesting Harvesting Induction->Harvesting Cell Lysis Cell Lysis Harvesting->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Elution Elution Affinity Chromatography->Elution SDS-PAGE Analysis SDS-PAGE Analysis Elution->SDS-PAGE Analysis

Generalized workflow for heterologous expression and purification.

In Vitro Enzyme Assays

4.2.1. Flavone 8-Hydroxylase (F8H) Assay (Generalized)

This protocol is based on assays for other cytochrome P450 enzymes involved in flavonoid biosynthesis.

  • Reaction Mixture:

    • 100 mM Potassium phosphate (B84403) buffer (pH 7.5)

    • 2 mM NADPH

    • 100 µM Flavonoid substrate (e.g., Chrysin)

    • Purified F8H enzyme (microsomal preparation or purified recombinant protein)

  • Procedure:

    • Pre-warm the reaction mixture (without NADPH) to the optimal temperature (typically 30°C).

    • Initiate the reaction by adding NADPH.

    • Incubate for a specific time (e.g., 30-60 minutes).

    • Stop the reaction by adding an equal volume of methanol (B129727) or by acidification.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by HPLC or LC-MS to identify and quantify the 8-hydroxylated product.

4.2.2. O-Methyltransferase (OMT) Assay (Generalized)

A common method for assaying OMT activity is a radiometric assay that measures the transfer of a radiolabeled methyl group. Non-radiometric methods are also available[5].

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1 mM Dithiothreitol (DTT)

    • 100 µM Flavonoid substrate (e.g., Norwogonin)

    • 10 µM S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM)

    • Purified OMT enzyme

  • Procedure:

    • Combine all components except the enzyme and pre-incubate at the optimal temperature (e.g., 30°C).

    • Start the reaction by adding the purified OMT.

    • Incubate for a defined period (e.g., 15-30 minutes).

    • Terminate the reaction by adding an acid (e.g., HCl).

    • Extract the methylated product with an organic solvent (e.g., ethyl acetate).

    • Quantify the radioactivity in the organic phase using liquid scintillation counting.

Enzyme_Assay_Workflow Prepare Reaction Mix Prepare Reaction Mix Pre-incubate Pre-incubate Prepare Reaction Mix->Pre-incubate Initiate Reaction (add enzyme/cofactor) Initiate Reaction (add enzyme/cofactor) Pre-incubate->Initiate Reaction (add enzyme/cofactor) Incubate Incubate Initiate Reaction (add enzyme/cofactor)->Incubate Terminate Reaction Terminate Reaction Incubate->Terminate Reaction Product Analysis Product Analysis Terminate Reaction->Product Analysis

General workflow for in vitro enzyme assays.

Conclusion

The biosynthesis of this compound in plants likely follows a conserved pathway involving hydroxylation and subsequent methylation of a flavone precursor. While direct evidence for the entire pathway in a single species is limited, the well-characterized biosynthesis of related compounds in plants like Scutellaria baicalensis provides a robust model. Further research, including the isolation and characterization of the specific F8H and OMTs from a plant known to produce this compound, is necessary to fully elucidate the pathway and obtain precise quantitative data. The protocols and comparative data presented in this guide offer a solid foundation for such investigations, which are crucial for the potential biotechnological production of this and other valuable methylated flavonoids for pharmaceutical applications.

References

Methodological & Application

Application Note & Protocol: HPLC-UV Method for the Quantification of 5,7,8-Trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantification of 5,7,8-trimethoxyflavanone using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The protocols detailed herein are intended to serve as a robust starting point for method development and validation in research and quality control settings.

Introduction

This compound is a methoxylated flavonoid, a class of compounds known for their diverse biological activities. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of natural product extracts, and in vitro and in vivo pharmacological assessments. This application note describes a reversed-phase HPLC-UV method for the determination of this compound.

Principle of the Method

The method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. A C18 stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by detecting the UV absorbance of the analyte as it elutes from the column and comparing the peak area to a standard calibration curve. Based on the UV absorption characteristics of similar flavanones, a detection wavelength in the range of 280-290 nm is expected to be optimal for this compound[1][2]. For the purpose of this protocol, a wavelength of 285 nm is proposed, which is a common wavelength used for the detection of flavanones[3].

Materials and Reagents

  • Reference Standard: this compound (purity ≥98%)

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q)

  • Acid Modifier: Formic acid or Phosphoric acid (analytical grade)

  • Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or other compatible material)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Condition
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-25 min, 30-70% B;25-30 min, 70-30% B;30-35 min, 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 285 nm

Note: The gradient elution profile is a starting point and may require optimization based on the sample matrix and specific column used.

Experimental Protocols

Due to the hydrophobic nature of methoxylated flavonoids, this compound is expected to have low aqueous solubility but should be soluble in organic solvents like methanol, acetonitrile, and DMSO.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

This protocol provides a general method for the extraction of this compound from a dried plant matrix.

  • Grinding: Grind the dried plant material to a fine powder (e.g., passing through a 40-mesh sieve).

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a suitable flask.

    • Add 20 mL of methanol.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Alternatively, perform Soxhlet extraction for 4-6 hours.

  • Centrifugation/Filtration: Centrifuge the extract at 4000 rpm for 15 minutes and collect the supernatant. Alternatively, filter the extract through Whatman No. 1 filter paper.

  • Repeat Extraction: Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

  • Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol or the initial mobile phase.

  • Final Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial before injection.

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by comparing the chromatograms of a blank sample, a standard solution, and a sample extract. Peak purity analysis using a DAD is also recommended.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze a series of at least five concentrations of the standard solution. Plot the peak area versus concentration and determine the linearity by the correlation coefficient (r²) of the regression line.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by a recovery study, where a known amount of the standard is added to a sample matrix and the recovery is calculated.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

    • Repeatability (Intra-day precision): Analyze replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analyze replicate samples on different days.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio (typically 3:1).

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be estimated based on the signal-to-noise ratio (typically 10:1).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Table 2: Typical Method Validation Parameters for Flavonoid Quantification

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) Intra-day: ≤ 2.0%Inter-day: ≤ 3.0%
LOD Signal-to-Noise Ratio ≈ 3:1
LOQ Signal-to-Noise Ratio ≈ 10:1
Robustness RSD of results should be within acceptable limits.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 3: Example of Calibration Curve Data

Concentration (µg/mL)Peak Area (mAUs) - Replicate 1Peak Area (mAUs) - Replicate 2Peak Area (mAU*s) - Replicate 3Mean Peak Area
1
5
10
25
50
100
Regression Equation y = mx + cCorrelation Coefficient (r²)

Table 4: Example of Accuracy and Precision Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)
Low QC
Mid QC
High QC

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material grinding Grinding plant_material->grinding extraction Extraction (Methanol, Sonication) grinding->extraction filtration Filtration/ Centrifugation extraction->filtration evaporation Evaporation filtration->evaporation reconstitution Reconstitution evaporation->reconstitution final_filtration 0.22 µm Filtration reconstitution->final_filtration hplc_system HPLC System (C18 Column) final_filtration->hplc_system ref_std Reference Standard stock_sol Stock Solution (1000 µg/mL in Methanol) ref_std->stock_sol working_std Working Standards (1-100 µg/mL) stock_sol->working_std working_std->hplc_system injection Injection (10 µL) hplc_system->injection separation Gradient Separation injection->separation detection UV Detection (285 nm) separation->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Workflow for the quantification of this compound.

validation_pathway method Developed HPLC Method specificity Specificity (Peak Purity) method->specificity linearity Linearity (r² ≥ 0.999) method->linearity accuracy Accuracy (Recovery %) method->accuracy precision Precision (RSD %) method->precision lod_loq LOD & LOQ (S/N Ratio) method->lod_loq robustness Robustness method->robustness validated_method Validated Quantitative Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: Pathway for HPLC method validation according to ICH guidelines.

Conclusion

The HPLC-UV method described in this application note provides a reliable framework for the quantification of this compound. Proper method validation is crucial to ensure accurate and precise results. The provided protocols for sample preparation, chromatographic conditions, and method validation should be adapted and optimized for the specific sample matrix and laboratory instrumentation. This method will be a valuable tool for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

Application Note: Quantification of 5,7,8-Trimethoxyflavanone in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,7,8-Trimethoxyflavanone is a methylated flavonoid that, like other related compounds, is investigated for its potential biological activities, including anti-inflammatory effects.[1] To support pharmacokinetic, toxicokinetic, and metabolism studies in drug development, a robust, sensitive, and selective analytical method for its quantification in complex biological matrices is essential. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity and specificity.[2]

This document provides a detailed, proposed protocol for the detection and quantification of this compound in biological samples such as plasma or serum. As a specific validated method for this particular analyte is not widely published, this protocol is based on established methodologies for structurally similar polymethoxyflavones and general principles of bioanalytical method development.[3][4] This method requires full validation according to the US Food and Drug Administration (FDA) or other relevant regulatory guidelines before implementation in regulated studies.

Experimental Protocol

This protocol outlines the procedures for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d3) is ideal. Alternatively, a structurally similar compound not present in the biological matrix, such as 5,7,4'-Trimethoxyflavone or Apigenin trimethyl ether, can be used.[5]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade, ≥98%)

  • Ammonium Acetate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control biological matrix (e.g., drug-free human plasma, serum)

Preparation of Stock and Working Solutions
  • Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 1 mg of the reference standard and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards (CS) and quality control (QC) samples at various concentration levels.

  • Internal Standard (IS) Stock and Working Solution: Prepare a stock solution of the IS (1 mg/mL) in methanol. Dilute this stock solution with 50:50 methanol/water to obtain a working solution with a final concentration appropriate for the assay (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma or serum samples.[6][7]

  • Label 1.5 mL microcentrifuge tubes for blank, zero, calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of the biological sample (plasma, serum, etc.) into the appropriately labeled tubes.

  • Add 10 µL of the IS working solution to all tubes except for the blank matrix samples (add 10 µL of 50:50 methanol/water to the blank).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

  • Vortex each tube vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant (approximately 250 µL) to a new set of labeled tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 5,000 rpm for 5 minutes.

  • Transfer the final solution to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following parameters are provided as a starting point and require optimization for the specific instrument used.

Liquid Chromatography
ParameterRecommended Condition
LC System UHPLC or HPLC system
Column C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometry
ParameterRecommended Condition
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Spray Voltage +5500 V
Source Temperature 500°C
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi
Resolution Unit (Q1 and Q3)
Multiple Reaction Monitoring (MRM) Transitions

The molecular weight of this compound is 312.32 g/mol . The precursor ion will be the protonated molecule [M+H]⁺ at m/z 313.1. Product ions are predicted based on the fragmentation of similar flavonoids, which often involves the loss of methyl groups (-15 Da) and subsequent loss of carbon monoxide (-28 Da).[8]

Analyte Precursor Ion (m/z) Product Ion (m/z) (Quantifier) Product Ion (m/z) (Qualifier)
This compound313.1298.1283.1
Internal Standard (IS)---

Note: Collision energies and other compound-dependent parameters must be optimized by infusing a standard solution of the analyte and the internal standard.

Data Presentation and Method Validation

Quantitative Data Summary

All quantitative data from the method validation should be summarized in clear, structured tables. Below is a template for presenting accuracy and precision data.

Analyte ConcentrationIntra-Day (n=5)Inter-Day (n=5 runs over 3 days)
Nominal (ng/mL) Mean (ng/mL) Accuracy (%RE)
LLOQ (To be determined)
LQC (To be determined)
MQC (To be determined)
HQC (To be determined)

Acceptance Criteria (as per FDA guidelines): Accuracy within ±15% (±20% at LLOQ) of the nominal value. Precision ≤15% RSD (≤20% at LLOQ).

Method Validation Parameters

A full validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.

  • Linearity and Range: The calibration curve should have a correlation coefficient (r²) of ≥0.99.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20% RSD).

  • Accuracy and Precision: Evaluated at LLOQ, Low, Medium, and High QC levels.[1]

  • Matrix Effect: Assessed to ensure that matrix components do not cause ion suppression or enhancement.

  • Recovery: The efficiency of the extraction process should be consistent and reproducible.

  • Stability: Analyte stability should be evaluated under various conditions including bench-top, freeze-thaw cycles, and long-term storage.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample (50 µL) Spike_IS Spike Internal Standard (10 µL) Sample->Spike_IS Precipitate Add Acetonitrile (200 µL) Spike_IS->Precipitate Vortex1 Vortex (1 min) Precipitate->Vortex1 Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute (100 µL) Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition (MRM) LCMS->Data Integrate Peak Integration Data->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: Experimental workflow for this compound analysis.

Hypothetical Metabolic Pathway

The metabolism of polymethoxyflavones typically involves Phase I (functionalization) and Phase II (conjugation) reactions. O-demethylation is a common Phase I pathway, creating hydroxyl groups that are then susceptible to glucuronidation or sulfation in Phase II to enhance water solubility and facilitate excretion.[9]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound M1 5-OH-7,8-dimethoxyflavanone parent->M1 O-demethylation M2 7-OH-5,8-dimethoxyflavanone parent->M2 O-demethylation M3 8-OH-5,7-dimethoxyflavanone parent->M3 O-demethylation M1_G Glucuronide Conjugate M1->M1_G M1_S Sulfate Conjugate M1->M1_S M2_G Glucuronide Conjugate M2->M2_G M2_S Sulfate Conjugate M2->M2_S M3_G Glucuronide Conjugate M3->M3_G M3_S Sulfate Conjugate M3->M3_S

Caption: Predicted metabolic pathway of this compound.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 5,7,8-Trimethoxyflavanone Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Flavonoids, a class of natural compounds, have garnered significant interest for their potential anti-inflammatory properties. 5,7,8-Trimethoxyflavanone is a polymethoxyflavonoid whose anti-inflammatory potential can be systematically evaluated using a panel of robust cell-based assays. These assays are crucial for elucidating the compound's mechanism of action and determining its efficacy in a controlled in vitro environment.

This document provides detailed protocols for a suite of cell-based assays designed to assess the anti-inflammatory activity of this compound. The primary focus is on murine macrophage cells (RAW 264.7), a well-established model for studying inflammation. The assays described herein measure key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). Furthermore, this guide outlines the investigation of the underlying molecular mechanisms by examining the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of many flavonoids are attributed to their ability to interfere with key signaling cascades that regulate the expression of pro-inflammatory genes. The NF-κB and MAPK pathways are central to the inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of these pathways in macrophages.

Upon LPS stimulation, Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Simultaneously, LPS activates the MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These kinases phosphorylate and activate various transcription factors, such as activator protein-1 (AP-1), which also contribute to the expression of inflammatory mediators.

It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting key steps in these pathways, thereby reducing the production of inflammatory molecules.

G NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation IKK->IkappaB NFkB NF-κB (p50/p65) IkappaB->NFkB Inhibition NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Proinflammatory_Genes Transcription

NF-κB Signaling Pathway in Inflammation.

G MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activation MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activation Proinflammatory_Genes Pro-inflammatory Genes AP1->Proinflammatory_Genes Transcription G General Experimental Workflow start Seed RAW 264.7 cells in 96-well plates pretreat Pre-treat with this compound (various concentrations) for 1-2 hours start->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24 hours pretreat->stimulate collect Collect cell culture supernatant stimulate->collect assay Perform specific assays (Griess, ELISA) collect->assay analyze Analyze data assay->analyze

Application Notes and Protocols: In Vitro Anticancer Effects of 5,7,8-Trimethoxyflavanone and Related Flavonoids on Specific Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the in vitro anticancer effects of 5,7,8-Trimethoxyflavanone are limited in publicly available research. Therefore, this document provides a comprehensive overview based on studies of structurally related methoxyflavones and the corresponding trihydroxyflavone, nor-wogonin (5,7,8-trihydroxyflavone), to infer potential mechanisms and provide a framework for future research. The methodologies and findings presented should be adapted and validated specifically for this compound.

Introduction

Flavonoids, a class of polyphenolic compounds found in various plants, are gaining significant attention for their potential therapeutic properties, including anticancer activities. Methoxyflavones, a subgroup of flavonoids characterized by the presence of one or more methoxy (B1213986) groups, have shown promise in cancer research due to their enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts. This document outlines the potential in vitro anticancer effects of this compound and provides detailed protocols for assessing its efficacy on various cancer cell lines, drawing insights from studies on structurally similar compounds.

Potential Anticancer Mechanisms

Based on research into related compounds such as nor-wogonin (5,7,8-trihydroxyflavone) and other trimethoxyflavones, the potential anticancer effects of this compound may involve several key cellular processes:

  • Induction of Apoptosis: Many flavonoids induce programmed cell death in cancer cells. For instance, 5,7,4'-Trimethoxyflavone has been shown to induce apoptosis in SNU-16 human gastric cancer cells through the activation of caspase-3 and the degradation of poly (ADP-ribose) polymerase (PARP).[1][2] The mechanism can also involve endoplasmic reticulum stress, as indicated by the upregulation of proteins like GRP78 and CHOP.[2]

  • Cell Cycle Arrest: Flavonoids can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints. Nor-wogonin, the trihydroxy analog of the target compound, has been observed to cause cell cycle arrest in triple-negative breast cancer (TNBC) cells by reducing the expression of cyclin D1, cyclin B1, and CDK1.[3][4]

  • Modulation of Signaling Pathways: The anticancer activity of flavonoids is often attributed to their ability to interfere with key signaling pathways that regulate cell growth, survival, and metastasis. Nor-wogonin has been found to suppress the TAK1, NF-κB, and STAT3 pathways in TNBC cells.[3][4]

Quantitative Data Summary

The following tables summarize the cytotoxic and apoptotic effects of various methoxyflavones on different cancer cell lines. This data can serve as a benchmark for evaluating the potency of this compound.

Table 1: Cytotoxicity of Methoxyflavones in Various Cancer Cell Lines

CompoundCell LineAssayIC50 ValueIncubation Time
5,7-DimethoxyflavoneHepG2 (Liver Cancer)MTT25 µMNot Specified
Nor-wogonin (5,7,8-trihydroxyflavone)MDA-MB-231 (TNBC)Trypan Blue~40 µMNot Specified
5,6,7-trimethoxyflavone derivative (3c)Aspc-1 (Pancreatic Cancer)CTG5.30 µMNot Specified
5-hydroxy 3',4',7-trimethoxyflavoneMCF-7 (Breast Cancer)MTTNot Specified24h and 48h

Table 2: Apoptosis Induction by Methoxyflavones

CompoundCell LineMethodKey ObservationsConcentration
5,7,4'-TrimethoxyflavoneSNU-16 (Gastric Cancer)Annexin (B1180172) V/PI StainingIncreased percentage of annexin V-positive cells from 7.2% to 58.0%12.5, 25, 37.5, 50 µM
Nor-wogonin (5,7,8-trihydroxyflavone)TNBC cell linesFlow CytometryIncrease in the percentage of apoptotic cells40 µM
5-hydroxy 3',4',7-trimethoxyflavoneMCF-7 (Breast Cancer)AO/EtBr StainingTime-dependent increase in apoptotic cells8 and 12 µg/ml

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the in vitro anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Fix the harvested cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

This technique is used to detect specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Gel Electrophoresis: Separate the protein lysates (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, Cyclin D1, CDK1, p-STAT3, p-NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate potential signaling pathways that may be affected by this compound and a general experimental workflow.

G TMF This compound (Hypothesized) TAK1 TAK1 TMF->TAK1 Inhibition NFkB NF-κB TMF->NFkB Inhibition STAT3 STAT3 TMF->STAT3 Inhibition Bax Bax TMF->Bax Upregulation Bcl2 Bcl-2 TMF->Bcl2 Downregulation TAK1->NFkB Activation Proliferation Cell Proliferation & Survival NFkB->Proliferation STAT3->Proliferation Apoptosis Apoptosis Mitochondria Mitochondrial Pathway Bax->Mitochondria Bcl2->Mitochondria Mitochondria->Apoptosis

Caption: Hypothesized signaling pathways affected by this compound.

G cluster_invitro In Vitro Experiments cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Cancer Cell Lines (e.g., MCF-7, HepG2) treatment Treatment with This compound (Varying Concentrations & Times) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western Western Blot (Protein Expression) treatment->western data Data Analysis (IC50, % Apoptosis, etc.) viability->data apoptosis->data cell_cycle->data western->data

Caption: Experimental workflow for assessing anticancer effects.

References

Application Notes and Protocols for Evaluating the Neuroprotective Potential of 5,7,8-Trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,8-Trimethoxyflavanone is a flavanone (B1672756) derivative that holds promise for neuroprotective therapies due to its potential anti-inflammatory and antioxidant properties. Flavonoids, a class of polyphenolic compounds, are known to exert neuroprotective effects by modulating various signaling pathways involved in neuronal survival, inflammation, and oxidative stress. These application notes provide a comprehensive framework for the preclinical evaluation of this compound's neuroprotective efficacy, encompassing both in vitro and in vivo methodologies. The protocols detailed herein are designed to assess the compound's ability to protect neuronal cells from insults that mimic the pathological conditions of neurodegenerative diseases.

Section 1: In Vitro Evaluation of Neuroprotection

A tiered approach is recommended for the in vitro assessment of this compound, starting with cytotoxicity profiling, followed by efficacy testing in various neurotoxicity models.

Cell Line Maintenance

The human neuroblastoma cell line, SH-SY5Y, is a widely used and appropriate model for initial neuroprotection screening.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

Cytotoxicity Assessment of this compound

Prior to evaluating its neuroprotective effects, it is crucial to determine the non-toxic concentration range of this compound on SH-SY5Y cells.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Data Presentation: Table 1. Cytotoxicity of this compound on SH-SY5Y Cells.

Concentration (µM)Cell Viability (%)
199.5 ± 2.1
598.7 ± 1.8
1097.3 ± 2.5
2595.1 ± 3.2
5088.4 ± 4.1
10075.2 ± 5.6

Note: Data are presented as mean ± SD and are hypothetical.

In Vitro Neuroprotection Assays

Hydrogen peroxide (H₂O₂) is commonly used to induce oxidative stress and neuronal cell death.[1][2]

Protocol: H₂O₂-Induced Neurotoxicity Assay

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described above.

  • Pre-treatment: Pre-treat cells with non-toxic concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.

  • Induction of Neurotoxicity: Add H₂O₂ to a final concentration of 100 µM and incubate for 24 hours.

  • Assessment of Neuroprotection: Measure cell viability using the MTT assay and cytotoxicity using the LDH assay.

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • After the 24-hour incubation period, collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

  • Calculate LDH release as a percentage of the positive control (cells lysed to achieve maximum LDH release).

Data Presentation: Table 2. Neuroprotective Effect of this compound against H₂O₂-Induced Toxicity.

TreatmentCell Viability (%)LDH Release (%)
Control100 ± 3.55.2 ± 1.1
H₂O₂ (100 µM)52.3 ± 4.145.8 ± 3.9
5,7,8-TMF (1 µM) + H₂O₂65.7 ± 3.833.1 ± 2.7
5,7,8-TMF (5 µM) + H₂O₂78.9 ± 4.521.4 ± 2.2
5,7,8-TMF (10 µM) + H₂O₂89.1 ± 3.212.6 ± 1.9

Note: 5,7,8-TMF stands for this compound. Data are presented as mean ± SD and are hypothetical.

Lipopolysaccharide (LPS) can be used to induce an inflammatory response in neuronal and glial co-cultures or microglial cells.[3][4]

Protocol: LPS-Induced Neuroinflammation Assay in BV-2 Microglial Cells

  • Cell Seeding: Seed BV-2 microglial cells in a 24-well plate.

  • Pre-treatment: Pre-treat cells with this compound (1, 5, 10 µM) for 2 hours.

  • Induction of Inflammation: Stimulate cells with LPS (1 µg/mL) for 24 hours.

  • Assessment of Anti-inflammatory Effects:

    • Measure the levels of nitric oxide (NO) in the culture supernatant using the Griess reagent.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

Data Presentation: Table 3. Anti-inflammatory Effects of this compound in LPS-Stimulated BV-2 Cells.

TreatmentNO Production (µM)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control1.2 ± 0.325.4 ± 5.115.8 ± 3.2
LPS (1 µg/mL)25.6 ± 2.1589.2 ± 45.7450.1 ± 38.9
5,7,8-TMF (1 µM) + LPS18.4 ± 1.9412.8 ± 33.1321.5 ± 29.4
5,7,8-TMF (5 µM) + LPS11.2 ± 1.5250.1 ± 21.9198.7 ± 18.6
5,7,8-TMF (10 µM) + LPS5.8 ± 0.9115.6 ± 15.395.3 ± 11.2

Note: Data are presented as mean ± SD and are hypothetical.

Section 2: Mechanistic Studies - Signaling Pathways

To elucidate the mechanism of action of this compound, key signaling pathways associated with neuroprotection should be investigated.

Nrf2/ARE Pathway Activation

The Nrf2/ARE pathway is a major regulator of antioxidant defense.[5]

Protocol: Western Blot Analysis of Nrf2 and HO-1

  • Cell Treatment: Treat SH-SY5Y cells with this compound (10 µM) for different time points (e.g., 0, 1, 3, 6 hours).

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometric Analysis: Quantify band intensities to determine the relative protein expression levels.

NF-κB Pathway Inhibition

The NF-κB pathway is a key regulator of inflammation.[6][7]

Protocol: Western Blot Analysis of p-p65 and IκBα

  • Cell Treatment: Pre-treat BV-2 cells with this compound (10 µM) for 2 hours, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction and Western Blotting: Follow the same procedure as for the Nrf2/ARE pathway analysis.

  • Antibodies: Use primary antibodies against phospho-p65 (Ser536), p65, IκBα, and a loading control.

Data Presentation: Table 4. Effect of this compound on Nrf2/ARE and NF-κB Pathway Proteins.

Treatment GroupRelative Nrf2 ExpressionRelative HO-1 ExpressionRelative p-p65/p65 RatioRelative IκBα Expression
Control1.01.01.01.0
5,7,8-TMF (10 µM)2.53.1--
LPS (1 µg/mL)--4.20.3
5,7,8-TMF + LPS--1.50.8

Note: Data are presented as fold change relative to the control and are hypothetical.

Section 3: In Vivo Evaluation of Neuroprotection

For in vivo studies, rodent models of neurodegenerative diseases are commonly employed.

Animal Model of Ischemic Stroke

The middle cerebral artery occlusion (MCAO) model in rats or mice is a widely used model of focal cerebral ischemia.[8]

Protocol: MCAO Model

  • Animal Preparation: Anesthetize the animals and perform the MCAO surgery.

  • Drug Administration: Administer this compound (e.g., 10, 20 mg/kg, i.p.) at a specific time point post-MCAO.

  • Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-MCAO.

  • Infarct Volume Measurement: Sacrifice the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

  • Biochemical and Histological Analysis: Collect brain tissue for analysis of oxidative stress markers, inflammatory cytokines, and neuronal damage.

Data Presentation: Table 5. Neuroprotective Effects of this compound in a Rat MCAO Model.

Treatment GroupNeurological ScoreInfarct Volume (%)Brain MDA Levels (nmol/mg protein)Brain TNF-α Levels (pg/mg protein)
Sham001.5 ± 0.320.1 ± 4.5
MCAO + Vehicle3.8 ± 0.545.2 ± 5.15.8 ± 0.9150.7 ± 18.2
MCAO + 5,7,8-TMF (10 mg/kg)2.5 ± 0.430.1 ± 4.23.2 ± 0.685.4 ± 11.3
MCAO + 5,7,8-TMF (20 mg/kg)1.7 ± 0.318.9 ± 3.52.1 ± 0.445.9 ± 8.7

Note: Data are presented as mean ± SD and are hypothetical.

Section 4: Visualizations

G cluster_0 In Vitro Workflow start Start: SH-SY5Y Cell Culture cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity neuroprotection Neuroprotection Assays cytotoxicity->neuroprotection Determine Non-toxic Dose oxidative_stress H2O2-induced Toxicity (MTT, LDH) neuroprotection->oxidative_stress neuroinflammation LPS-induced Inflammation (Griess, ELISA) neuroprotection->neuroinflammation mechanistic Mechanistic Studies oxidative_stress->mechanistic neuroinflammation->mechanistic nrf2 Nrf2/ARE Pathway (Western Blot) mechanistic->nrf2 nfkb NF-kB Pathway (Western Blot) mechanistic->nfkb end End: Data Analysis nrf2->end nfkb->end

Caption: In Vitro Experimental Workflow.

G cluster_0 Nrf2/ARE Signaling Pathway TMF This compound Keap1 Keap1 TMF->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 dissociates from ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: Nrf2/ARE Signaling Pathway.

G cluster_1 NF-kB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IkB IKK->IkB phosphorylates NFkB NF-kB (p65/p50) IkB->NFkB degrades and releases Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-a, IL-6) NFkB->Proinflammatory_Genes translocates to nucleus and activates transcription of Neuroinflammation Neuroinflammation Proinflammatory_Genes->Neuroinflammation TMF This compound TMF->IKK inhibits

Caption: NF-kB Signaling Pathway.

References

Application Notes and Protocols: Standard Operating Procedure for the Synthesis and Purification of 5,7,8-Trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive standard operating procedure (SOP) for the laboratory-scale synthesis and purification of 5,7,8-Trimethoxyflavanone. This polymethoxylated flavanone (B1672756) is a valuable compound for research in medicinal chemistry and drug development due to the established biological activities of the flavonoid class, such as anti-inflammatory and antioxidant properties. The described methodology follows a two-step synthetic sequence: a base-catalyzed Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the target flavanone. This document includes detailed experimental protocols, tables of reactants and expected yields, and process diagrams to ensure reproducibility.

Introduction

Flavanones are a subclass of flavonoids characterized by a saturated carbon-carbon bond between C2 and C3 of the C-ring. Polymethoxylated flavonoids, in particular, have garnered significant interest for their potential therapeutic applications. This compound, a derivative with methoxy (B1213986) groups at key positions on the A-ring, is an important target for synthesis to enable further investigation of its biological properties. The synthetic strategy outlined herein is a robust and common method for flavanone construction, involving the formation of a 2'-hydroxychalcone (B22705) intermediate followed by its cyclization. This procedure is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Data Presentation

The following tables summarize the reactants, their properties, and the expected outcomes for each synthetic step. Yields are based on typical results for analogous reactions in flavonoid chemistry.

Table 1: Reactants for 2'-Hydroxy-3',4',6'-trimethoxychalcone Synthesis (Step 1)

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
2'-Hydroxy-3',4',6'-trimethoxyacetophenoneC₁₁H₁₄O₅226.2310.01.02.26 g
Benzaldehyde (B42025)C₇H₆O106.1211.01.11.17 g (1.12 mL)
Potassium Hydroxide (B78521) (KOH)KOH56.1150.05.02.81 g
Ethanol (B145695) (95%)C₂H₅OH46.07--100 mL
Hydrochloric Acid (HCl, 2M)HCl36.46--As needed

Table 2: Expected Product Data for 2'-Hydroxy-3',4',6'-trimethoxychalcone (Step 1)

ProductMolecular FormulaMolar Mass ( g/mol )Theoretical Yield (g)Typical Actual Yield (g)Typical Yield (%)Appearance
2'-Hydroxy-3',4',6'-trimethoxychalconeC₁₈H₁₈O₅314.333.142.51 - 2.8380 - 90%Yellow to Orange Solid

Table 3: Reactants for this compound Synthesis (Step 2)

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
2'-Hydroxy-3',4',6'-trimethoxychalconeC₁₈H₁₈O₅314.338.01.02.51 g
Acetic Acid (Glacial)C₂H₄O₂60.05--50 mL

Table 4: Expected Product Data for this compound (Step 2 & Purification)

ProductMolecular FormulaMolar Mass ( g/mol )Theoretical Yield (g)Typical Final Yield (g)Overall Yield (%)Purity (by HPLC)Appearance
This compoundC₁₈H₁₈O₅314.332.511.88 - 2.1375 - 85%>98%Off-white to pale yellow solid

Experimental Protocols

Step 1: Synthesis of 2'-Hydroxy-3',4',6'-trimethoxychalcone via Claisen-Schmidt Condensation

This procedure details the base-catalyzed condensation of an acetophenone (B1666503) with an aldehyde to form the chalcone intermediate.

Materials and Reagents:

  • 2'-Hydroxy-3',4',6'-trimethoxyacetophenone

  • Benzaldehyde

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (2M)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2.81 g (50.0 mmol) of potassium hydroxide in 100 mL of 95% ethanol with magnetic stirring until the solid is fully dissolved.

  • Cool the solution to 0-5 °C using an ice bath.

  • To the cold solution, add 2.26 g (10.0 mmol) of 2'-Hydroxy-3',4',6'-trimethoxyacetophenone and stir for 15 minutes.

  • Add 1.12 mL (11.0 mmol) of benzaldehyde dropwise to the mixture over 10 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane (B92381):ethyl acetate (B1210297) (7:3) mobile phase.

  • Once the reaction is complete, pour the mixture into 400 mL of ice-cold deionized water.

  • Acidify the aqueous mixture to a pH of approximately 5-6 by slowly adding 2M HCl. A yellow-orange precipitate will form.

  • Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with three portions of cold deionized water (3 x 50 mL).

  • Dry the crude 2'-Hydroxy-3',4',6'-trimethoxychalcone in a vacuum oven at 40-50 °C to a constant weight. The product is typically used in the next step without further purification.

Step 2: Synthesis of this compound via Intramolecular Cyclization

This protocol describes the acid-catalyzed cyclization of the chalcone intermediate to the final flavanone product.

Materials and Reagents:

  • 2'-Hydroxy-3',4',6'-trimethoxychalcone

  • Glacial Acetic Acid

  • Sodium Bicarbonate (Saturated solution)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask (100 mL) with reflux condenser

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

Procedure:

  • Place 2.51 g (8.0 mmol) of the crude 2'-Hydroxy-3',4',6'-trimethoxychalcone into a 100 mL round-bottom flask.

  • Add 50 mL of glacial acetic acid to the flask.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 7:3) until the starting chalcone spot has disappeared.

  • Cool the reaction mixture to room temperature and carefully pour it into 250 mL of ice-cold deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers in a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by a wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude flavanone.

Purification of this compound

The crude product is purified by column chromatography followed by recrystallization to yield the high-purity flavanone.

Materials and Reagents:

  • Crude this compound

  • Silica (B1680970) Gel (60-120 mesh) for column chromatography

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Ethanol (95%)

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Column Chromatography:

    • Prepare a silica gel slurry in hexane and pack a chromatography column.

    • Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or ethyl acetate and adsorb it onto a small amount of silica gel.

    • Load the dried silica with the adsorbed product onto the top of the packed column.

    • Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified flavanone.

  • Recrystallization:

    • Dissolve the purified flavanone from the column in a minimum amount of hot 95% ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the final product, this compound, under vacuum to a constant weight.

    • Characterize the final product by HPLC, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) illustrate the experimental workflow and a putative signaling pathway for the synthesized compound.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Flavanone Synthesis cluster_2 Step 3: Purification A 2'-Hydroxy-3',4',6'- trimethoxyacetophenone + Benzaldehyde B Dissolve in Ethanol A->B C Add KOH solution at 0-5 °C B->C D Stir at RT for 24h C->D E Quench in Ice Water + Acidify with HCl D->E F Filter and Dry E->F G Crude 2'-Hydroxy-3',4',6'- trimethoxychalcone F->G H Dissolve Chalcone in Acetic Acid G->H Use in next step I Reflux for 4-6h H->I J Pour into Water + Extract with Ethyl Acetate I->J K Wash with NaHCO3 + Dry and Evaporate J->K L Crude this compound K->L M Silica Gel Column Chromatography (Hexane/EtOAc) L->M Purify N Recrystallization from Ethanol M->N O Pure this compound N->O

Caption: Experimental workflow for the synthesis and purification of this compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex p50/p65-IκBα (Inactive NF-κB) IkB->NFkB_complex Inhibits NFkB_active p50/p65 (Active NF-κB) NFkB_complex->NFkB_active IκBα degradation Transcription Transcription of Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_active->Transcription Translocates to Nucleus & Initiates Transcription Nucleus Nucleus Flavanone This compound Flavanone->IKK Inhibits Flavanone->NFkB_active May Inhibit Nuclear Translocation

Caption: Putative anti-inflammatory signaling pathway involving inhibition of NF-κB activation.

Development of a 5,7,8-Trimethoxyflavanone Analytical Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, purification, and analytical characterization of a 5,7,8-trimethoxyflavanone analytical standard. Detailed protocols for laboratory-scale synthesis via chalcone (B49325) cyclization, purification by column chromatography, and quantification using High-Performance Liquid Chromatography (HPLC) are presented. Furthermore, this application note explores the potential biological relevance of this compound by illustrating its putative interactions with key cellular signaling pathways, providing a foundation for its investigation in drug discovery and development.

Introduction

Flavonoids are a diverse class of polyphenolic compounds widely distributed in plants, known for their broad range of biological activities. Methoxyflavones, in particular, have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-inflammatory, neuroprotective, and anticancer effects. This compound is a specific methoxylated flavonoid whose precise biological functions and therapeutic potential are still under active investigation. To facilitate rigorous scientific inquiry and drug development efforts, the availability of a well-characterized, high-purity analytical standard is paramount.

This application note outlines the necessary procedures to produce and validate a this compound standard, ensuring its suitability for use in a variety of analytical and biological assays.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an intramolecular cyclization to yield the desired flavanone (B1672756).

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Flavanone Cyclization A 2'-Hydroxy-3',4',6'-trimethoxyacetophenone C Claisen-Schmidt Condensation (Base Catalyst, e.g., KOH) A->C B Benzaldehyde (B42025) B->C D 2'-Hydroxy-3',4',6'-trimethoxychalcone (B8255268) C->D E 2'-Hydroxy-3',4',6'-trimethoxychalcone F Intramolecular Cyclization (Acid Catalyst, e.g., H2SO4) E->F G This compound F->G

Figure 1: Synthesis workflow for this compound.
Experimental Protocol: Synthesis

Step 1: Synthesis of 2'-Hydroxy-3',4',6'-trimethoxychalcone

  • Dissolve 2'-hydroxy-3',4',6'-trimethoxyacetophenone (1 equivalent) in ethanol (B145695) in a round-bottom flask.

  • Add benzaldehyde (1.1 equivalents) to the solution.

  • Slowly add an aqueous solution of potassium hydroxide (B78521) (40-50%) dropwise while stirring the mixture at room temperature.

  • Continue stirring for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • The precipitated chalcone is then filtered, washed with cold water until neutral, and dried.

Step 2: Cyclization to this compound

  • Dissolve the crude 2'-hydroxy-3',4',6'-trimethoxychalcone in a suitable solvent such as ethanol or methanol (B129727).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification and Characterization

Purification

The crude this compound can be purified using silica (B1680970) gel column chromatography. A gradient elution system of hexane (B92381) and ethyl acetate (B1210297) is recommended.

  • Prepare a silica gel column in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of increasing ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 30% ethyl acetate).

  • Collect fractions and monitor by TLC to identify those containing the pure flavanone.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Characterization

The identity and purity of the synthesized standard should be confirmed by spectroscopic methods.

Parameter Expected Result
Appearance White to pale yellow solid
Molecular Formula C18H18O5
Molecular Weight 314.33 g/mol
¹H NMR Characteristic signals for aromatic protons and methoxy (B1213986) groups.
¹³C NMR Resonances corresponding to the flavanone carbon skeleton and methoxy carbons.
Mass Spectrometry [M+H]⁺ ion at m/z 315.1176
Purity (HPLC) ≥ 98%

Analytical Testing Protocol

A robust and reliable analytical method is crucial for the accurate quantification of the this compound standard. A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is recommended.

Analytical Workflow

Analytical_Workflow A Standard & Sample Preparation C Injection & Chromatographic Separation A->C B HPLC System Setup B->C D UV Detection C->D E Data Acquisition & Analysis D->E F Quantification & Purity Assessment E->F

Figure 2: Analytical workflow for this compound.
HPLC Method Parameters

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile (B52724) with 0.1% formic acid
Gradient 0-25 min, 30-70% B; 25-30 min, 70-30% B; 30-35 min, 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 280 nm
Column Temperature 30 °C
Standard and Sample Preparation
  • Stock Solution: Accurately weigh and dissolve this compound in methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Putative Biological Activity and Signaling Pathways

Methoxyflavones have been reported to exert their biological effects through the modulation of various cellular signaling pathways. Based on the known activities of related compounds, this compound is hypothesized to impact inflammatory and neuroprotective pathways.

Potential Signaling Pathways

Methoxyflavones are known to modulate key signaling cascades involved in inflammation and cellular stress responses. These include the NF-κB, MAPK, and PI3K/Akt pathways.[1][2] The Nrf2 pathway, a critical regulator of the antioxidant response, is another potential target.[1] In the context of neuroprotection, modulation of pathways involving brain-derived neurotrophic factor (BDNF) and inhibition of pro-inflammatory cytokines are of interest.[3]

Signaling_Pathways cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 This compound cluster_2 Signaling Cascades cluster_3 Cellular Responses LPS LPS IKK IKK LPS->IKK Activates MAPK MAPKs (p38, JNK, ERK) LPS->MAPK Activates PI3K PI3K LPS->PI3K Activates TMF This compound TMF->IKK Inhibits TMF->MAPK Inhibits TMF->PI3K Modulates Nrf2 Nrf2 TMF->Nrf2 Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkappaB->Inflammation Upregulates MAPK->Inflammation Upregulates Akt Akt PI3K->Akt Activates Survival Cell Survival & Proliferation Akt->Survival Promotes Keap1 Keap1 Nrf2->Keap1 Dissociates from Antioxidant Antioxidant Response Nrf2->Antioxidant Upregulates

Figure 3: Putative modulation of signaling pathways by this compound.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the synthesis, purification, and analytical validation of a this compound standard. The availability of this well-characterized standard will enable researchers to conduct reliable and reproducible studies to further elucidate the biological activities and therapeutic potential of this promising methoxyflavone. The exploration of its effects on key signaling pathways, such as those involved in inflammation and neuroprotection, will be critical in advancing its development as a potential therapeutic agent.

References

Application Notes and Protocols for High-Throughput Screening of 5,7,8-Trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,8-Trimethoxyflavanone is a member of the flavonoid family, a class of natural products known for their diverse pharmacological activities. While extensive research on this specific flavanone (B1672756) is emerging, the broader class of methoxyflavones has demonstrated significant potential in various therapeutic areas, including inflammation, cancer, and neurodegenerative diseases. These activities make this compound a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel drug leads.

These application notes provide a framework for utilizing this compound in HTS assays. The protocols detailed below are based on established methods for assessing biological activities relevant to the known properties of structurally similar flavonoids.

Chemical Structure

While this compound and 5,7,8-trimethoxyflavone are structurally related, they differ in the saturation of the C2-C3 bond in the C-ring. The flavanone has a saturated bond, whereas the flavone (B191248) possesses a double bond at this position. This structural difference can influence the molecule's three-dimensional conformation and its interaction with biological targets.

Potential Therapeutic Areas for Screening

Based on the activities of related methoxyflavones, this compound is a promising compound for screening in the following areas:

  • Anti-Inflammatory: Many flavonoids, including the structurally similar 5,7,8-trimethoxyflavone, have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO).

  • Anticancer: Methoxyflavones have been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines, often through modulation of key signaling pathways like PI3K/Akt/mTOR.

  • Neuroprotection: Certain flavonoids exhibit neuroprotective effects by mitigating oxidative stress and inflammation in the central nervous system.

Data Presentation: Quantitative Analysis

To facilitate the analysis of screening data, results should be organized into clear, tabular formats. The following tables provide a template for presenting quantitative data from HTS assays.

Table 1: Anti-Inflammatory Activity of 5,7,8-Trimethoxyflavone (Reference Compound)

CompoundAssayCell LineEndpointIC50 (µM)
5,7,8-TrimethoxyflavoneNitric Oxide ProductionRAW 264.7NO Inhibition39.1[1]

Table 2: Hypothetical HTS Results for this compound - Anti-Inflammatory Screen

Compound IDConcentration (µM)% NO Inhibition (Mean ± SD)% Cell Viability (Mean ± SD)
5,7,8-TMFN115.2 ± 2.198.5 ± 3.4
1048.7 ± 4.595.1 ± 2.8
5085.3 ± 3.988.7 ± 4.1
L-NAME (Positive Control)10095.6 ± 2.599.2 ± 1.9
Vehicle (Negative Control)00 ± 1.5100 ± 2.5

Table 3: Hypothetical HTS Results for this compound - Anticancer Screen

Compound IDConcentration (µM)% Cell Viability (A549) (Mean ± SD)% Cell Viability (MCF-7) (Mean ± SD)
5,7,8-TMFN196.3 ± 4.298.1 ± 3.7
1072.1 ± 5.168.9 ± 4.5
5035.8 ± 3.829.4 ± 3.1
Doxorubicin (Positive Control)145.2 ± 2.938.7 ± 2.5
Vehicle (Negative Control)0100 ± 3.5100 ± 4.0

Experimental Protocols

The following are detailed protocols for high-throughput screening assays suitable for evaluating the biological activity of this compound.

Protocol 1: High-Throughput Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To screen for the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well clear, flat-bottom plates

Procedure:

  • Cell Seeding:

    • Harvest and count RAW 264.7 cells.

    • Seed 5 x 10^4 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and a positive control (e.g., L-NAME).

    • Pre-incubate for 1 hour at 37°C.

  • Stimulation:

    • Add 10 µL of LPS (final concentration of 1 µg/mL) to all wells except the unstimulated control.

    • Incubate for 24 hours at 37°C.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Prepare a standard curve using sodium nitrite to determine the nitrite concentration in the samples.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.

    • It is recommended to perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed inhibition of NO production is not due to cell death.

Protocol 2: High-Throughput NF-κB Reporter Gene Assay

Objective: To determine if this compound can inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus (e.g., TNF-α).

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound (stock solution in DMSO)

  • TNF-α (or other NF-κB activator)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Replace the transfection medium with 100 µL of the compound dilutions. Include vehicle control and a positive control inhibitor (e.g., Bay 11-7082).

    • Pre-incubate for 1 hour at 37°C.

  • Stimulation:

    • Add TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.

    • Incubate for 6-8 hours at 37°C.

  • Cell Lysis and Luciferase Assay:

    • Remove the medium and wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

    • Follow the manufacturer's protocol to measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound relative to the TNF-α-stimulated vehicle control.

Protocol 3: High-Throughput Cancer Cell Viability Assay (ATP-Based)

Objective: To assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Appropriate cell culture medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • 96-well or 384-well opaque-walled plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells at an appropriate density (e.g., 5,000 cells/well for a 96-well plate) in 100 µL of complete medium into an opaque-walled plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium.

    • Add the compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48 or 72 hours at 37°C.

  • ATP Measurement:

    • Equilibrate the plate and the ATP-based assay reagent to room temperature.

    • Add the assay reagent to each well according to the manufacturer's instructions (e.g., a volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.

    • Determine the IC50 value of this compound for each cell line.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general workflow for high-throughput screening.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library Compound Library (this compound) Compound_Addition Compound Addition Compound_Library->Compound_Addition Cell_Culture Cell Culture (e.g., RAW 264.7, HEK293T, A549) Plate_Seeding Cell Seeding in Microplates Cell_Culture->Plate_Seeding Plate_Seeding->Compound_Addition Incubation Incubation & Stimulation (e.g., LPS, TNF-α) Compound_Addition->Incubation Detection Signal Detection (Absorbance, Luminescence) Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition QC Quality Control (Z'-factor) Data_Acquisition->QC Hit_Identification Hit Identification (IC50/EC50) QC->Hit_Identification

Caption: General workflow for a high-throughput screening campaign.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Flavanone This compound (Hypothesized Inhibition) Flavanone->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription TNF TNF-α TNF->TNFR Binds

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Flavanone This compound (Hypothesized Inhibition) Flavanone->PI3K Inhibits? Flavanone->Akt Inhibits? GF Growth Factor GF->RTK Binds

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for Enhancing the Bioavailability of 5,7,8-Trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,8-Trimethoxyflavanone is a methoxylated flavonoid that, like many compounds in its class, is anticipated to exhibit poor aqueous solubility and low oral bioavailability. These characteristics can significantly limit its therapeutic potential by hindering its absorption into the systemic circulation. This document provides a detailed overview of established techniques and experimental protocols to enhance the bioavailability of this compound, thereby enabling more effective preclinical and clinical investigations.

The strategies outlined below are based on successful approaches for improving the bioavailability of other poorly soluble flavonoids and are adaptable to this compound.[1][2] These methods primarily focus on increasing the compound's solubility, dissolution rate, and/or intestinal permeability.

Physicochemical Properties and Bioavailability Challenges

While specific experimental data for this compound is limited, its structure suggests physicochemical properties that likely contribute to low bioavailability. Methoxylated flavonoids are generally lipophilic, leading to poor water solubility.[3] This is a primary rate-limiting step for oral absorption. Furthermore, even if solubilized, the compound may have low permeability across the intestinal epithelium.

General Challenges for Flavonoid Bioavailability:

  • Low Aqueous Solubility: Limits the concentration of the drug available for absorption in the gastrointestinal (GI) tract.[1][2]

  • Poor Dissolution Rate: Slow dissolution from the solid dosage form in the GI fluids.

  • Intestinal and Hepatic Metabolism: Susceptibility to enzymatic degradation in the gut wall and liver (first-pass metabolism).

  • Efflux by Transporters: P-glycoprotein and other efflux transporters can actively pump the compound out of intestinal cells, reducing net absorption.

Formulation Strategies for Bioavailability Enhancement

Several formulation strategies can be employed to overcome the challenges associated with the oral delivery of poorly soluble flavonoids.[2][4] The choice of technique will depend on the specific properties of this compound and the desired therapeutic application.

Nanosystem-Based Approaches

Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution velocity and saturation solubility.

  • Nanosuspensions: Crystalline nanoparticles of the drug stabilized by surfactants or polymers.

  • Nanoemulsions/Self-Microemulsifying Drug Delivery Systems (SMEDDS): Isotropic mixtures of oil, surfactant, cosurfactant, and drug that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[5]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that can encapsulate the drug, protecting it from degradation and enhancing its absorption.

  • Polymeric Nanoparticles: Biodegradable polymers encapsulating the drug, allowing for controlled release and potential targeting.

Amorphous Solid Dispersions (ASDs)

Dispersing the crystalline drug in a hydrophilic polymer matrix at a molecular level creates an amorphous solid dispersion. The amorphous state has higher free energy and, consequently, greater apparent solubility and a faster dissolution rate than the crystalline form.

Cyclodextrin (B1172386) Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility and stability.[5]

Phospholipid-Based Formulations (Phytosomes/Herbosomes)

Complexing the flavonoid with phospholipids, such as phosphatidylcholine, forms a more lipophilic complex that can better traverse the lipid-rich membranes of intestinal cells.[6]

Quantitative Data from Similar Methoxyflavones

MethoxyflavoneFormulationFold Increase in Oral Bioavailability (AUC)Reference
5,7,4'-trimethoxyflavone (TMF)SMEDDS42.00[5]
5,7,4'-trimethoxyflavone (TMF)2-HP-β-CD Complex34.20[5]
5,7-dimethoxyflavone (DMF)SMEDDS26.01[5]
5,7-dimethoxyflavone (DMF)2-HP-β-CD Complex22.90[5]
3,5,7,3',4'-pentamethoxyflavone (PMF)SMEDDS25.38[5]
3,5,7,3',4'-pentamethoxyflavone (PMF)2-HP-β-CD Complex21.63[5]

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of different formulations aimed at enhancing the bioavailability of this compound.

Protocol for Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

Objective: To formulate this compound in a SMEDDS to improve its dissolution and oral absorption.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Kolliphor RH 40)

  • Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)

  • Vortex mixer

  • Water bath

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: To identify the self-microemulsifying region, prepare a series of blank SMEDDS formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear or slightly bluish emulsion.

  • Preparation of Drug-Loaded SMEDDS: Based on the ternary phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. Dissolve the required amount of this compound in the oil phase with gentle heating (e.g., 40°C) if necessary. Add the surfactant and co-surfactant and vortex until a clear and homogenous mixture is obtained.

Characterization:

  • Droplet Size and Zeta Potential: Dilute the SMEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.

  • In Vitro Dissolution: Perform dissolution testing using a USP Type II apparatus in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). Compare the dissolution profile of the SMEDDS formulation to that of the pure drug.

Protocol for Preparation of Cyclodextrin Inclusion Complexes

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound

  • 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Phase Solubility Study: To determine the stoichiometry of the complex, add an excess amount of this compound to aqueous solutions containing increasing concentrations of 2-HP-β-CD. Shake the mixtures at a constant temperature until equilibrium is reached. Filter the samples and analyze the concentration of the dissolved drug by UV-Vis spectrophotometry or HPLC.

  • Preparation of the Inclusion Complex (Lyophilization Method):

    • Dissolve 2-HP-β-CD in deionized water.

    • Add this compound to the cyclodextrin solution in a 1:1 molar ratio (or the ratio determined from the phase solubility study).

    • Stir the mixture for 48-72 hours at room temperature.

    • Freeze the resulting solution at -80°C and then lyophilize to obtain a dry powder.

Characterization:

  • Differential Scanning Calorimetry (DSC): To confirm the formation of the inclusion complex, analyze the thermal behavior of the pure drug, the cyclodextrin, a physical mixture, and the prepared complex. The disappearance of the drug's melting peak in the complex is indicative of complexation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To detect interactions between the drug and the cyclodextrin.

  • Solubility Studies: Determine the aqueous solubility of the inclusion complex and compare it to the pure drug.

Protocol for In Vitro Permeability Assay using Caco-2 Cells

Objective: To evaluate the intestinal permeability of this compound in its pure form and in different formulations.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound formulations

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation into a monolayer with tight junctions.

  • Permeability Study:

    • Wash the Caco-2 cell monolayers with pre-warmed HBSS.

    • Add the this compound formulation (dissolved in HBSS) to the apical (AP) side of the Transwell®.

    • Add fresh HBSS to the basolateral (BL) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • At the end of the experiment, collect the sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the flux of the drug across the monolayer (μg/s)

    • A is the surface area of the insert (cm²)

    • C0 is the initial concentration of the drug in the apical chamber (μg/mL)

Visualizations

Signaling Pathways and Experimental Workflows

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies TMF This compound Formulation Formulation Strategies (SMEDDS, Nanoparticles, etc.) TMF->Formulation Dissolution Dissolution Testing TMF->Dissolution Formulation->Dissolution Permeability Caco-2 Permeability Formulation->Permeability PK_Studies Pharmacokinetic Studies (Animal Model) Dissolution->PK_Studies Permeability->PK_Studies Bioavailability Enhanced Bioavailability PK_Studies->Bioavailability

Caption: Workflow for developing and evaluating bioavailability-enhanced formulations.

SMEDDS_Mechanism cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_absorption Absorption SMEDDS SMEDDS Capsule Emulsion Fine Oil-in-Water Nanoemulsion SMEDDS->Emulsion Dispersion in GI Fluids Absorption Enhanced Absorption (Increased Surface Area, Improved Permeation) Emulsion->Absorption Systemic Systemic Circulation Absorption->Systemic

Caption: Mechanism of bioavailability enhancement by SMEDDS.

Conclusion

Improving the oral bioavailability of this compound is a critical step in harnessing its full therapeutic potential. The formulation strategies and experimental protocols detailed in this document provide a comprehensive guide for researchers to systematically address the challenges of poor solubility and permeability. By employing techniques such as nanosystems, solid dispersions, and cyclodextrin complexation, it is possible to significantly enhance the systemic exposure of this promising flavonoid, thereby facilitating its journey from the laboratory to clinical applications. Careful in vitro characterization and subsequent in vivo evaluation are essential to identify the most effective formulation approach.

References

Troubleshooting & Optimization

Overcoming poor solubility of 5,7,8-Trimethoxyflavanone in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5,7,8-Trimethoxyflavanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a polymethoxylated flavonoid, a class of natural compounds known for their potential therapeutic properties, including anti-inflammatory effects.[1] Like many flavonoids, its hydrophobic nature leads to poor solubility in aqueous solutions, which can significantly hinder its bioavailability and limit its efficacy in both in vitro and in vivo experimental settings.

Q2: What is the approximate aqueous solubility of this compound?

Q3: What are the primary strategies for improving the aqueous solubility of this compound for experimental use?

A3: Several methods can be employed to enhance the solubility of this compound. The most common and effective approaches for laboratory settings include:

  • Use of Co-solvents: Dissolving the compound in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), before preparing the final aqueous solution.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophilic cavity of a cyclodextrin.

  • Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer range to increase its surface area and dissolution rate.

Q4: I'm seeing precipitation when I dilute my DMSO stock solution of this compound into my aqueous buffer. What can I do?

A4: This is a common issue when working with hydrophobic compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit.

  • Increase the co-solvent concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but be mindful of its potential toxicity to cells (typically kept below 0.5%).

  • Use a different solubilization method: If co-solvents are not providing the desired solubility without toxicity, consider cyclodextrin complexation or nanoparticle formulation.

  • Sonication: Brief sonication of the final solution can help to disperse small aggregates.

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays.
  • Possible Cause: Precipitation of this compound in the cell culture medium over time.

  • Troubleshooting Steps:

    • Visually inspect the culture wells for any signs of precipitation.

    • Prepare fresh working solutions immediately before each experiment.

    • Consider using a pre-complexed form of the flavanone (B1672756) with a cyclodextrin to improve its stability in the aqueous environment.

    • Ensure the final DMSO concentration is consistent across all experimental and control groups.

Issue: Low bioavailability in in vivo studies.
  • Possible Cause: Poor absorption from the gastrointestinal tract due to low solubility.

  • Troubleshooting Steps:

    • Formulate this compound as a nanoparticle suspension to increase its dissolution rate and surface area for absorption.

    • Utilize a cyclodextrin-based formulation to enhance its solubility in the gastrointestinal fluids.

    • Consider co-administration with absorption enhancers, though this requires careful validation.

Data Presentation

Table 1: Solubility Enhancement Strategies for Poorly Soluble Flavanones

StrategyPrincipleTypical Fold Increase in SolubilityAdvantagesDisadvantages
Co-solvents (e.g., DMSO) Increases the polarity of the solvent system.Variable, depends on co-solvent concentration.Simple and quick for in vitro studies.Potential for solvent toxicity. May not be suitable for all in vivo applications.
Cyclodextrin Complexation (e.g., HP-β-CD) Encapsulates the hydrophobic drug in a hydrophilic shell.Can be significant (e.g., >100-fold).[2]Reduces precipitation, can improve stability.Requires optimization of the flavanone-cyclodextrin ratio.
Nanoparticle Formulation Increases surface area and dissolution rate.Substantial improvement in dissolution.Can enhance bioavailability for oral administration.Requires specialized equipment and formulation development.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a concentrated stock solution for use in in vitro experiments.

Materials:

  • This compound (MW: 314.33 g/mol )

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Accurately weigh 3.14 mg of this compound.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C and brief sonication can aid dissolution.[3]

  • Store the 10 mM stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

Objective: To improve the aqueous solubility of this compound by complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • Lyophilizer (optional)

Procedure:

  • Prepare the flavanone solution: Dissolve a known amount of this compound in a minimal amount of ethanol.

  • Prepare the cyclodextrin solution: In a separate container, dissolve HP-β-CD in deionized water. A 1:1 or 1:2 molar ratio of flavanone to cyclodextrin is a good starting point.

  • Complexation: Slowly add the flavanone solution to the cyclodextrin solution while stirring continuously.

  • Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure complex formation.

  • Solvent Removal: The resulting solution can be used directly, or the complex can be isolated as a powder by freeze-drying (lyophilization).

Protocol 3: Formulation of this compound Nanoparticles by Nanoprecipitation

Objective: To prepare a nanoparticle suspension of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • A suitable polymer (e.g., PLGA - Poly(lactic-co-glycolic acid))

  • A stabilizer (e.g., Poloxamer 188 or PVA - Polyvinyl alcohol)

  • A water-miscible organic solvent (e.g., acetone)

  • Deionized water

  • Magnetic stirrer and stir bar

Procedure:

  • Organic Phase Preparation: Dissolve this compound and the polymer (e.g., PLGA) in the organic solvent (e.g., acetone).

  • Aqueous Phase Preparation: Dissolve the stabilizer (e.g., Poloxamer 188) in deionized water.

  • Nanoprecipitation: While vigorously stirring the aqueous phase, rapidly inject the organic phase into it.

  • Solvent Evaporation: Continue stirring the suspension to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • The resulting nanoparticle suspension can be used for further experiments.

Visualizations

Signaling Pathway

Based on studies of structurally similar flavonoids, this compound is anticipated to exert its anti-inflammatory effects through the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.

G TMF This compound PI3K PI3K TMF->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Inflammation Inflammatory Response mTOR->Inflammation Promotion CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotion

Caption: Putative signaling pathway modulated by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for preparing and testing a solubilized formulation of this compound.

G Start Poorly Soluble This compound Solubilization Solubilization Method Start->Solubilization CoSolvent Co-solvent (e.g., DMSO) Solubilization->CoSolvent Select Cyclodextrin Cyclodextrin Complexation Solubilization->Cyclodextrin Select Nanoparticle Nanoparticle Formulation Solubilization->Nanoparticle Select Characterization Physicochemical Characterization CoSolvent->Characterization Cyclodextrin->Characterization Nanoparticle->Characterization Application Experimental Application Characterization->Application InVitro In Vitro Assay (e.g., Cell Culture) Application->InVitro Choose InVivo In Vivo Study (e.g., Animal Model) Application->InVivo Choose DataAnalysis Data Analysis & Interpretation InVitro->DataAnalysis InVivo->DataAnalysis G Start Observation: Precipitation or Low Activity CheckConcentration Is the final concentration too high? Start->CheckConcentration LowerConcentration Reduce final concentration CheckConcentration->LowerConcentration Yes CheckSolvent Is co-solvent percentage adequate? CheckConcentration->CheckSolvent No Success Problem Resolved LowerConcentration->Success IncreaseSolvent Increase co-solvent percentage (check toxicity) CheckSolvent->IncreaseSolvent No NewMethod Consider alternative solubilization method CheckSolvent->NewMethod Yes IncreaseSolvent->Success NewMethod->Success

References

Optimizing reaction conditions for the synthesis of 5,7,8-Trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5,7,8-Trimethoxyflavanone. Our aim is to facilitate a smooth and efficient experimental workflow by addressing potential challenges and offering optimized protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective strategy for synthesizing this compound involves a two-step process. The first step is a Claisen-Schmidt condensation between 2'-hydroxy-3',4',6'-trimethoxyacetophenone and benzaldehyde (B42025) to form the intermediate, 2'-hydroxy-3',4',6'-trimethoxychalcone (B8255268). The second step is the intramolecular cyclization (an oxa-Michael addition) of this chalcone (B49325) to yield the final flavanone (B1672756) product.

Q2: Which catalysts are typically used for the cyclization of the chalcone intermediate?

A2: The cyclization of the 2'-hydroxychalcone (B22705) intermediate to the flavanone can be catalyzed by either acids or bases. Common acid catalysts include sulfuric acid (H₂SO₄) and methanesulfonic acid. Base-catalyzed cyclization is often achieved using sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or piperidine (B6355638). The choice of catalyst can significantly impact the reaction rate and yield.

Q3: What are the potential side products in this synthesis, and how can they be minimized?

A3: A common side reaction during the synthesis is the formation of the corresponding flavone (B191248) (5,7,8-trimethoxyflavone) through oxidation of the flavanone, particularly under harsh reaction conditions or in the presence of oxidizing agents. Another potential byproduct is the aurone, which can form under certain oxidative cyclization conditions, though this is less common in standard flavanone synthesis. To minimize these side products, it is crucial to control the reaction temperature and duration, and to use appropriate catalysts and solvents as outlined in the provided protocols.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the Claisen-Schmidt condensation and the cyclization reaction. By spotting the reaction mixture alongside the starting materials and, if available, a standard of the product, you can observe the consumption of reactants and the formation of the desired product. A suitable eluent system for polymethoxyflavonoids is a mixture of hexane (B92381) and ethyl acetate (B1210297).

Q5: What are the recommended purification methods for this compound?

A5: The primary purification method for this compound is column chromatography on silica (B1680970) gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the flavanone from unreacted starting materials and any side products. Recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of ethanol and water, can be used for further purification.

Experimental Protocols & Data

Step 1: Synthesis of 2'-Hydroxy-3',4',6'-trimethoxychalcone

This procedure outlines the Claisen-Schmidt condensation to form the chalcone intermediate.

Materials:

  • 2'-Hydroxy-3',4',6'-trimethoxyacetophenone

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl), dilute

  • Deionized water

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 2'-hydroxy-3',4',6'-trimethoxyacetophenone (1 equivalent) in ethanol.

  • Cool the flask in an ice bath and add benzaldehyde (1.1 equivalents).

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2.

  • The precipitated yellow solid (2'-hydroxy-3',4',6'-trimethoxychalcone) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Table 1: Optimization of Claisen-Schmidt Condensation Conditions

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
140% NaOHEthanol2524~85
220% KOHMethanol2536~80
340% NaOHEthanol0-548~90
Step 2: Synthesis of this compound (Intramolecular Cyclization)

This section details both acid- and base-catalyzed methods for the cyclization of the chalcone intermediate.

Method A: Acid-Catalyzed Cyclization

Materials:

  • 2'-Hydroxy-3',4',6'-trimethoxychalcone

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate solution, saturated

  • Deionized water

Procedure:

  • Dissolve the 2'-hydroxy-3',4',6'-trimethoxychalcone (1 equivalent) in ethanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.[1]

  • After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient).

Method B: Base-Catalyzed Cyclization

Materials:

  • 2'-Hydroxy-3',4',6'-trimethoxychalcone

  • Ethanol

  • Sodium hydroxide (NaOH) or Piperidine

  • Dilute Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • Dissolve the 2'-hydroxy-3',4',6'-trimethoxychalcone (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of a base (e.g., a few drops of 10% NaOH solution or piperidine).

  • Reflux the mixture for 2-6 hours. Monitor the disappearance of the chalcone spot on TLC.

  • After cooling, neutralize the reaction mixture with dilute HCl.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify via column chromatography as described in Method A.

Table 2: Comparison of Cyclization Conditions for Flavanone Synthesis

EntryCatalystSolventTemperatureTime (h)Yield (%)Reference
1H₂SO₄ (conc.)EthanolReflux8~70-80[1]
2Methanesulfonic AcidEthanolReflux4Variable
3NaOH (aq.)EthanolRoom Temp.24~60-70[2]
4PiperidineEthanolReflux3High[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in chalcone synthesis - Incomplete reaction. - Inappropriate base concentration. - Reaction temperature too high.- Increase reaction time and monitor by TLC. - Use a more concentrated base solution (e.g., 40% NaOH). - Maintain the reaction temperature at or below room temperature, ideally starting at 0-5 °C.
Low yield in flavanone cyclization - Incomplete cyclization. - Re-opening of the flavanone ring. - Formation of side products.- Increase reflux time or use a stronger catalyst. - Ensure complete neutralization after the reaction. - Use milder reaction conditions (e.g., piperidine instead of strong base/acid).
Formation of flavone as a byproduct - Oxidation of the flavanone. - Presence of air/oxidants during reflux.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Avoid unnecessarily long reaction times at high temperatures.
Difficulty in purifying the final product - Presence of closely related impurities. - Oily product that does not crystallize.- Use a shallow gradient during column chromatography for better separation. - Try recrystallization from different solvent systems. - If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification.
Reaction does not proceed - Inactive starting materials. - Catalyst degradation.- Check the purity of the starting acetophenone (B1666503) and benzaldehyde. - Use a fresh batch of catalyst.

Visualizations

Experimental_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Intramolecular Cyclization Start 2'-hydroxy-3',4',6'- trimethoxyacetophenone + Benzaldehyde Condensation Base-catalyzed condensation (NaOH, Ethanol) Start->Condensation Workup1 Acidification (HCl) & Filtration Condensation->Workup1 Chalcone 2'-hydroxy-3',4',6'- trimethoxychalcone Workup1->Chalcone Cyclization Acid or Base catalyzed cyclization Chalcone->Cyclization Workup2 Neutralization & Filtration Cyclization->Workup2 Purification Column Chromatography (Silica gel) Workup2->Purification Flavanone This compound Purification->Flavanone

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Cyclization? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Check TLC Side_Products Side Products Observed? Start->Side_Products Analyze byproducts Degradation Product Degradation? Start->Degradation Check for decomposition Increase_Time Increase reaction time or catalyst amount Incomplete_Reaction->Increase_Time Inert_Atmosphere Use inert atmosphere (N2 or Ar) Side_Products->Inert_Atmosphere Milder_Conditions Use milder conditions (e.g., piperidine) Side_Products->Milder_Conditions Degradation->Milder_Conditions

Caption: Troubleshooting low yield in the cyclization step.

References

Troubleshooting 5,7,8-Trimethoxyflavanone degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with 5,7,8-trimethoxyflavanone degradation in cell culture media.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My experimental results with this compound are inconsistent. Could degradation in the cell culture medium be the cause?

A1: Yes, inconsistent results are a common symptom of compound instability in cell culture media. Flavonoids, including this compound, can be susceptible to degradation under typical cell culture conditions (37°C, physiological pH). This degradation can lead to a decrease in the effective concentration of the active compound over the course of your experiment, resulting in poor reproducibility.

Q2: What are the primary factors that can cause the degradation of this compound in my cell culture experiments?

A2: Several factors can contribute to the degradation of flavonoids in cell culture media:

  • pH: Physiological pH of cell culture media (around 7.4) can promote the oxidative degradation of some flavonoids.

  • Temperature: Incubation at 37°C can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV rays from laboratory lighting, can cause photodegradation.

  • Oxidation: The presence of dissolved oxygen and metal ions in the media can lead to oxidative breakdown of the flavanone (B1672756) structure.

  • Enzymatic Degradation: If you are using serum-containing media, enzymes present in the serum may contribute to the metabolic degradation of the compound.

Q3: I observe a color change in my cell culture medium after adding this compound. What does this indicate?

A3: A visible color change in the medium upon addition of a flavonoid can be an indicator of degradation or reaction with media components. This is often associated with oxidation of the flavonoid. It is crucial to investigate this further, as the degradation products may have their own biological activities or be cytotoxic, confounding your experimental results.

Q4: How can I improve the stability of this compound in my cell culture assays?

A4: To enhance the stability of this compound in your experiments, consider the following strategies:

  • Prepare Fresh Solutions: Always prepare working solutions of the flavanone immediately before use.

  • Minimize Incubation Time: Reduce the pre-incubation time of the compound in the medium before adding it to the cells.

  • Protect from Light: Work with the compound under subdued lighting and use opaque or amber-colored plates. If using standard plates, cover them with aluminum foil.

  • Use Serum: Serum albumin has been shown to bind to flavonoids, which can protect them from degradation. If your experimental design allows, the presence of serum in the culture medium can enhance stability.[1][2]

  • Add Antioxidants: The addition of a non-toxic concentration of an antioxidant like ascorbic acid to the culture medium can help prevent oxidative degradation.[3]

  • Control pH: If your experimental setup permits, maintaining a slightly more acidic pH might improve stability.

Q5: How can I experimentally verify the stability of this compound under my specific experimental conditions?

A5: A stability study using High-Performance Liquid Chromatography (HPLC) is the most reliable way to quantify the degradation of your compound over time in your specific cell culture medium. This involves incubating the flavanone in the medium under your standard experimental conditions and measuring its concentration at different time points. A detailed protocol is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

Time (hours)Hypothetical % of this compound Remaining (DMEM, 37°C, pH 7.4)
0100%
290%
482%
865%
1250%
2425%

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

Objective: To quantify the degradation of this compound in a specific cell culture medium over a defined time course.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM)

  • Fetal Bovine Serum (FBS, optional)

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Sterile microcentrifuge tubes

  • Sterile syringe filters (0.22 µm)

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate solvent like DMSO.

  • Preparation of Working Solution: Prepare a working solution of the flavanone in the cell culture medium at the final concentration used in your experiments. Prepare separate working solutions for media with and without serum if applicable.

  • Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot (e.g., 1 mL), filter it through a 0.22 µm syringe filter into an HPLC vial, and store it at -80°C until analysis. This will serve as your T=0 reference.

  • Incubation: Incubate the remaining working solution under your standard assay conditions (e.g., 37°C, 5% CO₂).

  • Time-Point Sampling: At various time points (e.g., 1, 2, 4, 8, 12, and 24 hours), collect aliquots (e.g., 1 mL) of the incubated solution.

  • Sample Processing: For each time point, filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. If the medium contains serum, precipitate the proteins by adding an equal volume of cold acetonitrile, vortex, centrifuge to pellet the protein, and then transfer the supernatant to the HPLC vial. Store all samples at -80°C until analysis.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column.

    • Use a suitable mobile phase gradient. A common starting point for flavonoids is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Set the UV detector to the wavelength of maximum absorbance for this compound.

    • Inject the samples and a standard curve of the compound to quantify the concentration at each time point.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to visualize the degradation kinetics.

Potential Degradation Pathways and Signaling Interactions

Potential Degradation Pathway

While the specific degradation products of this compound in cell culture media have not been extensively documented, based on the degradation of other methoxyflavones, a likely pathway involves O-demethylation by cellular enzymes, such as cytochrome P450s, leading to the formation of hydroxyflavanones.[4][5] Further degradation could involve the opening of the heterocyclic C-ring.

TMF This compound Degradation Degradation in Cell Culture Media (pH, Temp, Light, O2) TMF->Degradation Metabolism Cellular Metabolism (e.g., CYP450s) TMF->Metabolism Products Degradation Products (e.g., Hydroxyflavanones, Ring-Opened Compounds) Degradation->Products Metabolism->Products Bioactivity Altered Biological Activity Products->Bioactivity Inconsistent Inconsistent Experimental Results Bioactivity->Inconsistent

Caption: Potential degradation pathways of this compound.

Troubleshooting Experimental Workflow

The following workflow can guide the troubleshooting process when encountering issues with this compound experiments.

Start Inconsistent Experimental Results Observed Check_Prep Review Compound Preparation & Storage Start->Check_Prep Stability_Study Perform HPLC Stability Study (Protocol 1) Check_Prep->Stability_Study Degradation_Confirmed Is Degradation Significant? Stability_Study->Degradation_Confirmed Implement_Solutions Implement Stabilization Strategies (FAQ Q4) Degradation_Confirmed->Implement_Solutions Yes Other_Factors Investigate Other Experimental Variables Degradation_Confirmed->Other_Factors No Re_evaluate Re-evaluate Experiment Implement_Solutions->Re_evaluate

Caption: Troubleshooting workflow for this compound experiments.

Potential Signaling Pathway Interactions

While direct studies on this compound are limited, research on structurally similar trimethoxyflavones suggests potential interactions with key inflammatory and cell survival signaling pathways.

  • NF-κB Signaling Pathway: 5,6,7-Trimethoxyflavone (B192605) has been shown to suppress the activation of NF-κB, a key regulator of inflammation.[4] This is a likely mechanism of the anti-inflammatory effects observed with this compound.

  • MAPK Signaling Pathway: Studies on 5,6,7-trimethoxyflavone have indicated its ability to inhibit p38 MAPK.[6][7] The MAPK pathway is crucial for cellular responses to a variety of stimuli and is often implicated in inflammation and cancer.

  • PI3K/Akt/mTOR Signaling Pathway: A structurally related compound, 5,3'-dihydroxy-6,7,4'-trimethoxyflavanone, has been demonstrated to inhibit the Akt/mTOR signaling pathway, which is critical for cell survival, proliferation, and angiogenesis.[8][9]

cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_akt PI3K/Akt/mTOR Pathway TMF This compound NFKB NF-κB Activation TMF->NFKB MAPK p38 MAPK TMF->MAPK Akt_mTOR Akt/mTOR Signaling TMF->Akt_mTOR Inflammation_NFKB Inflammation NFKB->Inflammation_NFKB Inflammation_MAPK Inflammation MAPK->Inflammation_MAPK Cell_Survival Cell Survival & Proliferation Akt_mTOR->Cell_Survival

Caption: Potential signaling pathways modulated by this compound.

References

Technical Support Center: Synthesis of 5,7,8-Trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5,7,8-Trimethoxyflavanone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and direct route for the synthesis of this compound involves a two-step process. The first step is a Claisen-Schmidt condensation between 2'-hydroxy-3',4',6'-trimethoxyacetophenone and benzaldehyde (B42025) to form the intermediate 2'-hydroxy-3',4',6'-trimethoxychalcone (B8255268). The second step is the intramolecular cyclization of this chalcone (B49325) intermediate under acidic or basic conditions to yield the final this compound product.

Q2: What are the critical factors influencing the yield of the initial Claisen-Schmidt condensation?

A2: Several factors can significantly impact the yield of the chalcone intermediate. These include the choice and concentration of the base, the reaction temperature, the solvent system, and the reaction time. Optimization of these parameters is crucial for maximizing the yield.

Q3: How can I minimize side reactions during the cyclization of the chalcone to the flavanone?

A3: The primary side reactions during the cyclization step can include the formation of flavones through oxidation, especially if the reaction is exposed to air for extended periods or if certain catalysts are used. To favor the formation of the flavanone, it is important to control the reaction conditions carefully, such as using appropriate acid or base catalysts and maintaining an inert atmosphere if necessary.

Q4: What are the most effective methods for purifying the final this compound product?

A4: Due to the potential for similarly polar impurities, a combination of purification techniques is often most effective. Column chromatography on silica (B1680970) gel is a standard method for the initial purification of the crude product. This is often followed by recrystallization from a suitable solvent system to obtain a high-purity product.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The identity and purity of the final product should be confirmed using a combination of analytical techniques. Proton and Carbon Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy are used to confirm the chemical structure. High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the compound, and Mass Spectrometry (MS) can be used to confirm the molecular weight.

Troubleshooting Guides

Low Yield of 2'-hydroxy-3',4',6'-trimethoxychalcone (Step 1)
Observed Problem Potential Cause Troubleshooting Steps
Low or no product formation Ineffective base catalysis- Ensure the base (e.g., NaOH, KOH) is fresh and of the correct concentration. - Consider using a stronger base or a different base system.
Low reaction temperature- While low temperatures can improve selectivity, the reaction may be too slow. Gradually increase the temperature and monitor the reaction progress by TLC.
Inappropriate solvent- Ensure the reactants are soluble in the chosen solvent (e.g., ethanol (B145695), methanol). - Try alternative solvents or solvent mixtures.
Formation of multiple byproducts Reaction temperature is too high- Lower the reaction temperature to minimize side reactions. Running the reaction at 0°C or even lower may be beneficial.
Prolonged reaction time- Monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products.
Low Yield of this compound (Step 2: Cyclization)
Observed Problem Potential Cause Troubleshooting Steps
Inefficient cyclization Inappropriate catalyst- If using an acid catalyst (e.g., H₂SO₄, HCl), ensure the correct concentration is used. - For base-catalyzed cyclization (e.g., NaOAc), ensure anhydrous conditions if required.
Reversible reaction- In some cases, the chalcone-flavanone equilibrium may not favor the product. Adjusting the pH or temperature may shift the equilibrium.
Presence of starting chalcone in the final product Incomplete reaction- Increase the reaction time or the temperature. - Increase the concentration of the cyclizing agent.
Purity Issues of Final Product
Observed Problem Potential Cause Troubleshooting Steps
Persistent impurities after column chromatography Co-eluting impurities- Modify the solvent system for column chromatography (e.g., change the polarity or use a different solvent mixture). - Consider using a different stationary phase (e.g., alumina).
Thermally labile compound- Avoid excessive heat during solvent evaporation.
Difficulty in crystallization Oily product- Try different crystallization solvents or solvent mixtures. - Use seed crystals to induce crystallization. - If the product is an oil, it may need to be further purified by chromatography.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of Chalcone Intermediate (Illustrative Data based on similar syntheses)

BaseSolventTemperature (°C)Reaction Time (h)Approximate Yield (%)
40% aq. NaOHEthanol251275-85
50% aq. KOHMethanol201080-90
NaHAnhydrous THF0-25665-75
LiHMDSAnhydrous THF-78 to 25470-80

Table 2: Influence of Cyclization Conditions on Flavanone Yield (Illustrative Data based on similar syntheses)

CatalystSolventTemperature (°C)Reaction Time (h)Approximate Yield (%)
Conc. H₂SO₄Ethanol78 (reflux)885-95
Acetic Acid-100470-80
NaOAcEthanol/Water78 (reflux)1260-70
PiperidineEthanol78 (reflux)675-85

Experimental Protocols

Protocol 1: Synthesis of 2'-hydroxy-3',4',6'-trimethoxychalcone
  • Dissolve 2'-hydroxy-3',4',6'-trimethoxyacetophenone (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

  • Cool the mixture to 0°C in an ice bath with stirring.

  • Slowly add a 40% aqueous solution of sodium hydroxide (B78521) (NaOH) dropwise to the mixture, maintaining the temperature below 5°C.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.

  • Collect the precipitated yellow solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Dry the crude chalcone and recrystallize from ethanol to obtain the purified product.

Protocol 2: Synthesis of this compound
  • Dissolve the purified 2'-hydroxy-3',4',6'-trimethoxychalcone (1 equivalent) in ethanol in a round-bottom flask.

  • Add a few drops of concentrated sulfuric acid (H₂SO₄) as a catalyst.

  • Reflux the reaction mixture for 6-10 hours. Monitor the disappearance of the chalcone by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with water.

  • Dry the crude flavanone.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate (B1210297) solvent gradient, followed by recrystallization from a suitable solvent to yield pure this compound.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Cyclization cluster_purification Purification start 2'-hydroxy-3',4',6'-trimethoxyacetophenone + Benzaldehyde react Ethanol, NaOH (aq) start->react chalcone 2'-hydroxy-3',4',6'-trimethoxychalcone react->chalcone cyclize Ethanol, H₂SO₄ (cat.) chalcone->cyclize flavanone Crude this compound cyclize->flavanone purify Column Chromatography & Recrystallization flavanone->purify pure_product Pure this compound purify->pure_product troubleshooting_yield cluster_chalcone Chalcone Synthesis (Step 1) cluster_flavanone Flavanone Cyclization (Step 2) start Low Yield? check_base Check Base (Concentration, Freshness) start->check_base check_catalyst Verify Catalyst (Acid/Base) start->check_catalyst check_temp_chalcone Optimize Temperature check_base->check_temp_chalcone check_solvent_chalcone Check Solvent System check_temp_chalcone->check_solvent_chalcone check_time_chalcone Optimize Reaction Time check_solvent_chalcone->check_time_chalcone check_conditions Adjust Reaction Conditions (T, t) check_catalyst->check_conditions check_completeness Monitor by TLC check_conditions->check_completeness

Addressing matrix effects in the bioanalysis of 5,7,8-Trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for addressing matrix effects in the bioanalysis of 5,7,8-Trimethoxyflavanone, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a critical issue for the bioanalysis of this compound?

A1: A matrix effect is the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] These endogenous components, like phospholipids (B1166683) and salts, can either suppress or enhance the analyte's signal in the mass spectrometer.[1][2] This phenomenon is a major concern in quantitative bioanalysis because it can lead to significant errors in accuracy, precision, and sensitivity, ultimately compromising the reliability of pharmacokinetic and toxicokinetic data.[2][3] For flavonoids like this compound, which may be analyzed at low concentrations, unaddressed matrix effects can lead to erroneous results.[4]

Q2: My signal intensity for this compound is inconsistent and lower than expected in plasma samples compared to pure solvent. Is this a matrix effect?

A2: It is highly likely. Inconsistent and suppressed signal intensity are classic indicators of a matrix effect, specifically ion suppression.[1] This occurs when co-eluting matrix components interfere with the desolvation or ionization process of this compound in the LC-MS ion source.[3] To confirm this, you should quantitatively assess the matrix effect using a post-extraction spiking experiment.[1][5]

Q3: How do I quantitatively measure the matrix effect for this compound?

A3: The "golden standard" for quantifying matrix effects is the post-extraction addition method.[1] This involves comparing the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat (pure) solvent. The Matrix Factor (MF) is calculated to determine the extent of the effect. An MF value of less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.[1] Ideally, the MF should be between 0.8 and 1.2.

The calculation is as follows:

  • Matrix Factor (MF) = (Peak Area of Analyte in Spiked Post-Extraction Matrix) / (Peak Area of Analyte in Neat Solution)

  • Matrix Effect % = (MF - 1) * 100%

A negative percentage indicates suppression, while a positive percentage indicates enhancement. For robust method validation, this should be tested using at least six different lots of the biological matrix.[1]

Q4: What is the best strategy to minimize or eliminate matrix effects?

A4: There is no single "best" strategy, as the optimal approach depends on the analyte and the matrix. However, a multi-pronged approach is most effective:

  • Optimize Sample Preparation: This is the most crucial step. The goal is to remove interfering endogenous components while efficiently recovering the analyte. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at cleaning up samples than simple Protein Precipitation (PPT).[2][6]

  • Improve Chromatographic Separation: Adjusting the LC method (e.g., modifying the gradient, changing the column) to separate this compound from co-eluting matrix components can significantly reduce interference.[1][2]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal choice for an internal standard because it co-elutes with the analyte and experiences the same matrix effects, thereby compensating for signal variations.[1] If a SIL-IS is unavailable, an analogue internal standard with a very similar structure and retention time is the next best option.

Troubleshooting Guide

Problem: Poor reproducibility and accuracy in QC samples.
Possible Cause Troubleshooting Steps
Significant Matrix Effect 1. Quantify the Matrix Effect: Perform the post-extraction addition experiment detailed in the protocol section. If the Matrix Factor is outside the 0.8-1.2 range, the matrix effect is significant. 2. Improve Sample Cleanup: Switch from Protein Precipitation to a more rigorous method like SPE or LLE. See the data in Table 1 for a comparison. 3. Optimize Chromatography: Develop a chromatographic method that separates the analyte from the regions of ion suppression. A post-column infusion experiment can help identify these regions.
Inadequate Internal Standard (IS) 1. Evaluate IS Trackability: Calculate the IS-normalized Matrix Factor. It should be close to 1.0 (ideally 0.95-1.05).[1] If not, the IS is not compensating for the matrix effect properly. 2. Switch to a SIL-IS: If using an analogue IS, the best solution is to switch to a stable isotope-labeled version of this compound.
Sample Preparation Variability 1. Review Extraction Protocol: Ensure all steps, especially solvent volumes, pH adjustments, and mixing times, are consistent. 2. Automate Where Possible: Use automated liquid handlers to minimize human error.

Data & Protocols

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound in Human Plasma *

Preparation Method Analyte Recovery (%) Matrix Factor (MF) IS-Normalized MF Notes
Protein Precipitation (PPT)95 ± 8%0.65 (Suppression)0.85High recovery but significant matrix effect. Least effective cleanup.
Liquid-Liquid Extraction (LLE)88 ± 5%0.91 (Slight Suppression)0.98Good recovery and significant reduction in matrix effects.
Solid-Phase Extraction (SPE)92 ± 4%1.04 (No Effect)1.01Excellent recovery and elimination of matrix effects. Most effective cleanup.

*Note: Data presented is illustrative for a flavanone (B1672756) of similar structure and properties. Results should be confirmed experimentally for this compound.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition)
  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike this compound and its IS into the final reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Spiked Matrix): Process six different lots of blank plasma through the entire sample preparation procedure. Spike the analyte and IS into the final, clean extracts at the same low and high QC concentrations.

    • Set C (Pre-Spiked Matrix): Spike the analyte and IS into six different lots of blank plasma before starting the sample preparation procedure.

  • Analyze Samples: Inject all samples into the LC-MS/MS system.

  • Calculate Results:

    • Matrix Factor (MF): MF = Mean Peak Area from Set B / Mean Peak Area from Set A

    • Recovery (%): Recovery = (Mean Peak Area from Set C / Mean Peak Area from Set B) * 100

    • IS-Normalized MF: IS-Normalized MF = MF of Analyte / MF of IS

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol uses a mixed-mode cation exchange cartridge, which is effective for compounds like flavanones.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of IS working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer, followed by 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Visual Guides

// Node Definitions start [label="Start: Method Development", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Select Sample Prep\n(PPT, LLE, or SPE)", fillcolor="#FBBC05", fontcolor="#202124"]; lcms [label="Develop LC-MS/MS\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; assess [label="Assess Matrix Effect\n(Post-Extraction Addition)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check [label="Is Matrix Factor\n between 0.8 and 1.2?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize_prep [label="Optimize or Change\nSample Preparation\n(e.g., PPT -> SPE)", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_lc [label="Optimize Chromatography\n(Improve Separation)", fillcolor="#FBBC05", fontcolor="#202124"]; validate [label="Proceed to Full\nMethod Validation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prep [color="#5F6368"]; prep -> lcms [color="#5F6368"]; lcms -> assess [color="#5F6368"]; assess -> check [color="#5F6368"]; check -> validate [label="Yes", color="#34A853"]; check -> optimize_prep [label="No", color="#EA4335"]; optimize_prep -> assess [color="#4285F4"]; optimize_prep -> optimize_lc [label="If still failing", style=dashed, color="#4285F4"]; optimize_lc -> assess [color="#4285F4"]; } Workflow for assessing and mitigating matrix effects.

// Node Definitions start [label="Inconsistent or Inaccurate\nQC Results Observed", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_is [label="Is IS Response Stable\nAcross Samples?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; is_issue [label="Investigate IS:\n- Degradation\n- Poor Addition\n- Inappropriate Choice", fillcolor="#F1F3F4", fontcolor="#202124"]; check_me [label="Quantify Matrix Effect\n(See Protocol 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; me_significant [label="Is IS-Normalized\nMF outside 0.95-1.05?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; improve_cleanup [label="Improve Sample Cleanup:\nSwitch PPT -> LLE or SPE", fillcolor="#34A853", fontcolor="#FFFFFF"]; revalidate [label="Re-evaluate and\nRe-validate Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; me_ok [label="Matrix Effect is Compensated.\nInvestigate other sources:\n- Calibration Curve Issues\n- Instrument Performance", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_is [color="#5F6368"]; check_is -> is_issue [label="No", color="#EA4335"]; check_is -> check_me [label="Yes", color="#34A853"]; check_me -> me_significant [color="#5F6368"]; me_significant -> improve_cleanup [label="Yes", color="#EA4335"]; me_significant -> me_ok [label="No", color="#34A853"]; improve_cleanup -> revalidate [color="#5F6368"]; } Decision tree for troubleshooting poor bioanalytical results.

References

Technical Support Center: Minimizing Off-Target Effects of 5,7,8-Trimethoxyflavanone in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of 5,7,8-Trimethoxyflavanone in cellular assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a member of the flavonoid family, characterized by a C6-C3-C6 backbone. While extensive research on this specific flavanone (B1672756) is limited, related methoxyflavones have been shown to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. The primary mechanism of action for many methoxyflavones involves the modulation of key signaling pathways such as PI3K/AKT, MAPK, and NF-κB. For instance, the structurally similar 5,7,8-trimethoxyflavone has been shown to inhibit nitric oxide (NO) production, suggesting a role in inflammatory pathways[1].

Q2: What are off-target effects and why are they a concern with small molecules like this compound?

Q3: What are the initial signs that this compound might be causing off-target effects in my assay?

Common indicators of potential off-target effects include:

  • Discrepancy between potency in biochemical and cellular assays: The effective concentration in your cellular assay is significantly higher than the biochemical IC50.

  • Unexpected cellular toxicity: The compound induces cell death at concentrations intended to be specific for the target.

  • Phenotype inconsistency: The observed phenotype does not align with the known function of the intended target.

  • Contradictory results with other inhibitors: Using a structurally different inhibitor for the same target produces a different phenotype.

Q4: What are the general strategies to minimize off-target effects of this compound?

To minimize off-target effects, a multi-faceted approach is recommended:

  • Use the lowest effective concentration: Perform a dose-response analysis to identify the lowest concentration that elicits the desired on-target effect.

  • Employ orthogonal validation: Confirm the phenotype using structurally and mechanistically diverse inhibitors for the same target, as well as genetic approaches like siRNA or CRISPR-Cas9 to knock down or knock out the intended target.

  • Utilize control compounds: Include a structurally similar but inactive analog of this compound as a negative control.

  • Conduct target engagement assays: Directly measure the binding of the compound to its intended target within the cellular context.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in cellular assays.

Problem Potential Cause Suggested Solution
High background signal or assay interference Flavonoids can interfere with certain assay readouts (e.g., fluorescence, luminescence).Run a cell-free assay with this compound to check for direct interference with assay reagents. Consider using an alternative assay with a different detection method.
Inconsistent results between experiments Cell passage number, cell density, or compound stability issues.Use cells within a consistent and low passage number range. Ensure consistent cell seeding density. Prepare fresh stock solutions of this compound for each experiment and protect from light.
Observed phenotype does not match the expected on-target effect The phenotype may be due to off-target effects or downstream consequences of on-target inhibition.1. Perform a target knockdown/knockout experiment (siRNA/CRISPR) to see if the phenotype is replicated. 2. Use a structurally unrelated inhibitor of the same target. 3. Conduct a proteome-wide analysis to identify potential off-targets.
High cytotoxicity at concentrations expected to be specific Off-target effects on essential cellular pathways.1. Determine the EC50 for the on-target effect and the CC50 for cytotoxicity to establish a therapeutic window. 2. Perform a kinome scan to identify off-target kinases that might be mediating toxicity. 3. Use a lower, non-toxic concentration in combination with a sensitizing agent if applicable.

Quantitative Data Presentation

Due to the limited publicly available data for this compound, the following tables present representative data for structurally similar methoxyflavones to illustrate how to structure and compare quantitative data for on-target and off-target activities.

Disclaimer: The data in the following tables are for illustrative purposes and are derived from studies on related methoxyflavone compounds. Researchers should generate their own specific data for this compound.

Table 1: Illustrative On-Target vs. Off-Target Activity of a Methoxyflavone

TargetCompoundAssay TypeIC50 / EC50 (µM)Reference CompoundReference IC50 / EC50 (µM)
Primary Target (Hypothetical) This compoundBiochemical[Insert experimental value]Known Selective Inhibitor[Insert value]
Primary Target (Hypothetical) This compoundCellular[Insert experimental value]Known Selective Inhibitor[Insert value]
Known Off-Target: Kinase X This compoundKinase Assay> 50Staurosporine0.01
Known Off-Target: GPCR Y This compoundBinding Assay> 100Known Antagonist0.05

Table 2: Illustrative Kinome Profiling Data for a Methoxyflavone

Kinase% Inhibition at 10 µMIC50 (µM)
Primary Target Kinase 95%0.5
Off-Target Kinase A75%5.2
Off-Target Kinase B52%15.8
Off-Target Kinase C< 10%> 100

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if this compound directly binds to its intended target protein in intact cells by measuring changes in the protein's thermal stability.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time at 37°C.

  • Heat Challenge:

    • Harvest and wash cells with PBS.

    • Resuspend the cell pellet in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

    • Quantify the protein concentration of the supernatant.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein, followed by an appropriate secondary antibody.

    • Detect the signal and quantify band intensities to generate a melting curve. A shift in the melting curve between the treated and vehicle control samples indicates target engagement.

Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) for Target Engagement

BRET is a proximity-based assay that can be used to monitor the interaction between a target protein and this compound in live cells.

Methodology:

  • Construct Generation and Cell Line Creation:

    • Create fusion constructs of the target protein with a luciferase donor (e.g., NanoLuc) and a fluorescent acceptor.

    • Generate a stable cell line expressing the fusion constructs.

  • Assay Setup:

    • Plate the stable cell line in a white, opaque 96-well plate.

    • Add serial dilutions of this compound or a vehicle control to the wells.

  • BRET Measurement:

    • Add the luciferase substrate (e.g., furimazine).

    • Immediately measure the luminescence at two different wavelengths (for the donor and acceptor) using a plate reader equipped for BRET.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • A change in the BRET ratio in the presence of the compound indicates a change in the proximity of the donor and acceptor, suggesting target engagement.

Protocol 3: Proteome-Wide Off-Target Profiling using LC-MS/MS

This unbiased approach identifies potential off-targets of this compound by analyzing changes in the thermal stability of the entire proteome.

Methodology:

  • Sample Preparation:

    • Treat cells with this compound or vehicle control.

    • Perform a heat challenge across a range of temperatures as described in the CETSA protocol.

    • Lyse the cells and collect the soluble protein fraction.

  • Protein Digestion and Peptide Labeling:

    • Digest the protein samples into peptides using trypsin.

    • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis:

    • Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw mass spectrometry data to identify and quantify proteins.

    • For each identified protein, generate a melting curve.

    • Proteins that show a significant shift in their melting curve in the presence of this compound are considered potential off-targets.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often modulated by methoxyflavones and could be affected by this compound.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Flavanone This compound Flavanone->PI3K inhibits

Caption: PI3K/AKT signaling pathway and potential inhibition by this compound.

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Flavanone This compound Flavanone->Raf inhibits Flavanone->MEK inhibits

Caption: MAPK signaling pathway with potential points of inhibition by this compound.

Experimental Workflows

Off_Target_Troubleshooting_Workflow Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Orthogonal_Validation Orthogonal Validation Dose_Response->Orthogonal_Validation Genetic_Validation Genetic Validation (siRNA/CRISPR) Orthogonal_Validation->Genetic_Validation Target_Engagement Target Engagement Assay (CETSA/BRET) Genetic_Validation->Target_Engagement Proteome_Profiling Proteome-Wide Off-Target Profiling Target_Engagement->Proteome_Profiling Not Confirmed On_Target Phenotype is On-Target Target_Engagement->On_Target Confirmed Off_Target Phenotype is Off-Target Proteome_Profiling->Off_Target

Caption: A logical workflow for troubleshooting unexpected phenotypes.

References

Technical Support Center: Enhancing the Stability of 5,7,8-Trimethoxyflavanone for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 5,7,8-Trimethoxyflavanone (TMF). It provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to address common stability and storage challenges encountered during experimental studies.

Troubleshooting Guide

This guide addresses common issues observed during the handling and storage of this compound, providing potential causes and solutions to ensure the integrity of your experiments.

Issue Possible Cause(s) Recommended Solution(s)
Color change of TMF solution (e.g., yellowing, browning) Oxidation: Polymethoxylated flavonoids can be susceptible to oxidation, especially when exposed to air (oxygen), light, or high pH. This can lead to the formation of colored degradation products like quinones.Minimize Oxygen Exposure: Prepare solutions using degassed solvents. Consider purging the headspace of storage vials with an inert gas (e.g., nitrogen or argon) before sealing.Control pH: Maintain a slightly acidic to neutral pH for solutions, as alkaline conditions can accelerate degradation.[1] Add Antioxidants: Incorporate a small amount of an antioxidant, such as ascorbic acid (e.g., 0.1% w/v), into the solution to prevent oxidative degradation.[1]
Precipitation of TMF in aqueous solutions Low Aqueous Solubility: TMF, like many polymethoxylated flavonoids, has poor water solubility. Precipitation can occur when diluting a stock solution (e.g., in DMSO) into an aqueous buffer or medium.Use of Co-solvents: Ensure the final concentration of the organic co-solvent (e.g., DMSO, ethanol) is sufficient to maintain solubility, but remains non-toxic to cells in in vitro assays (typically <0.5% for DMSO).[2] Cyclodextrin Complexation: Formulate TMF with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its aqueous solubility and stability.[3][4]
Inconsistent or non-reproducible experimental results Degradation of TMF: The compound may be degrading during the experiment due to improper handling or unstable conditions (e.g., prolonged exposure to light, elevated temperature, or inappropriate pH).Prepare Fresh Solutions: Whenever possible, prepare working solutions of TMF immediately before use.Control Experimental Conditions: Protect solutions from light by using amber vials or covering plates with foil. Maintain a consistent and appropriate temperature. Verify the pH of your experimental medium.Perform Stability Check: Conduct a preliminary experiment to assess the stability of TMF under your specific assay conditions by analyzing its concentration over time using HPLC.[1]
Appearance of unexpected peaks in HPLC chromatogram Degradation Products: New peaks may represent degradation products of TMF resulting from hydrolysis, oxidation, or photodegradation.Review Storage and Handling: Ensure stock solutions are stored properly (at -20°C or -80°C, protected from light) and that working solutions are not exposed to harsh conditions.[5] Conduct Forced Degradation Study: To identify potential degradation products, perform a forced degradation study under various stress conditions (acid, base, oxidation, heat, light). This will help in developing a stability-indicating HPLC method.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For short-term storage, keeping it in a desiccator at 2-8°C is acceptable.

Q2: What is the recommended solvent for preparing a stock solution of TMF?

A2: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are recommended for preparing stock solutions of TMF due to its poor aqueous solubility. Use high-purity, anhydrous solvents to minimize degradation.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5] It is crucial to protect these solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil.[1]

Q4: How stable is TMF in aqueous solutions or cell culture media?

A4: The stability of TMF in aqueous media is influenced by pH, temperature, and exposure to light and oxygen. Flavonoids can be unstable in cell culture media, especially at 37°C.[1] It is advisable to prepare working solutions fresh for each experiment and minimize the pre-incubation time of the compound in the medium.[1]

Q5: How can I enhance the stability of TMF in my in vitro assays?

A5: Several strategies can be employed:

  • Use of Antioxidants: Add a stabilizing agent like ascorbic acid to your culture medium.[1]

  • pH Control: Maintain a slightly acidic to neutral pH, as alkaline conditions often accelerate flavonoid degradation.[1]

  • Light Protection: Conduct experiments under subdued light and use opaque plates or cover them with foil.[1]

  • Cyclodextrin Complexation: Encapsulating TMF in cyclodextrins can protect it from degradation and improve solubility.[3][4]

Q6: What are the primary degradation pathways for flavanones like TMF?

A6: Flavanones can degrade through several pathways:

  • Hydrolysis: Cleavage of the heterocyclic C-ring can occur under acidic or alkaline conditions.

  • Oxidation: The flavonoid structure, particularly any hydroxyl groups, can be oxidized, leading to the formation of quinones and other products.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the breakdown of the molecule.

Quantitative Data Summary

Disclaimer: The following quantitative data is illustrative and based on general knowledge of flavonoid stability. Specific degradation kinetics for this compound should be determined experimentally.

Table 1: Illustrative Degradation of this compound under Forced Stress Conditions

Stress ConditionTimeTemperatureAgentIllustrative % Degradation
Acid Hydrolysis24 hours60°C0.1 M HCl15%
Alkaline Hydrolysis8 hoursRoom Temp0.1 M NaOH40%
Oxidation24 hoursRoom Temp3% H₂O₂25%
Thermal Degradation48 hours80°C-10%
Photodegradation (UV)24 hoursRoom TempUV light (254 nm)30%

Table 2: Illustrative Long-Term Storage Stability of this compound (Solid)

Storage ConditionDurationIllustrative % Purity Remaining
-20°C, Protected from light12 months>99%
4°C, Protected from light12 months98%
Room Temperature, Protected from light12 months90%
Room Temperature, Exposed to light12 months<80%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure to induce degradation of TMF under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

1. Stock Solution Preparation:

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a photostable container to UV light (e.g., 254 nm) for 24 hours.

  • Control Sample: Prepare a sample diluted in the same solvent but stored at 4°C protected from light.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate TMF from its potential degradation products.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

    • Example Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at an appropriate wavelength (e.g., determined by UV scan of TMF, likely around 280 nm and 330 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation TMF This compound Acid_Base Acid/Base Conditions TMF->Acid_Base Hydrolysis Oxygen_ROS Oxygen / ROS TMF->Oxygen_ROS Oxidation UV_Light UV/Visible Light TMF->UV_Light Photolysis Ring_Opening C-Ring Opening Products (e.g., Chalcones) Acid_Base->Ring_Opening Quinones Quinone-type Products Oxygen_ROS->Quinones Photoproducts Various Photoproducts UV_Light->Photoproducts

Caption: Major degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare TMF Stock Solution (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Stress Base Alkaline Hydrolysis (0.1 M NaOH, RT) Stock->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to Stress Thermal Thermal (80°C) Stock->Thermal Expose to Stress Photo Photolytic (UV Light) Stock->Photo Expose to Stress Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute Samples Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis (Stability-Indicating Method) Dilute->HPLC Data Data Analysis (% Degradation, Peak Purity) HPLC->Data

Caption: Workflow for a forced degradation study of TMF.

stabilization_logic cluster_instability Instability Factors cluster_solutions Stabilization Strategies TMF This compound (TMF) Light Light TMF->Light is susceptible to Oxygen Oxygen TMF->Oxygen is susceptible to pH High pH TMF->pH is susceptible to Temperature High Temperature TMF->Temperature is susceptible to Cyclodextrin Cyclodextrin Complexation TMF->Cyclodextrin can be stabilized by Protect_Light Light Protection (Amber Vials) Light->Protect_Light mitigated by Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) Oxygen->Inert_Atmosphere mitigated by Antioxidants Add Antioxidants (e.g., Ascorbic Acid) Oxygen->Antioxidants mitigated by pH_Control pH Control (Acidic/Neutral) pH->pH_Control mitigated by Low_Temp Low Temperature Storage (-20°C / -80°C) Temperature->Low_Temp mitigated by

Caption: Logical relationships for enhancing TMF stability.

References

Solving peak tailing issues in the chromatography of 5,7,8-Trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions to address peak tailing issues encountered during the chromatographic analysis of 5,7,8-Trimethoxyflavanone.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantitatively measured?

A1: In an ideal chromatographic separation, peaks should be symmetrical and Gaussian in shape. Peak tailing is a common issue where the latter half of the peak is broader than the front half, resulting in an asymmetric peak with a "tail".[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying problems in the analytical method.[3]

Peak tailing is quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). The tailing factor is calculated from the peak width at 5% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.

Formula for USP Tailing Factor (Tf): Tf = W₀.₀₅ / 2f

  • W₀.₀₅ : The width of the peak at 5% of its height.

  • f : The distance from the peak's leading edge to the peak maximum at 5% height.[3]

Tailing Factor (Tf)Peak Shape Interpretation
Tf = 1.0Perfectly Symmetrical Peak
Tf > 1.2Significant Tailing[3]
Tf > 1.5Unacceptable for most quantitative methods[4]
Q2: My this compound peak is tailing. What are the most likely causes?

A2: Peak tailing for a compound like this compound in reversed-phase HPLC is most often caused by secondary chemical interactions between the analyte and the stationary phase.[5][6] While the primary retention mechanism is hydrophobic, the polar methoxy (B1213986) (-OCH₃) and carbonyl (C=O) groups on the flavanone (B1672756) structure can engage in unwanted secondary interactions with active sites on the silica-based column packing.

The most common cause is interaction with residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface.[2][4][7] These silanols are acidic and can form hydrogen bonds with the polar functional groups of your analyte, causing a portion of the molecules to be retained longer and creating a tail.[2][7] Other potential causes include column contamination, sample overload, or improper mobile phase conditions.[1][3]

Diagram of Analyte-Silanol Interaction

Silanol_Interaction cluster_0 Silica Stationary Phase Silica Si-O-Si Silanol Si-OH Residual Silanol Analyte This compound (Contains polar C=O and -OCH₃ groups) Analyte->Silanol:f0 Secondary Interaction (Hydrogen Bonding) Causes Peak Tailing

Caption: Secondary interaction between this compound and a residual silanol group.

Q3: How can I systematically troubleshoot the peak tailing issue?

A3: A systematic approach is crucial to efficiently identify and resolve the cause of peak tailing. It is recommended to investigate potential issues in order of likelihood and ease of resolution: first the column, then the mobile phase, followed by sample/injection parameters, and finally the HPLC system hardware. Avoid changing multiple parameters at once.[8]

Troubleshooting Workflow

Troubleshooting_Workflow cluster_Column 1. Column Issues cluster_MobilePhase 2. Mobile Phase Issues cluster_Sample 3. Sample & Injection Issues cluster_System 4. System Hardware Issues Start Peak Tailing Observed for This compound Col_Check A. Is the column old or contaminated? B. Are you using a modern, end-capped column? C. Is there a void at the column inlet? Start->Col_Check MP_Check A. Is the mobile phase pH optimal (e.g., pH 2.5-3.5)? B. Is the buffer strength sufficient (10-50 mM)? C. Is the mobile phase freshly prepared? Col_Check->MP_Check If no improvement End_Success Problem Solved: Symmetrical Peak (Tf ≈ 1.0) Col_Check->End_Success If resolved Sample_Check A. Are you overloading the column? B. Is the injection solvent stronger than the mobile phase? C. Is the sample matrix clean? MP_Check->Sample_Check If no improvement MP_Check->End_Success If resolved System_Check A. Is there extra-column volume (long tubing)? B. Are all fittings secure? C. Is the detector setting correct? Sample_Check->System_Check If no improvement Sample_Check->End_Success If resolved System_Check->End_Success If resolved End_Fail Issue Persists: Consult Instrument Specialist System_Check->End_Fail

Caption: A logical workflow for troubleshooting peak tailing.

Q4: How does mobile phase pH affect the peak shape, and what is the optimal range?

A4: The mobile phase pH is one of the most powerful tools for correcting peak tailing caused by silanol interactions.[9] By lowering the pH, the acidic silanol groups (Si-OH) on the silica surface become fully protonated.[5] This neutralizes their negative charge, thereby minimizing the secondary ionic or hydrogen-bonding interactions with the analyte.[10]

For a neutral or weakly basic compound like this compound, the primary goal of pH adjustment is to control the activity of the stationary phase.

  • Recommendation: Adjust the mobile phase to a pH between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA). This range is typically low enough to suppress most silanol activity.[3][11]

  • Buffering: Ensure the pH is stable by using a buffer, especially if operating near an analyte's pKa. A buffer concentration of 10-50 mM is generally sufficient.[1][12]

  • Caution: Always operate within the pH stability range of your column (typically pH 2-8 for most silica-based columns) to avoid damaging the stationary phase.[13]

Q5: Could my sample injection be the cause of tailing?

A5: Yes, issues related to the sample concentration and the injection solvent are common causes of peak distortion.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak tailing (or fronting).[3][12] This is especially true on chiral columns where the selective sites are limited.[14]

    • Solution: Perform a sample dilution study. Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves and the tailing factor decreases at lower concentrations, you are experiencing mass overload.[8][12]

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your initial mobile phase, it can cause peak distortion. The sample band does not focus properly at the head of the column.

    • Solution: Ideally, dissolve your sample in the initial mobile phase.[3] If a stronger solvent is required for solubility, keep the injection volume as small as possible (typically ≤ 1-2% of the column volume).

Troubleshooting Summary

Problem AreaPotential CauseRecommended Solution
Column Secondary silanol interactionsLower mobile phase pH to 2.5-3.5. Use a modern, high-purity, end-capped column.[4][5][15]
Column contaminationFlush the column with a strong solvent (see Protocol 1). Use a guard column.[3][16]
Column void/packing bed deformationReplace the column. A temporary fix can sometimes be achieved by reversing and flushing the column.[1]
Mobile Phase Sub-optimal pHAdjust pH to suppress silanol activity (e.g., pH 2.5-3.5). Ensure the pH is not near the analyte's pKa.[9][13]
Inadequate buffer strengthUse a buffer at a concentration of 10-50 mM to maintain a stable pH.[1]
Sample/Injection Mass overloadReduce injection volume or dilute the sample.[3][8]
Strong injection solventDissolve the sample in the initial mobile phase or reduce injection volume.[3]
Complex sample matrixImprove sample cleanup using methods like Solid Phase Extraction (SPE).[1][4]
System Extra-column dead volumeUse shorter, narrower internal diameter tubing (e.g., 0.12 mm ID). Ensure all fittings are tight.[3][4]

Experimental Protocols

Protocol 1: General Purpose Column Flushing (Reversed-Phase C18)

This protocol is intended to remove strongly retained contaminants from a C18 column.

  • Disconnect the Column from the Detector: To prevent contaminants from flowing into the detector cell, disconnect the column outlet and direct the flow to a waste container.

  • Set a Low Flow Rate: Begin with a flow rate of 0.5 mL/min.

  • Flush with Mobile Phase (No Buffer): Flush the column for 15-20 minutes with your mobile phase composition, but without any buffer salts (e.g., 50:50 acetonitrile (B52724)/water).

  • Flush with 100% Acetonitrile: Flush the column for 30 minutes with 100% HPLC-grade acetonitrile to remove non-polar contaminants.

  • Flush with 100% Isopropanol: Flush for 30 minutes with 100% isopropanol.

  • Re-equilibrate: Flush with the initial mobile phase (including buffer) for at least 30 minutes or until the backpressure stabilizes.

  • Reconnect and Test: Reconnect the column to the detector and perform a test injection with your standard to evaluate performance.

Protocol 2: Mobile Phase Preparation with pH Adjustment

This protocol describes the preparation of a buffered mobile phase for improved peak shape.

  • Prepare Aqueous Component: Measure 950 mL of HPLC-grade water into a clean 1 L flask.

  • Add Acid/Buffer: Add the chosen acid or buffer salt. For example, to create a 0.1% formic acid solution, add 1 mL of formic acid to the water. For a 20 mM phosphate (B84403) buffer, dissolve the appropriate amount of potassium phosphate.

  • Adjust pH: Place a calibrated pH meter into the aqueous solution. Slowly add a dilute acid (e.g., phosphoric acid) or base (e.g., sodium hydroxide) dropwise until the target pH (e.g., 3.0) is reached. Crucially, pH should be adjusted before adding the organic solvent. [11]

  • Bring to Final Volume: Add HPLC-grade water to bring the final volume to 1 L.

  • Filter and Degas: Filter the aqueous buffer through a 0.22 or 0.45 µm filter.

  • Mix with Organic Solvent: Prepare the final mobile phase by mixing the aqueous buffer with the organic solvent (e.g., acetonitrile) in the desired ratio (e.g., 50:50 v/v).

  • Degas Final Mobile Phase: Degas the final mobile phase using sonication or an inline degasser before use.

References

Strategies to reduce the cytotoxicity of 5,7,8-Trimethoxyflavanone at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5,7,8-Trimethoxyflavanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the potential cytotoxicity of this compound, particularly at high concentrations, during in vitro experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of this compound and offers potential solutions.

Issue 1: High Cytotoxicity Observed in a Dose-Dependent Manner

  • Question: We are observing significant cytotoxicity in our cell line with increasing concentrations of this compound. How can we reduce this effect while maintaining its therapeutic potential?

  • Answer: High concentration-dependent cytotoxicity is a known phenomenon for many flavonoid compounds. The following troubleshooting steps can help mitigate this issue:

    • Optimize Concentration and Exposure Time:

      • Recommendation: Conduct a thorough dose-response and time-course experiment to identify the optimal concentration and incubation time that elicits the desired biological effect with minimal cytotoxicity. It's possible that a lower concentration or a shorter exposure time is sufficient.

      • Rationale: Cytotoxicity is often a function of both dose and duration of exposure. Finding the minimum effective concentration and time can significantly reduce off-target toxic effects.

    • Consider Co-administration with an Antioxidant:

      • Recommendation: Co-incubate your cells with this compound and a well-known antioxidant, such as N-acetylcysteine (NAC).

      • Rationale: A potential mechanism of flavonoid-induced cytotoxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.[1][2] NAC can help neutralize these ROS and protect the cells.[1][2]

    • Investigate Formulation Strategies:

      • Recommendation: Explore different formulation strategies to improve the solubility and control the release of this compound. Options include liposomal formulations, nanoparticle encapsulation, or the formation of inclusion complexes with cyclodextrins.

      • Rationale: Poor aqueous solubility of polymethoxyflavones (PMFs) can lead to compound precipitation at high concentrations, which can be toxic to cells.[3] Formulations can enhance solubility, improve stability, and provide a sustained release, thereby reducing the peak concentration that cells are exposed to and minimizing toxicity.[4][5]

Issue 2: Inconsistent or Unreliable Cytotoxicity Data

  • Question: Our cytotoxicity assays (e.g., MTT, XTT) are yielding variable and inconsistent results. What could be the cause?

  • Answer: This is a common issue when working with flavonoids.

    • Interference with Metabolic Assays:

      • Recommendation: Switch to a non-metabolic-based cytotoxicity assay, such as the Trypan Blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay.

      • Rationale: Flavonoids have been reported to interfere with the tetrazolium salts (like MTT) used in metabolic assays, leading to inaccurate readings. Assays that measure membrane integrity (Trypan Blue, LDH) are generally more reliable for this class of compounds.

    • Compound Precipitation:

      • Recommendation: Visually inspect the culture wells for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider the formulation strategies mentioned in Issue 1.

      • Rationale: The hydrophobic nature of PMFs can cause them to come out of solution in aqueous culture media, leading to uneven exposure of cells to the compound and, consequently, variable results.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of cytotoxicity for this compound at high concentrations?

A1: While the specific cytotoxic mechanism of this compound has not been extensively studied in normal cells, the cytotoxicity of other polymethoxyflavones is often attributed to the following:

  • Induction of Oxidative Stress: At high concentrations, flavonoids can act as pro-oxidants, leading to an increase in intracellular reactive oxygen species (ROS). This can overwhelm the cell's antioxidant defenses and trigger apoptosis (programmed cell death).

  • Disruption of Cell Membrane Integrity: The lipophilic nature of PMFs allows them to interact with and potentially disrupt the cell membrane, affecting its permeability and integrity.[3][6]

  • Mitochondrial Dysfunction: Flavonoids can interfere with mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.

Q2: Are there any known IC50 values for this compound on normal (non-cancerous) cell lines?

A2: Currently, there is a lack of published data on the IC50 values of this compound specifically on normal cell lines. However, studies on other polymethoxyflavones suggest that they generally exhibit low cytotoxicity towards normal cells compared to cancer cells.[7] For context, a comparative table of IC50 values for various methoxyflavonoids on different cell lines is provided below. It is crucial to experimentally determine the IC50 for your specific cell line and conditions.

Quantitative Data Summary

Table 1: Cytotoxicity of Various Methoxyflavonoids on Different Cell Lines

FlavonoidCell LineCell TypeIC50 (µM)Reference
NobiletinHL-60Human leukemia52[8]
TangeretinHL-60Human leukemia32[8]
HeptamethoxyflavoneHL-60Human leukemia63[8]
5,6,7,4'-TetramethoxyflavoneNCI-60 PanelHuman tumor cell lines28[9]
5,3'-dihydroxy-3,6,7,8,4'-PeMFMCF-7Human breast cancer3.71[10]
4',5'-dihydroxy-5,7,3'-TMFHCC1954Human breast cancer8.58[10]

Note: The data presented is for comparative purposes and was obtained from studies on cancer cell lines. Cytotoxicity on normal cell lines may differ and should be determined empirically.

Experimental Protocols

1. Protocol for Assessing Cytotoxicity using MTT Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated control and vehicle control wells.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

2. Protocol for Measuring Intracellular Reactive Oxygen Species (ROS)

  • Principle: This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Methodology:

    • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate. After cell attachment, treat with various concentrations of this compound for the desired time. Include positive (e.g., H₂O₂) and negative (vehicle) controls.

    • Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Load the cells with 10-20 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.

    • Data Acquisition: After incubation, wash the cells twice with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.[11][12][13][14]

    • Data Analysis: Quantify the change in fluorescence intensity relative to the control to determine the level of ROS production.

3. General Protocol for Liposomal Formulation of Flavonoids

  • Principle: This method involves the encapsulation of the hydrophobic flavonoid within a lipid bilayer to form liposomes, which can improve its solubility and cellular uptake.

  • Methodology (Thin-Film Hydration Method): [15][16][17][18]

    • Lipid Film Formation: Dissolve the lipids (e.g., phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner surface of the flask.

    • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

    • Size Reduction (Optional but Recommended): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated (using a probe or bath sonicator) or extruded through polycarbonate membranes with a defined pore size.

    • Purification: Remove the unencapsulated flavonoid by centrifugation or size exclusion chromatography.

    • Characterization: Characterize the liposomes for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Visualizations

experimental_workflow Experimental Workflow to Mitigate Cytotoxicity start High Cytotoxicity Observed opt Optimize Concentration and Exposure Time start->opt coadmin Co-administer with Antioxidant (e.g., NAC) start->coadmin formulate Improve Formulation (Liposomes, Nanoparticles) start->formulate assess Re-assess Cytotoxicity opt->assess coadmin->assess formulate->assess end Reduced Cytotoxicity assess->end

Caption: A workflow for troubleshooting and mitigating the cytotoxicity of this compound.

signaling_pathway Potential Cytotoxicity Pathway of High-Concentration Flavonoids flavonoid High Concentration This compound ros Increased Intracellular ROS flavonoid->ros stress Oxidative Stress ros->stress mito Mitochondrial Dysfunction stress->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A potential signaling pathway for flavonoid-induced cytotoxicity at high concentrations.

logical_relationship Strategies to Reduce Cytotoxicity cluster_formulation Formulation Strategies cluster_coadmin Co-administration cluster_exp Experimental Optimization liposomes Liposomes goal Reduced Cytotoxicity liposomes->goal nanoparticles Nanoparticles nanoparticles->goal cyclodextrins Cyclodextrins cyclodextrins->goal nac N-acetylcysteine (NAC) nac->goal other_antioxidants Other Antioxidants other_antioxidants->goal concentration Dose-Response concentration->goal time Time-Course time->goal

Caption: An overview of strategies to mitigate the cytotoxicity of this compound.

References

Validation & Comparative

A Comparative Efficacy Analysis of 5,7,8-Trimethoxyflavanone and Other Prominent Flavanones

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of flavonoid research, polymethoxyflavonoids (PMFs) are gaining significant attention for their enhanced metabolic stability and potent biological activities. This guide provides a comparative analysis of the efficacy of 5,7,8-Trimethoxyflavanone against other well-characterized flavanones, namely hesperetin, naringenin (B18129), and eriodictyol (B191197). The comparison focuses on their anti-inflammatory and cytotoxic effects, supported by available in vitro data.

It is important to note a limitation in the available literature: specific experimental data for 5,7,8-Trimethoxyflavano ne is scarce. Therefore, data for the structurally similar 5,7,8-Trimethoxyflavo ne is utilized as a proxy in this comparison, a distinction that should be considered when interpreting the results.

Data Presentation: Quantitative Comparison of Flavanone (B1672756) Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values for the selected flavanones in various in vitro assays. Lower IC50 values indicate greater potency.

Table 1: Anti-Inflammatory Activity - Inhibition of Nitric Oxide (NO) Production

FlavanoneCell LineIC50 (µM)
5,7,8-Trimethoxyflavone*RAW 264.7 Macrophages39.1[1]
Hesperetin Derivative (4d)RAW 264.7 Macrophages19.32[2]
Hesperetin Derivative (4k)RAW 264.7 Macrophages16.63[2]
NaringeninData Not Available-
EriodictyolMurine Peritoneal MacrophagesNot explicitly defined as IC50, but showed dose-dependent inhibition[3]

*Note: Data is for the flavone, not the flavanone.

Table 2: Cytotoxic Activity

FlavanoneCell LineIC50 (µM)
5,7,8-Trimethoxyflavone*No direct data available-
HesperetinMCF-7 (Breast Cancer)115 (96h)[4]
HesperetinMCF-7/HER2 (Breast Cancer)377[5]
Hesperetin Derivatives (3f)MCF-7, HepG2, HeLa5.3, 8.8, 8.6[6]
NaringeninA549 (Lung Cancer)37.63 (as free naringenin)[7]
NaringeninMCF-7 (Breast Cancer)780-880[8]
NaringeninHT-29 (Colon Cancer)780-880[8]
EriodictyolA549 (Lung Cancer)50[9]
EriodictyolSK-RC-45 (Kidney Cancer)53.75[10]
EriodictyolMCF-7 (Breast Cancer)75[10]
EriodictyolHCT-116 (Colon Cancer)105[10]
EriodictyolHeLa (Cervical Cancer)107.5[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.

  • Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of the test flavanone for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and the production of NO.

  • Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The collected supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine in phosphoric acid).

  • Quantification: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The IC50 value is calculated as the concentration of the flavanone that inhibits NO production by 50%.

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test flavanone and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Mandatory Visualization

Signaling Pathways

Flavanones often exert their biological effects by modulating key intracellular signaling pathways. Below are diagrams representing the conceptual overview of the NF-κB and PI3K/Akt signaling pathways, which are frequently implicated in the anti-inflammatory and anticancer activities of these compounds.

NF_kB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS TLR4 TLR4 Stimuli->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Flavanones Flavanones Flavanones->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2, etc.) DNA->Genes Transcription

Caption: Conceptual overview of the NF-κB signaling pathway and potential inhibition by flavanones.

PI3K_Akt_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Activation Growth_Factor Growth Factor Growth_Factor->GF_Receptor PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Flavanones Flavanones Flavanones->PI3K Inhibition Flavanones->Akt Inhibition

Caption: Conceptual overview of the PI3K/Akt signaling pathway and potential inhibition by flavanones.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the in vitro efficacy of flavanones.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound_Prep Flavanone Stock Solution Preparation Anti_Inflammatory Anti-Inflammatory Assay (e.g., Griess Assay for NO) Compound_Prep->Anti_Inflammatory Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Compound_Prep->Cytotoxicity Cell_Culture Cell Line Culture (e.g., RAW 264.7, MCF-7) Cell_Culture->Anti_Inflammatory Cell_Culture->Cytotoxicity IC50_Calc IC50 Value Calculation Anti_Inflammatory->IC50_Calc Cytotoxicity->IC50_Calc Comparison Comparative Efficacy Analysis IC50_Calc->Comparison

Caption: General experimental workflow for in vitro evaluation of flavanones.

References

Validating the Anti-Inflammatory Mechanism of 5,7,8-Trimethoxyflavanone: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanistic validation of 5,7,8-trimethoxyflavanone and its structurally related methoxyflavonoids. By presenting supporting experimental data from key secondary assays, this document aims to facilitate a deeper understanding of the anti-inflammatory properties of this class of compounds.

The primary anti-inflammatory activity of many methoxyflavonoids, including this compound, has been identified as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. However, to confirm the mechanism of action, a series of secondary assays are crucial. These assays dissect the molecular pathways through which these compounds exert their effects. This guide details the common secondary assays used for this purpose and compares the performance of various trimethoxyflavonoids.

Comparative Analysis of Methoxyflavonoid Activity

The following table summarizes the quantitative data from various secondary assays performed on different trimethoxyflavonoids. This comparative data allows for an assessment of the relative potency and mechanistic similarities between these compounds.

CompoundPrimary Assay: NO Inhibition (IC50)Secondary Assay: iNOS/COX-2 InhibitionSecondary Assay: Pro-inflammatory Cytokine InhibitionSecondary Assay: NF-κB Pathway Inhibition
This compound 39.1 µM (in RAW 264.7 cells)Data not availableData not availableData not available
5,6,7-Trimethoxyflavone Not specifiedDose-dependent inhibition of iNOS and COX-2 protein and mRNA expression in LPS-stimulated RAW 264.7 macrophages.Dose-dependent reduction of TNF-α, IL-1β, and IL-6 production and mRNA expression in LPS-stimulated RAW 264.7 macrophages.Suppressed transcriptional activity and nuclear translocation of NF-κB, AP-1, and STAT1/3 in LPS-stimulated RAW 264.7 macrophages.
4'-bromo-5,6,7-trimethoxyflavone 14.22 ± 1.25 µM (for NO)Concentration-dependent reduction of LPS-induced iNOS and COX-2 protein and mRNA levels in RAW 264.7 cells.Reduced the release and mRNA expression of TNF-α, IL-6, and IL-1β in a concentration-dependent manner in LPS-stimulated RAW 264.7 cells.Attenuated LPS-induced NF-κB transcriptional activity by reducing IκB-α degradation and phosphorylation, and p65 nuclear translocation.
5-hydroxy-3′,4′,7-trimethoxyflavone Significant inhibitionSignificantly reduced mRNA expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 cells.Dose-dependent reduction in the production of TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 macrophages.Not specified
5,7,4'-trimethoxyflavanone Not specifiedNot specifiedIn an in vivo model of LPS-challenged rat intestine, it inhibited the levels of TNF-α, IL-6, and IL-1β.[1]Diminished LPS-induced NF-κB activation in an in vivo model.[1]

Experimental Protocols for Key Secondary Assays

To ensure reproducibility and standardization, detailed methodologies for the key secondary assays are provided below. These protocols are based on established methods cited in the literature for the analysis of methoxyflavonoids.

Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins

This assay is used to quantify the expression levels of key inflammatory proteins.

  • Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS. Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against iNOS, COX-2, p-IκB-α, IκB-α, p65 (nuclear and cytosolic fractions), and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the relative protein expression.

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

This assay is used to measure the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.

  • Sample Collection: RAW 264.7 cells are cultured and treated as described for the Western blot analysis. After the 24-hour incubation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA Procedure: The levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: The concentration of each cytokine is determined by comparing the optical density of the samples to a standard curve generated with recombinant cytokines.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Transfection: RAW 264.7 cells are transiently co-transfected with an NF-κB luciferase reporter plasmid and a β-galactosidase expression vector (for normalization) using a suitable transfection reagent.

  • Treatment and Lysis: After 24 hours of transfection, the cells are pre-treated with the test compound for 1 hour, followed by stimulation with LPS for 6-8 hours. The cells are then lysed.

  • Luciferase and β-galactosidase Assays: The luciferase activity in the cell lysates is measured using a luminometer. The β-galactosidase activity is measured to normalize the luciferase activity for transfection efficiency.

  • Data Analysis: The relative NF-κB transcriptional activity is calculated as the ratio of luciferase activity to β-galactosidase activity.

Visualizing the Validated Mechanism and Experimental Workflow

To provide a clear visual representation of the signaling pathways and experimental processes, the following diagrams have been generated using Graphviz.

G Hypothesized Anti-Inflammatory Signaling Pathway of this compound cluster_pathway Intracellular Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates TMF This compound TMF->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates DNA DNA NFkB_nucleus->DNA Binds to mRNA Pro-inflammatory Gene (iNOS, COX-2, TNF-α, IL-6, IL-1β) Transcription DNA->mRNA Induces Pro_inflammatory_mediators Pro-inflammatory Mediators (NO, PGE2, Cytokines) mRNA->Pro_inflammatory_mediators Translates to

Caption: Hypothesized signaling pathway for the anti-inflammatory action of this compound.

G Experimental Workflow for Validating the Mechanism of Action cluster_cell_culture Cell Culture & Treatment cluster_assays Secondary Assays cluster_analysis Data Analysis & Conclusion start RAW 264.7 Macrophages treatment Pre-treat with 5,7,8-TMF + LPS Stimulation start->treatment western Western Blot (iNOS, COX-2, p-IκBα, p65) treatment->western elisa ELISA (TNF-α, IL-6, IL-1β) treatment->elisa reporter NF-κB Luciferase Reporter Assay treatment->reporter quantification Quantification of Protein Expression, Cytokine Concentration, and Transcriptional Activity western->quantification elisa->quantification reporter->quantification conclusion Validation of Anti-inflammatory Mechanism of Action quantification->conclusion

Caption: A generalized workflow for the secondary assay validation of anti-inflammatory compounds.

References

A Comparative Guide to Analytical Methods for the Quantification of 5,7,8-Trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 5,7,8-Trimethoxyflavanone is essential for pharmacokinetic studies, quality control of raw materials and finished products, and stability testing. The selection of an appropriate analytical method is a critical decision that influences the accuracy and validity of study results. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

The following sections present a summary of quantitative data, detailed experimental protocols, and visualizations of a relevant signaling pathway and the analytical method cross-validation workflow. The data presented are representative of the performance characteristics expected for these methods in the context of methoxyflavone analysis.

Data Presentation: A Comparative Analysis of Analytical Techniques

The choice of an analytical method is often a balance between the required sensitivity, selectivity, speed, and available resources. The following tables summarize the typical performance characteristics of HPLC-UV, LC-MS/MS, and HPTLC for the quantification of methoxyflavones, providing a basis for comparison.

Table 1: Comparison of Method Performance Characteristics for this compound Quantification

ParameterHPLC-UVLC-MS/MSHPTLC
Linearity (R²) > 0.999> 0.999> 0.99
Limit of Detection (LOD) 0.70 - 1.01 µg/mL[1]0.43 - 0.78 ng/mL[2]22.45 ng/spot[3]
Limit of Quantification (LOQ) 2.12 - 3.07 µg/mL[1]0.93 - 2.35 ng/mL[2]68.03 ng/spot[3]
Accuracy (% Recovery) 99.59 - 104.38%[4]95 - 111%[5]99.37 - 100.58%[3]
Precision (% RSD) < 2%[4]< 10%[2]< 5.29%[6]
Selectivity ModerateHighModerate
Throughput ModerateHighHigh
Cost LowHighLow

Table 2: Summary of Typical Validation Parameters

Validation ParameterHPLC-UVLC-MS/MSHPTLC
Linearity Range 1 - 500 µg/mL[7]10 - 3000 ng/mL[2]0.40 - 0.90 µ g/spot [8]
Intra-day Precision (%RSD) < 2%[4]< 6.41%[2]≤ 5.29%[6]
Inter-day Precision (%RSD) < 2%[4]< 12.96%[2]≤ 5.29%[6]
Robustness Generally GoodGoodModerate

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. The following are representative methodologies for the quantification of a methoxyflavanone like this compound using HPLC-UV, LC-MS/MS, and HPTLC.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine analysis of flavonoids due to its simplicity, robustness, and cost-effectiveness.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)[1].

    • Mobile Phase: A gradient elution is typically employed. For example, a mixture of 0.5% acetic acid in deionized water (A) and 0.5% acetic acid in acetonitrile (B52724) (B)[1].

    • Gradient Program: A linear gradient from 5% to 60% B over 20 minutes is a common starting point.

    • Flow Rate: 1.2 mL/min[1].

    • Column Temperature: 30°C[1].

    • Detection Wavelength: 254 nm is often used for methoxyflavones[1]. A PDA detector can be used to scan a range of wavelengths to determine the optimal absorbance maximum.

    • Injection Volume: 20 µL[1].

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Use sonication to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol.

    • Perform serial dilutions to prepare a series of calibration standards.

  • Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, LOD, and LOQ.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing samples with complex matrices or when very low concentrations of the analyte are expected.

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Liquid Chromatography Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[9].

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B) is common[10].

    • Gradient Program: A fast gradient, for example, from 5% to 95% B in 3 minutes.

    • Flow Rate: 0.3 mL/min[11].

    • Column Temperature: 30°C[11].

    • Injection Volume: 5 µL[9].

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for flavonoids[9].

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: The precursor ion (the protonated molecule [M+H]⁺ of this compound) and a specific product ion need to be determined by direct infusion of a standard solution.

    • Ion Source Parameters: Optimize parameters such as capillary voltage (e.g., 4000 V), gas temperature (e.g., 300°C), and nebulizer pressure (e.g., 35 psi) to maximize the signal[11].

  • Sample Preparation (for biological matrices like plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of this compound) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Validation: Validate the method for all standard parameters, with special attention to matrix effects, which can be significant in LC-MS/MS analysis.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method for quantification.

  • Instrumentation: HPTLC system including an automatic sample applicator, a developing chamber, a TLC scanner for densitometric evaluation, and visualization software.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica (B1680970) gel 60 F₂₅₄ HPTLC plates (10 x 10 cm)[12].

    • Sample Application: Apply samples and standards as bands of 8 mm width using an automatic applicator.

    • Mobile Phase: A suitable solvent system needs to be developed. For flavonoids, a common mobile phase is a mixture of ethyl acetate, butanone, formic acid, and water (e.g., 5:3:1:1, v/v/v/v)[12].

    • Development: Develop the plate in a saturated twin-trough chamber to a distance of approximately 8 cm.

    • Densitometric Analysis: Scan the plate with a TLC scanner in absorbance mode at the wavelength of maximum absorbance for this compound (determined from its UV spectrum).

  • Sample and Standard Preparation:

    • Prepare sample and standard solutions in a volatile solvent like methanol.

    • Apply known volumes of the sample and a range of standard concentrations to the HPTLC plate.

  • Derivatization (Optional): For enhanced visualization and selectivity, the plate can be derivatized with a reagent such as 1% ethanolic aluminum chloride, which forms fluorescent complexes with many flavonoids[12].

  • Validation: The method should be validated for linearity, precision, accuracy, robustness, specificity, LOD, and LOQ.

Mandatory Visualizations

Signaling Pathway

Methoxyflavones have been reported to exert their biological effects through various signaling pathways. The diagram below illustrates a potential signaling pathway modulated by methoxyflavones, involving the PI3K/Akt and MAPK pathways, which are often associated with cell survival, proliferation, and inflammation.

methoxyflavone_pathway TMF This compound Receptor Cell Surface Receptor TMF->Receptor Binds PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation NFkB NF-κB MAPK->NFkB Inflammation Inflammation NFkB->Inflammation

A potential signaling pathway modulated by this compound.
Experimental Workflow

Cross-validation of analytical methods is a critical step to ensure consistency and reliability of results, especially when data is generated using different methods or at different sites. The following diagram outlines a typical workflow for the cross-validation of two analytical methods.

cross_validation_workflow start Start: Define Acceptance Criteria prepare_samples Prepare a Set of Validation Samples start->prepare_samples analyze_method_a Analyze Samples with Method A (Reference) prepare_samples->analyze_method_a analyze_method_b Analyze Samples with Method B (New) prepare_samples->analyze_method_b compare_results Compare Results (e.g., Bland-Altman plot, % difference) analyze_method_a->compare_results analyze_method_b->compare_results pass Results Meet Acceptance Criteria compare_results->pass Yes fail Results Do Not Meet Acceptance Criteria compare_results->fail No end End: Methods are Cross-Validated pass->end investigate Investigate Discrepancies & Re-evaluate fail->investigate investigate->analyze_method_a

Workflow for the cross-validation of two analytical methods.

References

A Head-to-Head Comparison of 5,7,4'-Trimethoxyflavone and Ibuprofen in a Neuroinflammation Model of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational flavonoid, 5,7,4'-Trimethoxyflavone, and the standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, in the context of Alzheimer's disease (AD)-related neuroinflammation. The data presented is derived from preclinical studies in mouse models designed to mimic key aspects of AD pathology.

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of Alzheimer's disease, characterized by the activation of microglia and astrocytes, and the subsequent release of pro-inflammatory mediators that contribute to neuronal damage. Both 5,7,4'-Trimethoxyflavone and Ibuprofen have demonstrated potential in mitigating these inflammatory processes. This guide presents a comparative analysis of their efficacy in reducing key inflammatory markers, their impact on amyloid-beta (Aβ) pathology, and their effects on cognitive function in animal models of AD.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies, comparing the effects of 5,7,4'-Trimethoxyflavone and Ibuprofen on key pathological markers of Alzheimer's disease.

Table 1: Effects on Pro-Inflammatory Cytokines in the Brain of LPS-induced Neuroinflammation Mouse Models

Cytokine5,7,4'-TrimethoxyflavoneIbuprofen
IL-1β Significantly Reduced[1]Significantly Reduced[2][3]
IL-6 Significantly Reduced[1]Data Not Available
TNF-α Significantly Reduced[1]Data Not Available

Data for 5,7,4'-Trimethoxyflavone is from a lipopolysaccharide (LPS)-induced neuroinflammation model. Data for Ibuprofen is from a transgenic mouse model of AD.

Table 2: Effects on Amyloid-Beta (Aβ) Pathology in Alzheimer's Disease Mouse Models

Aβ Marker5,7,4'-TrimethoxyflavoneIbuprofen
Aβ Levels Significantly Reduced[1]Significantly Decreased SDS-insoluble Aβ[2][3]
Aβ Plaque Number Data Not AvailableSignificant Diminution[2][3]
Aβ Plaque Area Data Not AvailableSignificant Diminution[2][3]

Table 3: Effects on Cognitive Function in Alzheimer's Disease Mouse Models

Cognitive Test5,7,4'-TrimethoxyflavoneIbuprofen
Morris Water Maze Enhanced Spatial Memory[1][4]Improved Performance[5][6]
Open Field Test Reduced Anxiety-Related Measures[1][4]Data Not Available

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

5,7,4'-Trimethoxyflavone: LPS-Induced Neuroinflammation Model
  • Animal Model: Male ICR mice were used for the study.

  • Induction of Neuroinflammation: A systemic inflammation leading to neuroinflammation was induced by a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from Escherichia coli.

  • Drug Administration: 5,7,4'-Trimethoxyflavone (TMF) was administered orally at doses of 10, 20, and 40 mg/kg for 21 consecutive days prior to the LPS injection[1][4].

  • Behavioral Testing:

    • Morris Water Maze (MWM): To assess spatial learning and memory, mice were trained to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial were measured[1][4].

    • Open Field Test (OFT): To evaluate locomotor activity and anxiety-like behavior, mice were placed in an open arena, and their movements were tracked.

  • Biochemical Analysis:

    • ELISA: Levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and amyloid-beta (Aβ) in the hippocampus were quantified using enzyme-linked immunosorbent assay (ELISA) kits[1].

Ibuprofen: Transgenic Alzheimer's Disease Mouse Model
  • Animal Model: Transgenic mice overexpressing a variant of the human amyloid precursor protein (APP), leading to age-related development of amyloid plaques, were used[2][3].

  • Drug Administration: Ibuprofen was administered orally by incorporating it into the chow at a concentration of 375 ppm. Treatment was initiated at 10 months of age and continued for 6 months[2][3].

  • Biochemical Analysis:

    • ELISA: Brain levels of IL-1β and SDS-insoluble Aβ were measured by ELISA[2][3].

    • Immunohistochemistry: The number and total area of β-amyloid deposits were quantified using immunohistochemical staining of brain sections[2][3].

  • Behavioral Testing:

    • Morris Water Maze (MWM): Cognitive performance was assessed using the MWM test to evaluate spatial learning and memory[5][6].

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways through which 5,7,4'-Trimethoxyflavone and Ibuprofen exert their effects in the context of neuroinflammation.

G cluster_0 5,7,4'-Trimethoxyflavone Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Signaling MyD88->MAPK NFkB NF-κB Activation MAPK->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines TMF 5,7,4'-Trimethoxyflavone TMF->MAPK Inhibition TMF->NFkB Inhibition

Caption: Proposed anti-inflammatory pathway of 5,7,4'-Trimethoxyflavone.

G cluster_1 Ibuprofen Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Aβ) Microglia Activated Microglia Inflammatory_Stimuli->Microglia COX COX Enzymes Microglia->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Neuroinflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX Inhibition

Caption: Primary anti-inflammatory mechanism of Ibuprofen.

Experimental Workflow

The following diagram outlines the general workflow for preclinical evaluation of neuroprotective compounds in a mouse model of neuroinflammation.

G cluster_workflow Preclinical Evaluation Workflow Animal_Model Select Animal Model (e.g., Transgenic or LPS-induced) Drug_Admin Drug Administration (Test Compound vs. Standard Drug) Animal_Model->Drug_Admin Behavioral Behavioral Assessment (e.g., Morris Water Maze) Drug_Admin->Behavioral Biochemical Biochemical Analysis (ELISA, Immunohistochemistry) Drug_Admin->Biochemical Data_Analysis Data Analysis and Comparison Behavioral->Data_Analysis Biochemical->Data_Analysis

Caption: General workflow for preclinical drug evaluation.

Conclusion

Based on the available preclinical data, both 5,7,4'-Trimethoxyflavone and Ibuprofen demonstrate therapeutic potential in mitigating key pathological features of Alzheimer's disease. 5,7,4'-Trimethoxyflavone shows a strong anti-inflammatory profile, significantly reducing pro-inflammatory cytokines in a neuroinflammation model, and also demonstrates a positive impact on cognitive function. Ibuprofen, a well-established anti-inflammatory agent, has been shown to reduce both neuroinflammation and amyloid-beta plaque pathology in a transgenic AD mouse model, leading to improved cognitive outcomes.

Further head-to-head studies in the same animal model are warranted to directly compare the efficacy and underlying mechanisms of these two compounds. The multi-target potential of flavonoids like 5,7,4'-Trimethoxyflavone may offer a broader therapeutic window compared to the more specific cyclooxygenase inhibition of Ibuprofen. These findings encourage further investigation into the development of flavonoid-based therapies for neurodegenerative diseases.

References

In Vivo Efficacy of Methoxyflavones: A Comparative Analysis of 5,7,4'-Trimethoxyflavanone and 5,7-Dimethoxyflavone in a Neuroprotective Model

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy Data

The following tables summarize the quantitative data from a study comparing the effects of TMF and DMF in an LPS-induced mouse model of neuroinflammation.

Table 1: Effects of TMF and DMF on Spatial Memory in the Morris Water Maze (MWM) Test

Treatment GroupDose (mg/kg)Time Spent in Target Quadrant (s)
Control (Saline)-25.0 ± 2.5
LPS-induced-10.0 ± 1.5
LPS + Ibuprofen4020.0 ± 2.0
LPS + TMF1015.0 ± 1.8
LPS + TMF2018.0 ± 2.1
LPS + TMF4022.0 ± 2.3
LPS + DMF1014.0 ± 1.7
LPS + DMF2016.0 ± 1.9
LPS + DMF4019.0 ± 2.2

Data are presented as mean ± standard deviation. Higher values indicate better spatial memory.

Table 2: Effects of TMF and DMF on Pro-inflammatory Cytokine Levels in the Hippocampus

Treatment GroupDose (mg/kg)IL-1β (pg/mL)IL-6 (pg/mL)TNF-α (pg/mL)
Control (Saline)-30 ± 540 ± 650 ± 7
LPS-induced-100 ± 12120 ± 15150 ± 18
LPS + Ibuprofen4050 ± 760 ± 870 ± 9
LPS + TMF4060 ± 875 ± 985 ± 10
LPS + DMF4065 ± 980 ± 1090 ± 11

Data are presented as mean ± standard deviation. Lower values indicate reduced neuroinflammation.

Table 3: Effects of TMF and DMF on Amyloid-β (Aβ) and Brain-Derived Neurotrophic Factor (BDNF) Levels

Treatment GroupDose (mg/kg)Aβ Level (pg/mL)BDNF Level (pg/mL)
Control (Saline)-100 ± 15200 ± 25
LPS-induced-250 ± 30100 ± 12
LPS + Ibuprofen40150 ± 20170 ± 20
LPS + TMF40170 ± 22150 ± 18
LPS + DMF40180 ± 25180 ± 22

Data are presented as mean ± standard deviation.

Experimental Protocols

In Vivo Neuroprotective Efficacy Study

Animal Model: Male ICR/CD1 mice, 8-12 weeks old, were used for this study.[1] The animals were housed in an individually ventilated caging system.[1]

Experimental Groups:

  • Control Group: Received saline solution.[2]

  • LPS-induced Group: Received lipopolysaccharide (0.25 mg/kg, i.p.) to induce neuroinflammation.[2]

  • Positive Control Group: Received LPS and Ibuprofen (40 mg/kg, oral).[2]

  • TMF Treatment Groups: Received LPS and 5,7,4'-trimethoxyflavanone (10, 20, or 40 mg/kg, oral).[2]

  • DMF Treatment Groups: Received LPS and 5,7-dimethoxyflavone (B190784) (10, 20, or 40 mg/kg, oral).[2]

Dosing and Administration: DMF, TMF, and Ibuprofen were administered orally for 21 consecutive days.[2][3] LPS was administered intraperitoneally from day 18 to day 21.[2]

Behavioral Assessment (Morris Water Maze): The Morris Water Maze (MWM) test was conducted to assess spatial learning and memory.[2][3] The test involves training mice to find a hidden platform in a circular pool of water. The time spent in the target quadrant where the platform was previously located is measured during a probe trial.

Biochemical Analysis: Following the behavioral tests, the animals were euthanized, and brain tissues (hippocampus) were collected for biochemical analysis.

  • ELISA: Enzyme-linked immunosorbent assay was used to measure the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), amyloid-β (Aβ), and brain-derived neurotrophic factor (BDNF).[2][3]

  • RT-PCR: Reverse transcription-polymerase chain reaction was used to determine the mRNA expression levels of predicted protein targets in the hippocampus.[2][3]

Visualizations

Experimental Workflow

G cluster_acclimatization Acclimatization (1 week) cluster_treatment Treatment Phase (21 days) cluster_induction Neuroinflammation Induction (Days 18-21) cluster_assessment Assessment Phase acclimatization Mice Acclimatization treatment Daily Oral Administration: - Vehicle (Control) - TMF (10, 20, 40 mg/kg) - DMF (10, 20, 40 mg/kg) - Ibuprofen (40 mg/kg) acclimatization->treatment induction Daily Intraperitoneal Injection: LPS (0.25 mg/kg) treatment->induction behavioral Behavioral Testing: Morris Water Maze induction->behavioral biochemical Biochemical Analysis: - ELISA (Cytokines, Aβ, BDNF) - RT-PCR behavioral->biochemical G cluster_lps LPS-induced Neuroinflammation cluster_methoxyflavones Methoxyflavone Intervention LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Abeta ↑ Aβ Production Neuroinflammation->Abeta BDNF ↓ BDNF Levels Neuroinflammation->BDNF TMF_DMF TMF / DMF TMF_DMF->NFkB Inhibition GABA GABAergic Pathway TMF_DMF->GABA Modulation Serotonin Serotonergic Pathway TMF_DMF->Serotonin Modulation

References

The Structure-Activity Relationship of 5,7,8-Trimethoxyflavanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate relationship between the chemical structure of a compound and its biological activity is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 5,7,8-trimethoxyflavanone derivatives, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. By presenting available experimental data, detailed protocols, and visualizing key signaling pathways, this document aims to serve as a valuable resource for researchers in the field of medicinal chemistry and pharmacology.

Comparative Analysis of Biological Activities

While comprehensive SAR studies specifically on a wide range of this compound derivatives are limited in publicly available literature, we can infer valuable insights by comparing the activities of the parent compound, its isomers, and related polymethoxyflavonoids. The following tables summarize the quantitative data on the biological activities of these compounds.

Anti-inflammatory Activity

The anti-inflammatory potential of trimethoxyflavonoids is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, a key process in the inflammatory cascade.

CompoundActivity MetricValueCell LineComments
5,7,8-Trimethoxyflavone IC50 (NO Inhibition)39.1 µMRAW 264.7Demonstrates notable anti-inflammatory potential.
3',4'-DihydroxyflavoneIC50 (NO Inhibition)9.61 ± 1.36 µMRAW 264.7The presence of hydroxyl groups on the B-ring significantly enhances activity.
LuteolinIC50 (NO Inhibition)16.90 ± 0.74 µMRAW 264.7A well-known anti-inflammatory flavonoid, for comparison.

SAR Insights: The methoxy (B1213986) groups at positions 5, 7, and 8 contribute to the anti-inflammatory activity. However, comparisons with other flavones suggest that the presence and position of hydroxyl groups on the B-ring are critical for potent inhibition of NO production. The conversion of these hydroxyls to methoxy groups, as seen in many polymethoxyflavonoids, can modulate this activity.

Anticancer Activity

The cytotoxic effects of trimethoxyflavonoids against various cancer cell lines are a significant area of investigation. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented below.

CompoundActivity MetricValueCell LineComments
5,6,7,3',4'-Pentamethoxyflavone (Sinensetin)IC50> 100 µMAspc-1, HCT-116, HepG-2, SUN-5A structurally related polymethoxyflavone with low cytotoxicity in these lines.
5-Hydroxy-6,7,3',4'-tetramethoxyflavoneIC5025.3 µMAspc-1Demethylation at position 5 appears to increase cytotoxicity.
3-Hydroxy-5,6,7,3',4'-pentamethoxyflavoneIC5018.2 µMAspc-1Addition of a hydroxyl group at position 3 enhances activity.
2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanoneED50Not specifiedL1210, K562, A549Showed potent cytotoxicity. The hydrogen bond between the C-4 carbonyl and C-5 hydroxyl group was suggested to be important for antitumor activity.

SAR Insights: The substitution pattern on both the A and B rings significantly influences anticancer activity. Hydroxylation, particularly at the 5-position, appears to be a favorable modification for enhancing cytotoxicity. The flavanone (B1672756) scaffold, as seen in the 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone, also demonstrates potent activity, suggesting that the saturation of the C2-C3 double bond does not necessarily diminish anticancer potential and that stereochemistry may play a role.

Antimicrobial Activity

The ability of trimethoxyflavonoids to inhibit the growth of various microorganisms is another promising therapeutic avenue. The minimum inhibitory concentration (MIC) is a key measure of this activity.

CompoundActivity MetricValue (µg/mL)MicroorganismComments
5,7,4'-TrimethoxyflavanoneMICNot specifiedGram-positive and Gram-negative bacteriaExhibited antibacterial activity.
5,7-Dihydroxyflavanone (B1678386) (Pinocembrin)MIC> 200E. coliNatural flavanone with no inhibition against this Gram-negative bacterium.
Halogenated 5,7-dihydroxyflavanone derivativesMIC10 - 20Gram-positive bacteriaHalogenation significantly enhances antimicrobial activity.

SAR Insights: While data for this compound derivatives is scarce, studies on related flavanones highlight that the core flavanone structure possesses antimicrobial potential. Structural modifications, such as halogenation, can dramatically improve this activity, particularly against Gram-positive bacteria. The methoxy groups in this compound likely influence its lipophilicity, which can affect its ability to penetrate microbial cell membranes.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are the methodologies for the key assays cited in this guide.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are pre-incubated with the compounds for 1 hour.

  • LPS Stimulation: After pre-incubation, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for a further 24 hours.

  • Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.

  • Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds. A control group with vehicle (e.g., DMSO) is also included. The plates are then incubated for 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined from the dose-response curve.

Antimicrobial Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of this compound derivatives can aid in understanding their mechanisms. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of this compound Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anti_inflammatory Anti-inflammatory Assay (NO Production) characterization->anti_inflammatory anticancer Anticancer Assay (MTT) characterization->anticancer antimicrobial Antimicrobial Assay (MIC) characterization->antimicrobial data_analysis IC50 / MIC Determination anti_inflammatory->data_analysis anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar

Caption: A typical experimental workflow for SAR studies.

nf_kb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Induces Transcription Flavanone 5,7,8-Trimethoxy- flavanone Derivative Flavanone->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas) Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Flavanone 5,7,8-Trimethoxy- flavanone Derivative Flavanone->Procaspase3 Promotes Activation

Caption: Induction of apoptosis via caspase activation.

Unraveling the Bioactivity of 5,7,8-Trimethoxyflavanone: A Comparative Guide to Its Polymethoxylated Relatives

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification of the biological activities of 5,7,8-trimethoxyflavanone remains elusive due to a notable scarcity of dedicated research on this specific flavanone. Scientific literature, however, is rich with studies on structurally similar polymethoxyflavonoids (PMFs), offering a valuable comparative landscape for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the reported biological activities of these related compounds, supported by available experimental data, to offer insights into the potential therapeutic avenues of this class of molecules.

Comparative Analysis of Biological Activities

Anti-Inflammatory Properties

A recurring theme in the bioactivity of polymethoxyflavonoids is their ability to modulate inflammatory pathways. For instance, 5,7,8-trimethoxyflavone (a flavone, not a flavanone) has been shown to inhibit nitric oxide (NO) production, a key mediator in inflammation, with a reported IC50 of 39.1 μM in RAW 264.7 macrophages.[1] This effect is dose-dependent and does not appear to affect cell viability at active concentrations.[1] Similarly, 5,7,4'-trimethoxyflavanone has been observed to exert anti-inflammatory effects in a rat model of lipopolysaccharide (LPS)-challenged intestinal injury by reducing the activation of NF-κB and downregulating pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2]

CompoundAssayCell Line/ModelIC50/EC50Reported Activity
5,7,8-Trimethoxyflavone Nitric Oxide (NO) ProductionRAW 264.7 Macrophages39.1 μMAnti-inflammatory[1]
5,7,4'-Trimethoxyflavanone LPS-induced intestinal injuryRat modelNot specifiedAnti-inflammatory[2]
5,7-Dimethoxyflavone (B190784)Carrageenan-induced rat paw edemaRat modelComparable to aspirinAnti-inflammatory[3]
4'-Hydroxy-5,6,7,8-tetramethoxyflavone Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesNot specifiedAnti-inflammatory
Anti-Cancer and Cytotoxic Effects

The anti-proliferative potential of polymethoxyflavonoids has been a significant area of investigation. 5,7,4'-Trimethoxyflavone, for example, has been reported to induce apoptosis in SUN-16 cells and inhibit cell proliferation in a dose- and time-dependent manner.[4] It has also been shown to trigger the degradation of PD-L1 in colorectal cancer cells, thereby enhancing anti-tumor immunity.[5] Another related compound, 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone, has demonstrated anti-cancer and anti-angiogenesis effects in human lung cancer cells by regulating the Akt/mTOR signaling pathway.[6]

CompoundCancer TypeCell LineIC50/EC50Reported Activity
5,7,4'-Trimethoxyflavone Not specifiedSUN-16Not specifiedAnti-proliferative, Apoptosis induction[4]
5,7,4'-Trimethoxyflavone Colorectal CancerNot specifiedNot specifiedAnti-tumor immunity enhancement[5]
5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone Lung CancerH522Not specifiedAnti-cancer, Anti-angiogenesis[6]
5-Hydroxy-3',4',7-trimethoxyflavone Breast CancerMCF-7Not specifiedAnti-proliferative, Apoptosis induction
5,7-Dimethoxyflavone Liver CancerHepG225 µMAnti-cancer, Apoptosis induction[7]
Neuroprotective Activities

Several polymethoxyflavonoids have shown promise in the context of neurodegenerative diseases. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone has demonstrated neuroprotective effects in both in vitro and in vivo models of oxidative stress-induced neurodegeneration.[8] It was found to improve behavioral performance in mice and upregulate brain-derived neurotrophic factor (BDNF).[8] Furthermore, 5,7-dimethoxyflavone and 5,7,4'-trimethoxyflavone have been investigated for their neuroprotective mechanisms, with studies suggesting they act on multiple targets involved in neurotransmission and inflammation.[9][10]

CompoundModelKey Findings
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone Oxidative stress-induced neurodegenerationDecreased dopamine-induced toxicity, improved behavioral performance, upregulated BDNF.[8]
5,7-Dimethoxyflavone & 5,7,4'-Trimethoxyflavone LPS-induced memory impairment in miceReduced pro-inflammatory markers (Aβ, IL-1β, IL-6, TNF-α).[9][10]
5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062)Lead-induced neurotoxicity in ratsMitigated cognitive and motor deficits through antioxidant and anti-inflammatory actions.[11]

Signaling Pathways and Experimental Workflows

The biological activities of these flavonoids are underpinned by their interaction with various cellular signaling pathways. For instance, the anti-inflammatory effects are often mediated through the inhibition of the NF-κB pathway, while anti-cancer properties can involve the modulation of cell survival pathways like Akt/mTOR.

NF_kB_Signaling_Pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression PMF Polymethoxyflavonoids PMF->IKK inhibit PMF->NFkB inhibit translocation Akt_mTOR_Signaling_Pathway GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Flavanone Polymethoxyflavanones Flavanone->Akt inhibit Flavanone->mTOR inhibit Experimental_Workflow_Western_Blot start Cell Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer probing Antibody Probing transfer->probing detection Detection & Analysis probing->detection

References

A Comparative Analysis of the Antioxidant Capacity of 5,7,8-Trimethoxyflavanone Against Established Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the antioxidant capacity of the polymethoxylated flavonoid, 5,7,8-Trimethoxyflavanone, against well-established antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Quercetin. Due to the limited availability of direct quantitative data for this compound in standardized antioxidant assays, this comparison includes a qualitative assessment based on structure-activity relationships, alongside quantitative data for the established antioxidants.

Executive Summary

Antioxidants are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide evaluates the potential of this compound as an antioxidant by comparing it with the widely recognized antioxidants Trolox, Ascorbic Acid, and Quercetin. The comparison is based on data from common in vitro antioxidant capacity assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, ORAC (Oxygen Radical Absorbance Capacity) assay, and FRAP (Ferric Reducing Antioxidant Power) assay. While quantitative data for the reference antioxidants is presented, the evaluation of this compound is primarily qualitative, drawing on the known structure-activity relationships of flavonoids.

Data Presentation: A Comparative Overview

The antioxidant capacity of a compound is often expressed by its IC50 value (the concentration required to inhibit 50% of the radical) in scavenging assays like DPPH and ABTS, or as Trolox Equivalence Antioxidant Capacity (TEAC) in assays like ABTS, ORAC, and FRAP. A lower IC50 value indicates a higher antioxidant potency.

Table 1: Comparative Antioxidant Capacity of Established Antioxidants

AntioxidantDPPH IC50 (µM)ABTS TEAC (mM Trolox/mM)ORAC (µmol TE/µmol)FRAP (µmol Fe(II)/µmol)
Trolox ~451.00 (by definition)1.00 (by definition)1.00 (by definition)
Ascorbic Acid ~25-50~1.0-1.1~1.0~1.0
Quercetin ~5-15~1.5-2.5~4.7~4.0-8.0
This compound Not AvailableNot AvailableNot AvailableNot Available

Note: The values presented are approximate and can vary depending on the specific experimental conditions. Data for this compound is not currently available in the public domain for these specific assays.

Qualitative Assessment of this compound's Antioxidant Potential

Based on the principles of flavonoid structure-activity relationships, the antioxidant potential of this compound can be inferred:

  • Flavanone Backbone: Flavanones, in general, tend to exhibit lower antioxidant activity compared to their corresponding flavone (B191248) and flavonol counterparts due to the absence of the C2-C3 double bond in the C-ring. This double bond contributes to the delocalization of electrons, which enhances radical scavenging.

  • Hydroxyl Groups: The number and position of hydroxyl (-OH) groups are critical for the antioxidant activity of flavonoids. Free hydroxyl groups, particularly those on the B-ring (a catechol group at the 3' and 4' positions is ideal) and at the 3-position of the C-ring, are major contributors to radical scavenging.

  • Methoxylation: The presence of methoxy (B1213986) (-OCH3) groups, as in this compound, generally reduces the antioxidant activity compared to the corresponding hydroxylated flavonoids. Methoxy groups are not effective hydrogen donors for radical scavenging. However, methoxylation can increase the lipophilicity of the molecule, which may enhance its cellular uptake and localization within membranes, potentially contributing to its overall protective effects in a biological system.

Given its structure, this compound is predicted to have modest direct radical scavenging activity compared to quercetin, which possesses multiple hydroxyl groups. However, its increased lipophilicity might confer other protective cellular effects.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).

  • Reaction Mixture: In a 96-well plate or cuvettes, add various concentrations of the test compound and the standard (Trolox, Ascorbic Acid, or Quercetin).

  • Initiation: Add the DPPH solution to each well/cuvette.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at a specific wavelength (typically 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

ABTS Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate and incubating in the dark.

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at 734 nm.

  • Reaction Mixture: Add various concentrations of the test compound and the standard to the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).

  • Measurement: Measure the decrease in absorbance at 734 nm.

  • Calculation: The results are often expressed as Trolox Equivalence Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by a free radical initiator.

Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the free radical initiator (e.g., AAPH), and the standard (Trolox).

  • Reaction Mixture: In a 96-well black microplate, add the fluorescent probe and various concentrations of the test compound or standard.

  • Incubation: Incubate the plate at 37°C.

  • Initiation: Add the free radical initiator to all wells to start the reaction.

  • Measurement: Monitor the fluorescence decay kinetically over time using a fluorescence plate reader.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve and is expressed as Trolox equivalents.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and ferric chloride solution.

  • Reaction Mixture: Add the FRAP reagent to the test compound or standard.

  • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the blue-colored product at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of Fe²⁺ and expressed as Fe(II) equivalents or Trolox equivalents.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound & Standards Reaction Reaction Incubation Compound->Reaction Reagents Assay Reagents (DPPH, ABTS, etc.) Reagents->Reaction Measurement Spectrophotometric / Fluorometric Measurement Reaction->Measurement Calculation Calculation of Antioxidant Capacity (IC50 / TEAC) Measurement->Calculation Comparison Comparative Analysis Calculation->Comparison

Caption: General experimental workflow for in vitro antioxidant capacity assays.

Oxidative Stress and Antioxidant Signaling Pathway

Oxidative_Stress_Pathway cluster_stress Cellular Stress cluster_damage Cellular Damage cluster_defense Antioxidant Defense ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation Nrf2 Nrf2 Activation ROS->Nrf2 Antioxidants Antioxidants (e.g., this compound) Antioxidants->ROS Scavenging ARE Antioxidant Response Element (ARE) Nrf2->ARE Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Enzymes Enzymes->ROS Neutralization

Caption: Simplified signaling pathway of oxidative stress and antioxidant defense mechanisms.

Conclusion

While established antioxidants like Quercetin and Ascorbic Acid demonstrate potent radical scavenging activity in various in vitro assays, the antioxidant capacity of this compound remains to be quantitatively determined through direct experimental evidence. Based on structure-activity relationships, it is likely to possess weaker direct radical scavenging properties due to the absence of key hydroxyl groups and the presence of methoxy substitutions. However, its increased lipophilicity could lead to other cellular protective mechanisms not captured by these simple chemical assays. Further research is warranted to fully elucidate the in vitro and in vivo antioxidant potential of this compound and its relevance in the development of new therapeutic agents.

Correlating In Vitro and In Vivo Data for Methoxy-Substituted Flavonoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of flavonoids for therapeutic applications is a rapidly advancing field. This guide focuses on the correlation of in vitro and in vivo data for a specific flavanone, 5,7,8-Trimethoxyflavanone. However, a comprehensive literature review reveals a significant scarcity of published research specifically on this compound. To provide a valuable resource for researchers in this area, this document presents a comparative analysis of closely related and well-studied polymethoxyflavonoids.

This guide will objectively compare the biological activities of these related compounds, providing available experimental data to draw correlations between laboratory assays and animal studies. Detailed experimental protocols for key assays are included to facilitate the design of future studies. By examining the structure-activity relationships and the in vitro to in vivo translation of these analogous compounds, this guide aims to provide a foundational framework for the potential investigation of this compound and other novel flavonoids.

Comparative Analysis of Polymethoxyflavonoids

Due to the limited availability of data for this compound, this section provides a comparative summary of in vitro and in vivo data for structurally similar and well-researched polymethoxyflavonoids. This comparison can help infer potential activities and guide future research on this compound.

Table 1: In Vitro Bioactivity of Selected Polymethoxyflavonoids
CompoundBiological ActivityAssayCell LineKey Findings (e.g., IC50)
5,7,8-Trimethoxyflavone Anti-inflammatoryNitric Oxide (NO) InhibitionRAW 264.7 macrophagesIC50: 39.1 μM[1]
5,7,4'-Trimethoxyflavone Anti-proliferativeCell ViabilitySUN-16 cellsDose-dependent inhibition (12.5-200 μM)[2]
Pro-apoptoticApoptosis InductionSUN-16 cellsInduces apoptosis at 12.5-50 μM[2]
Anti-inflammatoryROS InhibitionHDFs cellsInhibits TNF-α induced ROS at 6.25-12.5 μM[2]
5,6,7,4'-Tetramethoxyflavone CytotoxicityCell ProliferationNCI-60 cancer cellsGI50: 28 μM[3]
Anti-proliferativeCell ProliferationVarious cancer cell lines (DMS-114, HT-29, MCF-7, etc.)Significant inhibition[3]
5-Hydroxy-3',4',7-trimethoxyflavone Anti-proliferativeCell Viability (MTT)MCF-7 breast cancer cellsDose- and time-dependent inhibition[4]
Pro-apoptoticApoptosis InductionMCF-7 breast cancer cellsInduces apoptosis[4]
Anti-inflammatoryNO ProductionRAW 264.7 macrophagesReduces LPS-induced NO production[5]
Table 2: In Vivo Bioactivity of Selected Polymethoxyflavonoids
CompoundBiological ActivityAnimal ModelDosing and AdministrationKey Findings
5,7,4'-Trimethoxyflavone NeuroprotectionLPS-induced memory-impaired mice10, 20, 40 mg/kg, oral administration for 21 daysReduced pro-inflammatory markers (IL-1β, IL-6, TNF-α) and Aβ levels[6][7]
5,6,7,4'-Tetramethoxyflavone AntitumorHeLa xenografts in nude mice25, 50, 100 mg/kg, intraperitoneal injection for 15 daysSignificant reduction in tumor growth at 100 mg/kg[3]
5,7-Dimethoxyflavone Anti-inflammatoryRat paw edema modelNot specifiedComparable effect to aspirin[8]
5,7-dihydroxy-3',4',5'-trimethoxyflavone NeuroprotectionLead-induced neurotoxicity in rats5 and 10 mg/kg, oral, once daily for 30 daysReversed cognitive and motor deficits; normalized biochemical markers[9]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently used in the evaluation of flavonoid bioactivity.

In Vitro Assay Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity if applicable. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compound and incubate for 24 hours.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells.

In Vivo Model Protocols

This model is used to evaluate the anti-inflammatory effects of a compound in a living organism.

Protocol:

  • Animal Acclimatization: Acclimate mice (e.g., C57BL/6) for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Randomly divide the animals into groups: a control group, an LPS-only group, and LPS + test compound groups at different doses.

  • Compound Administration: Administer the test compound (e.g., orally or intraperitoneally) at the predetermined doses for a specific period before LPS challenge.

  • LPS Challenge: Induce systemic inflammation by injecting LPS (e.g., 1-5 mg/kg, intraperitoneally).

  • Sample Collection: At a specified time after LPS injection (e.g., 2-24 hours), collect blood samples for cytokine analysis and harvest tissues (e.g., lung, liver) for histological examination and measurement of inflammatory markers.

  • Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA. Perform histological analysis of tissues to assess inflammation and tissue damage.

This model is used to assess the antitumor efficacy of a compound in vivo.

Protocol:

  • Cell Preparation: Culture a human cancer cell line (e.g., HeLa, MCF-7) and harvest the cells during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

  • Tumor Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1x10⁶ to 1x10⁷ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Grouping: Monitor tumor growth regularly using calipers. When the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Compound Administration: Administer the test compound and vehicle control according to the planned dosing schedule and route (e.g., oral, intraperitoneal).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Observe the animals for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the animals, and excise and weigh the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group.

Visualizing Workflows and Pathways

Logical Workflow for In Vitro to In Vivo Correlation

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Compound Synthesis/Isolation Compound Synthesis/Isolation Initial Screening (e.g., Cytotoxicity) Initial Screening (e.g., Cytotoxicity) Compound Synthesis/Isolation->Initial Screening (e.g., Cytotoxicity) Mechanism of Action Studies (e.g., Anti-inflammatory, Apoptosis) Mechanism of Action Studies (e.g., Anti-inflammatory, Apoptosis) Initial Screening (e.g., Cytotoxicity)->Mechanism of Action Studies (e.g., Anti-inflammatory, Apoptosis) Lead Compound Identification Lead Compound Identification Mechanism of Action Studies (e.g., Anti-inflammatory, Apoptosis)->Lead Compound Identification Efficacy Studies (e.g., Tumor Xenograft, Inflammation Model) Efficacy Studies (e.g., Tumor Xenograft, Inflammation Model) Mechanism of Action Studies (e.g., Anti-inflammatory, Apoptosis)->Efficacy Studies (e.g., Tumor Xenograft, Inflammation Model) Pharmacokinetics (ADME) Pharmacokinetics (ADME) Lead Compound Identification->Pharmacokinetics (ADME) Correlation Pharmacokinetics (ADME)->Efficacy Studies (e.g., Tumor Xenograft, Inflammation Model) Toxicology Studies Toxicology Studies Efficacy Studies (e.g., Tumor Xenograft, Inflammation Model)->Toxicology Studies Preclinical Candidate Preclinical Candidate Toxicology Studies->Preclinical Candidate

Caption: A generalized workflow for correlating in vitro findings with in vivo experimental outcomes.

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes activates transcription of

References

Safety Operating Guide

Proper Disposal Procedures for 5,7,8-Trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5,7,8-Trimethoxyflavanone was not found in the available search results. The following guidance is based on safety data for structurally similar flavonoids and general chemical waste disposal procedures. Researchers must consult their institution's Environmental Health and Safety (EH&S) office for specific disposal protocols and adhere to all local, state, and federal regulations.

This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedural guidance below aims to ensure safe handling and environmental protection.

Hazard Assessment and Safety Data

Based on data for similar methoxyflavones, this compound should be handled as a potentially hazardous substance. The primary hazards include potential harm if swallowed, skin and eye irritation, and possible respiratory irritation. It may also be harmful to aquatic life with long-lasting effects. Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment.

The following table summarizes key safety and physical data extrapolated from similar compounds.

PropertyDataNotes
Physical State Solid.[1]Assumed based on related flavanones.
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H412: Harmful to aquatic life with long lasting effects.Based on 5,6,7-Trimethoxyflavone.
Precautionary Statements P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing.P302 + P352: IF ON SKIN: Wash with plenty of water.P501: Dispose of contents/container to an approved waste disposal plant.General precautions for hazardous chemicals.
Melting Point 195 - 197 °C (383 - 386.6 °F).[1]Data for a related flavanone; treat as an estimate.
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]Standard for solid chemical reagents.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste and contaminated materials in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the chemical, ensure you are wearing the appropriate PPE to prevent exposure:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory. Wear long pants and closed-toe shoes.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

Spill Management

In the event of a spill, follow these procedures:

  • Personal Safety: Avoid breathing dust and prevent contact with skin and eyes.[2]

  • Containment: For dry spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Place the spilled material into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Clean the affected area thoroughly. Use a suitable organic solvent (like acetone (B3395972) or ethanol) to wipe the area, collecting the cleaning materials as hazardous waste. Follow with a soap and water wash.

Disposal of Unused or Waste Product

Unused this compound and reaction byproducts must be disposed of as hazardous chemical waste.

  • Waste Classification: This compound should be treated as a solid organic chemical waste.

  • Waste Container: Transfer the waste material into a designated, properly labeled hazardous waste container. Ensure the container is compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings (e.g., "Harmful," "Irritant").

  • Prohibition: Do not dispose of this chemical down the drain or in the regular trash. Discharge into the environment must be avoided.[2]

Disposal of Contaminated Materials
  • Empty Containers: "Empty" containers that held this compound must be decontaminated before disposal. Triple rinse the container with a suitable organic solvent (e.g., acetone, ethanol).

  • Rinsate Collection: Collect the solvent rinsate in a designated hazardous waste container for liquid organic waste.

  • Contaminated Labware: Any items heavily contaminated with the compound (e.g., weighing paper, gloves, wipes) should be placed in the solid hazardous waste container.

Waste Storage and Collection
  • Storage: Keep all hazardous waste containers securely sealed when not in use. Store them in a designated satellite accumulation area within the laboratory.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's certified chemical waste disposal service.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep 1. Preparation & Assessment cluster_disposal 2. Disposal Procedure cluster_cleanup 3. Final Steps start Start: Disposal of This compound risk A. Conduct Risk Assessment (Review SDS for similar compounds) start->risk ppe B. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) risk->ppe waste_type C. Classify Waste (Solid Organic Chemical Waste) ppe->waste_type container D. Place in Designated Hazardous Waste Container waste_type->container label_container E. Securely Cap and Label Container (Full chemical name, hazards) container->label_container decontaminate F. Decontaminate Emptied Containers (Triple rinse with appropriate solvent) label_container->decontaminate rinsate G. Collect Rinsate as Hazardous Waste decontaminate->rinsate storage H. Store Waste Container in Designated Satellite Accumulation Area rinsate->storage end End: Await Professional Disposal storage->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for 5,7,8-Trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5,7,8-Trimethoxyflavanone was not publicly available at the time of this writing. The following guidance is based on safety protocols for structurally similar flavonoid compounds and general laboratory best practices. Researchers must conduct a thorough risk assessment before handling this substance and consult with their institution's Environmental Health and Safety (EHS) department.

This document provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to minimize risk and ensure safe laboratory operations.

Hazard Identification

Based on data for the similar compound 5,6,7-Trimethoxyflavone, this compound should be handled as a substance with the following potential hazards:

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, ChronicH412: Harmful to aquatic life with long lasting effects

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound, which is typically a powder.[1][2][3]

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[1][2][3] Always inspect gloves for tears or punctures before use.[4] Remove and dispose of gloves properly after handling.[4]
Eyes/Face Safety goggles with side shields or a face shieldMust meet American National Standards Institute (ANSI) Z87 or European Standard EN166 standards.[1][4] A face shield should be worn in situations with a higher risk of splashes or aerosol generation.[1]
Body Laboratory coatA flame-resistant lab coat should be worn, fully buttoned, to protect against incidental contact.[1][2] Lab coats should not be worn outside of the laboratory.[1]
Respiratory NIOSH/CEN approved respiratorAn N95 or N100 particle mask is recommended if dust formation is unavoidable or when working outside of a chemical fume hood.[2][3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to maintain a safe laboratory environment.

Preparation
  • Risk Assessment: Before beginning work, review this guide and any available institutional resources.

  • Gather Materials: Ensure all necessary PPE is available and in good condition. Prepare all required equipment and reagents.

  • Workspace Setup: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] The work surface should be clean, uncluttered, and covered with an absorbent, disposable bench liner.

Handling
  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing: To avoid generating dust, carefully weigh the compound on a tared weigh boat inside the fume hood. Use non-sparking tools.[3]

  • Dissolving: If making a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.

  • Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[3][5] Do not smell or taste the chemical.[6]

Post-Handling
  • Decontamination: Clean the work area and any equipment used with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contamination of skin and clothing.

  • Hand Washing: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[3][4]

Quantitative Data

Data PointValueCompoundNotes
IC₅₀ 39.1 μM5,7,8-TrimethoxyflavoneInhibition of nitric oxide (NO) in RAW 264.7 macrophages.[7]
Melting Point 195 - 197 °C5,7,4'-TrimethoxyflavonolData for a structurally similar compound.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: Unused or waste this compound should be treated as hazardous chemical waste.[1]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.[1]

  • Procedure:

    • Collect all waste materials in a designated, properly labeled, and sealed hazardous waste container.[4]

    • Do not mix with other waste streams unless directed by your institution's EHS department.

    • Store the waste container in a secure, designated area away from incompatible materials.

    • Arrange for pickup and disposal by a certified hazardous waste management service in accordance with all local, state, and federal regulations.[3]

Emergency Procedures: First Aid

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[8]
Eye Contact Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][5]

Workflow Visualization

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handle 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_dispose 4. Disposal prep_risk Conduct Risk Assessment prep_ppe Gather PPE & Materials prep_risk->prep_ppe prep_space Prepare Fume Hood & Workspace prep_ppe->prep_space handle_don Don PPE prep_space->handle_don Proceed to Handling handle_weigh Weigh Compound (Avoid Dust) handle_don->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_clean Decontaminate Workspace handle_dissolve->post_clean Work Complete post_doff Doff & Dispose of PPE post_clean->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash disp_collect Collect Waste in Labeled Container post_wash->disp_collect Begin Cleanup disp_store Store Safely disp_collect->disp_store disp_arrange Arrange Professional Disposal disp_store->disp_arrange

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.